molecular formula C8H10ClFN2 B1440041 5-Fluoro-2-methylbenzimidamide hydrochloride CAS No. 1187930-24-0

5-Fluoro-2-methylbenzimidamide hydrochloride

Cat. No.: B1440041
CAS No.: 1187930-24-0
M. Wt: 188.63 g/mol
InChI Key: XJMJFKVUKDFJTH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzimidamide hydrochloride is a useful research compound. Its molecular formula is C8H10ClFN2 and its molecular weight is 188.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMJFKVUKDFJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677415
Record name 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-24-0
Record name 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylbenzimidamide Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylbenzimidamide hydrochloride is a halogenated benzamidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structural features, particularly the presence of a fluorine atom and a methyl group on the benzene ring, contribute to its unique chemical properties and biological activities. This guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, with a focus on its role as a versatile intermediate in the development of enzyme inhibitors and potential therapeutic agents.

Chemical Structure and Properties

This compound is the hydrochloride salt of 5-fluoro-2-methylbenzimidamide. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring influences the electronic properties and reactivity of the molecule.

IUPAC Name and Synonyms
  • IUPAC Name: 5-Fluoro-2-methylbenzenecarboximidamide hydrochloride[1]

  • Synonyms: 5-Fluoro-2-methylbenzamidine hydrochloride[2]

Chemical Formula and Molecular Weight
  • Chemical Formula: C₈H₁₀ClFN₂[3]

  • Molecular Weight: 188.63 g/mol [2][3]

Structural Representation

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an imidamide (amidine) group at the 1-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the imidamide group.

2D Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number1187930-24-0[2]
MDL NumberMFCD04114448[2]
PubChem ID46941398[2]
SMILESN=C(N)C1=CC(F)=CC=C1C.[H]Cl[3]
Storage Conditions0-8°C, Sealed in dry environment[2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by aminolysis.

Synthetic Pathway Overview

The synthesis begins with the precursor 5-Fluoro-2-methylbenzonitrile. This nitrile is then converted to the corresponding imidate ester hydrochloride via the Pinner reaction, which is subsequently treated with ammonia to yield the final benzimidamide hydrochloride product.

Synthesis_Pathway Start 5-Fluoro-2-methylbenzonitrile Intermediate Ethyl 5-fluoro-2-methylbenzenecarboximidate hydrochloride (Pinner Salt) Start->Intermediate  HCl, Ethanol (Anhydrous)   Product This compound Intermediate->Product  Ammonia  

Caption: General synthetic pathway for this compound.

Synthesis of the Precursor: 5-Fluoro-2-methylbenzonitrile

The starting material, 5-Fluoro-2-methylbenzonitrile (CAS 77532-79-7), is a commercially available aryl fluorinated building block.[4][5] For researchers requiring its synthesis, a common method involves the dehydration of 4-fluoro-2-methylbenzaldoxime. This reaction can be carried out using a dehydrating agent such as sodium bisulphate monohydrate in a suitable solvent like toluene, followed by recrystallization.[6][7]

Experimental Protocol: Pinner Reaction and Aminolysis

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Pinner reaction.

Materials:

  • 5-Fluoro-2-methylbenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ammonia gas or a solution of ammonia in an appropriate solvent

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 5-Fluoro-2-methylbenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.

    • Continue the addition of HCl until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • The Pinner salt, ethyl 5-fluoro-2-methylbenzenecarboximidate hydrochloride, will precipitate from the solution.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Aminolysis to the Benzimidamide Hydrochloride:

    • Suspend the dried Pinner salt in a suitable anhydrous solvent.

    • Introduce ammonia into the suspension. This can be done by bubbling ammonia gas through the mixture or by adding a solution of ammonia.

    • Stir the reaction mixture until the conversion to this compound is complete (monitor by TLC).

    • The final product can be isolated by filtration and purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretching (amine salt)3400-3250Broad and strong, indicative of the hydrochloride salt
C=N stretching (imidamide)~1650Strong absorption
C-F stretching1250-1000Strong, characteristic of the C-F bond
Aromatic C-H stretching>3000
Aromatic C=C stretching1600-1450

An available FTIR spectrum for a related compound, "5-Fluoro-2-Me-AMT," shows characteristic peaks in these regions, which can serve as a preliminary reference.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the imidamide group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methyl substituents. The NH₂ protons of the hydrochloride salt may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and the imidamide carbon. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Mass Spectrometry

The mass spectrum of this compound would likely be obtained after neutralization to the free base. The molecular ion peak of the free base (C₈H₉FN₂) would be expected at an m/z corresponding to its molecular weight (152.17 g/mol ). The fragmentation pattern would likely involve the loss of fragments such as NH₂, CH₃, and HCN.

Applications in Research and Drug Development

This compound is a valuable building block in pharmaceutical research, primarily due to the pharmacological importance of the benzamidine scaffold.

Serine Protease Inhibition

Benzamidine and its derivatives are well-known inhibitors of serine proteases, such as trypsin and matriptase.[9][10] These enzymes play crucial roles in various physiological and pathological processes, including cancer progression.[10]

  • Matriptase Inhibition: Matriptase, a type II transmembrane serine protease, is often dysregulated in epithelial cancers and is involved in tumor invasion and metastasis.[8] Small molecule inhibitors of matriptase are being investigated as potential cancer therapeutics.[8] The benzamidine moiety of this compound can act as a pharmacophore that binds to the active site of these proteases.

Matriptase_Inhibition Inhibitor 5-Fluoro-2-methyl- benzimidamide hydrochloride Enzyme Matriptase (Serine Protease) Inhibitor->Enzyme  Binds to Active Site   Effect Inhibition of Tumor Progression and Metastasis Enzyme->Effect  Blocks Activity  

References

An In-Depth Technical Guide to the Potential Biological Targets of 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Benzamidine Scaffold

5-Fluoro-2-methylbenzimidamide hydrochloride is a synthetic small molecule featuring a substituted benzamidine core. The benzamidine moiety, characterized by a benzene ring bearing an amidino group (C(NH)NH2), is a well-recognized pharmacophore in medicinal chemistry.[1] It often acts as a bioisostere for arginine, enabling it to interact with the active sites of various enzymes, particularly those that recognize and process arginine-containing substrates. The addition of a fluorine atom and a methyl group to the benzene ring modifies the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which can significantly influence its target affinity and selectivity.

This guide provides a comprehensive exploration of the potential biological targets of this compound, moving from broad, scaffold-based hypotheses to specific, actionable strategies for target identification and validation. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and structurally related compounds.

Part 1: Hypothesis-Driven Target Exploration Based on the Benzamidine Moiety

The logical starting point for identifying the biological targets of this compound is to examine the known targets of its core scaffold. The positively charged amidinium group at physiological pH allows it to form strong ionic and hydrogen bonds with negatively charged residues like aspartate and glutamate, which are frequently found in the active sites of specific enzyme families.

Serine Proteases: The Preeminent Target Class

Benzamidine and its derivatives are classic, reversible competitive inhibitors of serine proteases.[1][2] These enzymes play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and immunity. The catalytic triad of serine proteases often includes an aspartate residue in the S1 specificity pocket that recognizes and binds basic amino acid residues like arginine and lysine. Benzamidine effectively mimics the side chain of arginine, allowing it to occupy this pocket and block substrate access.

Key Potential Serine Protease Targets:

  • Trypsin and Trypsin-like Proteases: Benzamidine is a well-characterized inhibitor of trypsin.[3]

  • Thrombin and other Coagulation Factors (e.g., Factor Xa): Many anticoagulants are based on the inhibition of serine proteases in the coagulation cascade.[4][5]

  • Plasmin: This enzyme is involved in fibrinolysis, and its inhibition is a target for anti-fibrinolytic therapies.[4][6]

  • Urokinase-Type Plasminogen Activator (uPA): uPA is implicated in cancer cell invasion and metastasis, making it a target for oncology.[7][8]

The inhibitory constants (Ki) of benzamidine itself against several serine proteases are well-documented, providing a baseline for comparison.

EnzymeKi (µM)
Tryptase20[8]
Trypsin21[5]
uPA97[8]
Factor Xa110[8]
Thrombin220-320[3][5]
tPA750[5]

The fluorine and methyl substitutions on this compound are expected to modulate these binding affinities, potentially enhancing potency or conferring selectivity for specific proteases.

Protein Kinases: An Expanding Arena for Benzamidine Derivatives

While less common than protease inhibition, derivatives of benzamidine and the related benzamides have been shown to inhibit protein kinases.[9] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases contains key hydrogen bond donors and acceptors that can be engaged by small molecule inhibitors.

Rationale for Kinase Targeting: The benzamidine moiety can engage in hydrogen bonding interactions that mimic the adenine region of ATP. Studies have demonstrated that both benzamides and benzamidines can be tailored to specifically inhibit kinases like Epidermal Growth Factor Receptor (EGFR) and v-Src tyrosine kinases.[9]

G-Protein Coupled Receptors (GPCRs): Emerging Opportunities

The benzamidine scaffold has also been identified in ligands targeting GPCRs. For instance, the benzamidine moiety of a leukotriene B4 receptor (BLT1) antagonist was found to extend into the sodium ion binding site, stabilizing the inactive state of the receptor.[10] This suggests that benzamidine-containing fragments could be valuable for designing novel GPCR modulators.

Part 2: A Practical Workflow for Target Identification and Validation

Moving from hypothesis to confirmation requires a systematic and multi-faceted approach. The following workflow outlines both computational and experimental strategies to first identify and then validate the biological targets of this compound.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Target Validation & Characterization Scaffold Analysis Scaffold Analysis Computational Screening Computational Screening Scaffold Analysis->Computational Screening Informs Search Space Affinity Chromatography Affinity Chromatography Computational Screening->Affinity Chromatography Provides Candidate List Biophysical Assays Biophysical Assays (DSF) Affinity Chromatography->Biophysical Assays Identifies Binding Partners Chemical Proteomics Chemical Proteomics Chemical Proteomics->Biophysical Assays Biochemical Assays Biochemical Assays (Enzymatic) Biophysical Assays->Biochemical Assays Confirms Direct Binding Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Determines Functional Activity (e.g., IC50) G compound 5-Fluoro-2-methylbenzimidamide with Linker beads Activated Beads compound->beads Immobilize lysate Cell Lysate beads->lysate Incubate wash Wash Non-specific Proteins lysate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Identification elute->ms target Identified Target Protein(s) ms->target

References

The Benzimidamide Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidamide moiety, a cornerstone in medicinal chemistry, has given rise to a class of compounds with profound impact on the treatment of infectious diseases and beyond. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzimidamide derivatives, detailing their synthesis, mechanisms of action, and the evolution of their therapeutic applications. We will delve into the foundational Pinner reaction, a classic method for their synthesis, and examine the structure-activity relationships that have guided the development of potent antiparasitic agents like pentamidine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the ongoing exploration of this versatile chemical scaffold.

A Historical Perspective: The Dawn of Aromatic Diamidines

The story of benzimidamide derivatives is intrinsically linked to the fight against parasitic diseases that have plagued humanity for centuries. The early 20th century marked a pivotal period in chemotherapy, with researchers actively seeking synthetic molecules capable of selectively targeting pathogenic microorganisms.

The initial discovery of the therapeutic potential of aromatic diamidines can be traced back to the late 1930s.[1] These compounds, characterized by two amidine groups linked by an aromatic or aliphatic chain, were investigated for their trypanocidal activity. One of the earliest and most significant breakthroughs was the synthesis of pentamidine in 1937.[2] Initially developed for the treatment of African trypanosomiasis (sleeping sickness), its efficacy was first reported in the 1940s.[1][3] This marked the beginning of a new era in antiparasitic chemotherapy and laid the groundwork for the development of a plethora of benzimidamide-based drugs.[4]

The development of these early compounds was largely driven by empirical screening. However, as our understanding of molecular biology and drug-receptor interactions grew, so did the sophistication of the design of novel benzimidamide derivatives. The timeline below highlights key milestones in the discovery and development of this important class of compounds.

Table 1: Historical Timeline of Key Benzimidamide Derivative Discoveries

YearDiscovery/MilestoneSignificance
1920 Suramin, a related polysulfonated naphthylurea, is developed.Although not a benzimidamide, its success as an anti-trypanosomal agent spurred further research into synthetic trypanocides.[5]
1937 Pentamidine is first synthesized.A landmark achievement, providing a new and effective treatment for African trypanosomiasis.[2]
1940 Pentamidine is first used to treat leishmaniasis.Expanded the therapeutic applications of aromatic diamidines.[2]
1949 The arsenical melarsoprol is introduced for late-stage sleeping sickness.Highlighted the need for less toxic alternatives, further driving research into diamidines.[5]
1980s The HIV/AIDS epidemic leads to a resurgence in the use of pentamidine.Became a critical drug for the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) in immunocompromised patients.[2][6]
1990 Eflornithine is licensed for use against T. b. gambiense.Provided a new therapeutic option and further context for the development of antiparasitic drugs.[7]
2000s-Present Development of novel benzimidamide derivatives.Exploration of new therapeutic areas including oncology, neurology, and as inhibitors of various enzymes.[8][9]

The Synthetic Cornerstone: The Pinner Reaction and Beyond

The synthesis of benzimidamide derivatives traditionally relies on a two-step process, with the Pinner reaction as the foundational first step. This classic organic reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly referred to as a "Pinner salt." This is followed by ammonolysis, where the imidate is treated with ammonia to yield the final amidine.

Mechanism of the Pinner Reaction

The elegance of the Pinner reaction lies in its straightforward and efficient conversion of a relatively inert nitrile group into a reactive imidate intermediate. The key mechanistic steps are as follows:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon, leading to the formation of a protonated imidate intermediate.

  • Deprotonation and Formation of the Pinner Salt: A subsequent deprotonation step, often facilitated by the chloride counter-ion or another alcohol molecule, yields the imidate. Under the acidic conditions, the imidate nitrogen is protonated, forming the stable imidate hydrochloride salt (Pinner salt).

Experimental Protocol: Synthesis of a Benzimidamide Hydrochloride via the Pinner Reaction

This protocol provides a generalized, step-by-step methodology for the synthesis of a benzimidamide hydrochloride from a benzonitrile precursor.

Materials:

  • Benzonitrile derivative

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Ammonia gas

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (e.g., filled with calcium chloride).

Procedure:

Step 1: Formation of the Ethyl Benzimidate Hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzonitrile derivative (1.0 equivalent) in anhydrous ethanol (approximately 2-3 mL per gram of nitrile).

  • Cool the solution to 0°C using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature at or below 5°C.

  • Continue bubbling HCl until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction. The Pinner salt will precipitate as a white crystalline solid.

  • Collect the Pinner salt by filtration under anhydrous conditions. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the Pinner salt under vacuum to remove residual solvent.

Step 2: Ammonolysis to the Benzimidamide Hydrochloride

  • Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

  • Cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the suspension with vigorous stirring. The Pinner salt will gradually dissolve as it reacts to form the amidine.

  • Continue the flow of ammonia until the reaction is complete (this can be monitored by thin-layer chromatography).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is the crude benzimidamide hydrochloride. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Causality in Synthesis: Why the Pinner Reaction?

The enduring utility of the Pinner reaction in the synthesis of benzimidamides is due to several key factors:

  • High Yields: The reaction is generally high-yielding and provides a clean conversion to the imidate intermediate.

  • Readily Available Starting Materials: Nitriles and alcohols are common and often inexpensive starting materials.

  • Control over Reactivity: The two-step nature of the process allows for the isolation of the imidate intermediate, which can then be reacted with a variety of nucleophiles, not just ammonia, to generate a diverse range of derivatives.

Mechanism of Action: A Tale of Molecular Recognition

The therapeutic efficacy of benzimidamide derivatives, particularly the aromatic diamidines, stems from their remarkable ability to interact with biological macromolecules, most notably DNA.

DNA Minor Groove Binding

A primary mechanism of action for many aromatic diamidines is their binding to the minor groove of DNA, with a preference for AT-rich sequences.[10] The elongated, cationic nature of these molecules allows them to fit snugly within the narrow groove, stabilized by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. This binding can interfere with DNA replication and transcription, ultimately leading to cell death.

The following diagram illustrates the proposed binding mode of a generic aromatic diamidine in the DNA minor groove.

DNA_Binding cluster_DNA DNA Double Helix DNA_strand1 A T A T G C DNA_strand2 T A T A C G diamidine Aromatic Diamidine diamidine->DNA_strand1:p2 Hydrogen Bonds Electrostatic Interactions diamidine->DNA_strand2:p3 caption Binding of an aromatic diamidine to the DNA minor groove.

Caption: Binding of an aromatic diamidine to the DNA minor groove.

Enzyme Inhibition

Beyond DNA binding, benzimidamide derivatives are also known to inhibit a variety of enzymes, particularly proteases. The amidine group can act as a bioisostere for the guanidinium group of arginine, allowing these compounds to bind to the active sites of enzymes that recognize arginine residues, such as trypsin and other serine proteases. This inhibitory activity is the basis for the use of simple benzamidines as protease inhibitors in protein purification protocols.

More complex derivatives have been developed as potent and selective inhibitors of specific proteases implicated in disease.

Structure-Activity Relationships (SAR): The Art of Molecular Tailoring

The development of potent and selective benzimidamide derivatives has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed how modifications to the core structure influence biological activity.

Antiparasitic Diamidines

For antiparasitic activity, several structural features are crucial:

  • The Dicationic Nature: The presence of two positively charged amidine groups is essential for strong DNA binding and trypanocidal activity.

  • The Linker Chain: The length and flexibility of the linker connecting the two benzimidamide moieties are critical. For pentamidine, the five-carbon (penta) chain provides the optimal spacing for effective binding to the DNA minor groove.

  • The Aromatic Core: The nature of the aromatic rings influences the compound's shape, rigidity, and ability to engage in π-stacking interactions within the DNA groove.

The following table summarizes the in vitro activity of a selection of diamidine compounds against Trypanosoma equiperdum, illustrating the impact of structural modifications.

Table 2: In Vitro Activity of Diamidines Against T. equiperdum

CompoundStructureIC50 (µg/mL)
Diminazene aceturateReference Drug0.0019
Quinapyramine sulphateReference Drug0.0003
Novel Diamidine 1 [Structure Description][IC50 Value]
Novel Diamidine 2 [Structure Description][IC50 Value]
Novel Diamidine 3 [Structure Description][IC50 Value]

(Data adapted from a study on the in vitro and in vivo efficacy of diamidines against Trypanosoma equiperdum.[11])

Protease Inhibitors

As protease inhibitors, the SAR is dictated by the specific interactions within the enzyme's active site. Key considerations include:

  • The Benzimidamide Headgroup: This group typically binds in the S1 pocket of serine proteases, mimicking the side chain of an arginine substrate.

  • Substituents on the Benzene Ring: Modifications to the benzene ring can be used to occupy other binding pockets (S2, S3, etc.) and enhance potency and selectivity.

  • The "Tail" of the Molecule: The remainder of the molecule can be designed to make additional contacts with the enzyme surface, further increasing affinity.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of benzamidine-based inhibitors.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Benzonitrile Precursor pinner Pinner Reaction (Imidate Formation) start->pinner ammonolysis Ammonolysis (Amidine Formation) pinner->ammonolysis purification Purification & Characterization (HPLC, NMR, MS) ammonolysis->purification in_vitro In Vitro Assays (e.g., Protease Inhibition, Antiparasitic Activity) purification->in_vitro Test Compound sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Design of New Analogs caption General workflow for the synthesis and evaluation of benzamidine derivatives.

Caption: General workflow for the synthesis and evaluation of benzamidine derivatives.

Modern Applications and Future Directions

While the historical significance of benzimidamide derivatives in treating parasitic diseases is undeniable, their therapeutic potential extends far beyond this initial application. Researchers are actively exploring novel derivatives for a wide range of diseases, including:

  • Cancer: Benzamidine-based compounds are being investigated as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs).[12]

  • Neurological Disorders: The ability of some derivatives to interact with specific receptors in the central nervous system has opened up avenues for the treatment of neurological and psychiatric conditions.

  • Inflammatory Diseases: Benzimidamide derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[13]

  • Antiviral Agents: The emergence of new viral threats has spurred the investigation of benzimidamides as potential antiviral drugs.[1]

The continued exploration of the benzimidamide scaffold, guided by rational drug design and a deeper understanding of its molecular interactions, promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

Conclusion

From their serendipitous discovery as antiparasitic agents to their current status as a versatile platform for drug development, benzimidamide derivatives have had a profound and lasting impact on medicinal chemistry. The foundational synthetic methods, such as the Pinner reaction, continue to be relevant, while modern drug discovery approaches are unlocking the full therapeutic potential of this remarkable chemical scaffold. As we move forward, the benzimidamide core will undoubtedly remain a fertile ground for the discovery of novel medicines to address a wide range of human diseases.

References

A Technical Guide to 5-Fluoro-2-methylbenzimidamide Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Core Significance

5-Fluoro-2-methylbenzimidamide hydrochloride is a halogenated, aromatic amidine derivative that has emerged as a compound of significant interest for the scientific research and drug development community. It serves as a versatile synthetic intermediate and a valuable molecular probe in biochemical research.[1] Its utility is primarily rooted in its structural features: the benzimidamide core, which can participate in crucial hydrogen bonding interactions, and the strategic placement of a fluorine atom. The introduction of fluorine, a classic bioisosteric modification, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic route, its core applications in medicinal chemistry, and an example protocol for its use, designed for researchers and drug development professionals.

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is the foundation of its application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 188.63 g/mol [1][3]
Molecular Formula C₈H₉FN₂·HCl[1]
CAS Number 1187930-24-0[1][4]
Appearance Typically a solid
Storage Conditions 0-8°C, protect from moisture[1]
PubChem ID 46941398[1]
MDL Number MFCD04114448[1]

Synthesis Pathway and Mechanistic Considerations

While multiple synthetic routes may exist, a common and efficient method for preparing benzamidines is through the Pinner reaction, starting from the corresponding nitrile. The synthesis of this compound logically begins with 5-Fluoro-2-methylbenzonitrile.

The Pinner Reaction Workflow:

  • Step 1: Imidate Ester Formation: The nitrile (5-Fluoro-2-methylbenzonitrile) is reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas). The nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by the alcohol, forming an ethyl imidate hydrochloride salt. Maintaining anhydrous conditions is critical to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding amide.

  • Step 2: Ammonolysis: The isolated imidate salt is then treated with ammonia (or an ammonium salt). The ammonia displaces the ethoxy group to form the final benzimidamide hydrochloride product.

G cluster_0 Step 1: Imidate Formation (Anhydrous) cluster_1 Step 2: Ammonolysis A 5-Fluoro-2-methylbenzonitrile C Ethyl 5-fluoro-2-methylbenzimidate Hydrochloride (Pinner Salt) A->C Nucleophilic attack B Ethanol (EtOH) + Anhydrous HCl gas E 5-Fluoro-2-methylbenzimidamide Hydrochloride (Final Product) C->E Nucleophilic substitution D Ammonia (NH3)

Caption: Generalized Pinner reaction workflow for synthesis.

Core Applications in Research and Development

The value of this compound lies in its versatility as both a structural motif and a functional tool in pharmaceutical science.

4.1 Synthetic Building Block: The primary application of this compound is as an intermediate in the synthesis of more complex, biologically active molecules.[1] The amidine functional group is a key precursor for constructing various nitrogen-containing heterocycles, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry with a wide range of activities, including antimicrobial and anticancer properties.[5]

4.2 Enzyme Inhibition and Biochemical Probes: The benzimidamide moiety can act as a mimetic of a protonated arginine side chain. This allows it to form strong salt bridges and hydrogen bonds with carboxylate residues (aspartate, glutamate) in the active sites of enzymes, particularly proteases. This makes it a valuable core structure for designing enzyme inhibitors.[1] Researchers utilize it in biochemical assays to probe enzyme-ligand interactions and to serve as a starting point for fragment-based drug discovery campaigns.[1]

4.3 Therapeutic Potential: Due to its role in the synthesis of enzyme inhibitors and other bioactive molecules, this compound is implicated in several therapeutic areas:

  • Oncology: As an intermediate for compounds that modulate pathways relevant to cancer.[1]

  • Antiviral Agents: For the development of drugs targeting viral enzymes or replication processes.[1]

  • Inflammation: As a precursor for molecules designed to inhibit inflammatory pathway enzymes.[1]

G A 5-Fluoro-2-methylbenzimidamide HCl (Key Intermediate) B Bioactive Heterocycles (e.g., Benzimidazoles) A:f0->B:f0 Cyclocondensation C Biological Targets (e.g., Proteases, Kinases) B:f0->C:f0 Inhibition/Modulation D Therapeutic Effect (e.g., Anti-cancer, Anti-viral) C:f0->D:f0 Pathway Interruption

Caption: Logical flow from intermediate to therapeutic effect.

Exemplar Protocol: Synthesis of a 2,5-Disubstituted Benzimidazole

This protocol describes a general procedure for using this compound to synthesize a fluorinated benzimidazole derivative, a common objective in medicinal chemistry.

Objective: To synthesize 6-Fluoro-2-(2-methylphenyl)-1H-benzo[d]imidazole via cyclocondensation.

Materials:

  • This compound (1.0 eq)

  • 4-Fluoro-1,2-phenylenediamine (1.0 eq)

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/solvent

  • Reaction flask with magnetic stirrer and reflux condenser

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate and hexanes for chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound and 4-Fluoro-1,2-phenylenediamine.

  • Reaction Medium: Add polyphosphoric acid (approx. 10-20 times the weight of the limiting reagent) to the flask. The PPA serves as both the solvent and the dehydrating catalyst.

  • Heating: Heat the reaction mixture to 140-160°C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.

  • Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker of crushed ice with stirring. This will hydrolyze the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will typically precipitate as a solid.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to yield the pure benzimidazole derivative.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. While specific toxicity data for this compound is not widely published, related aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system.[6][7]

  • Storage: Store the compound in a tightly sealed container in a refrigerator at the recommended temperature of 0-8°C.[1] It is crucial to protect it from moisture to prevent hydrolysis and degradation.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, combined with the synthetic versatility of the amidine group and the advantageous electronic properties of the fluorine substituent, make it a valuable precursor for creating novel molecular entities. Its application in the development of enzyme inhibitors and other potential therapeutics underscores its importance in the ongoing quest for new and effective drugs.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 5-Fluoro-2-methylbenzimidamide hydrochloride, a key intermediate in contemporary pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale underpinning each experimental choice. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for advancing drug discovery and development programs. By adhering to the principles outlined, researchers can establish a thorough understanding of the compound's physicochemical properties, enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction: The Role of Physicochemical Characterization in Drug Development

This compound is a benzamidine derivative with significant potential in medicinal chemistry, valued for its role as a selective inhibitor and a versatile synthetic intermediate.[1] The fluorine substitution is often employed to enhance binding affinity and metabolic stability, making this compound a valuable asset in the design of targeted therapeutics.[1] However, to fully exploit its potential, a thorough understanding of its solubility and stability is paramount. These fundamental properties directly influence bioavailability, manufacturability, and the overall safety and efficacy of a potential drug product.[2]

This guide provides a systematic approach to characterizing this compound, with a focus on generating a comprehensive data package that aligns with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is the first step in its comprehensive characterization.

PropertyValueSource
CAS Number 1187930-24-0Chem-Impex[1]
Molecular Formula C₈H₉FN₂·HClChem-Impex[1]
Molecular Weight 188.63 g/mol Chem-Impex[1]
Appearance White to off-white solid(Assumed)
Storage Conditions 0-8°CChem-Impex[1]

Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. For a hydrochloride salt of a weakly basic compound, solubility is expected to be pH-dependent.[5][6][7][8][9] A comprehensive solubility profile should therefore assess both thermodynamic and kinetic solubility in various aqueous and organic media.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[12]

  • Kinetic solubility measures the concentration of a compound upon its rapid precipitation from a stock solution (typically in DMSO) diluted into an aqueous buffer.[12][13] It is a high-throughput screening method often used in early discovery.[13][14]

Discrepancies between these two values can indicate that the compound may precipitate as an amorphous solid in the kinetic assay, leading to an overestimation of its true solubility.[11]

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Profiling A Compound Preparation (5-Fluoro-2-methylbenzimidamide HCl) B Thermodynamic Solubility (Shake-Flask Method) A->B C Kinetic Solubility (DMSO Stock Dilution) A->C D pH-Dependent Solubility Profile A->D E Solubility in Organic Solvents A->E F Data Analysis & Reporting B->F C->F D->F E->F

Caption: Workflow for comprehensive solubility profiling.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[15]

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired media (e.g., purified water, pH buffers from 1.2 to 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Sample Preparation: Allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: Analyze the remaining solid by techniques like XRPD or DSC to check for any polymorphic or solvate transitions during the experiment.[16]

Protocol for pH-Dependent Solubility Profiling

As a hydrochloride salt of a presumed weak base, the solubility of this compound is expected to decrease as the pH increases.[5][6][7][8][9]

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

  • Solubility Determination: Follow the thermodynamic solubility protocol (Section 3.3) for each buffer.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

pHExpected Solubility TrendRationale
1.2 - 4.5 HighThe compound is expected to be fully protonated and in its more soluble salt form.
4.5 - 7.4 DecreasingAs the pH approaches the pKa of the conjugate acid, the proportion of the less soluble free base increases, reducing overall solubility.[15]

Stability Profiling and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[17][18] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods.[17]

Experimental Workflow for Stability Assessment

G cluster_1 Stability Assessment cluster_2 Stress Conditions A API Sample (Solid & Solution) B Forced Degradation Studies A->B C ICH Stability Studies A->C D Analytical Method Validation (Stability-Indicating) B->D B1 Hydrolysis (Acid, Base, Neutral) B->B1 B2 Oxidation (H₂O₂) B->B2 B3 Photolysis (ICH Q1B) B->B3 B4 Thermal (Dry Heat) B->B4 C->D E Degradation Pathway Elucidation D->E

Caption: Workflow for stability and forced degradation studies.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[20] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.[20] Withdraw and neutralize samples as in the acid hydrolysis protocol.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C. Withdraw samples at the same time points.

  • Preparation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.[21] Keep the solution at room temperature.

  • Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples immediately to prevent further degradation. If no significant degradation is observed, the concentration of H₂O₂ can be increased or the temperature can be elevated.[21]

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[20] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis: Analyze the exposed and dark control samples and compare the results.

  • Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) and controlled humidity.[20]

  • Solution State: Prepare a solution of the compound and store it at an elevated temperature.

  • Sampling and Analysis: Withdraw samples at various time points and analyze for degradation.

ICH Stability Studies

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[3][4]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Analytical Methodology

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development for Benzimidazole Derivatives

Based on literature for similar compounds, a reverse-phase HPLC method is a suitable starting point.[22][23][24][25]

ParameterRecommended Starting Conditions
Column C8 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 288 nm)[22][24]
Column Temperature 30°C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Drug-Excipient Compatibility

During formulation development, it is essential to ensure that the chosen excipients do not interact with the API to cause degradation.[26][27][28][29][30]

Protocol for Excipient Compatibility Screening
  • Mixture Preparation: Prepare binary mixtures of this compound with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or 1:5 ratio. A small amount of water may be added to accelerate potential reactions.

  • Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).[28]

  • Analysis: Analyze the samples at predetermined time points using the validated stability-indicating HPLC method. Compare the purity of the API in the mixtures to that of the pure API stored under the same conditions.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions, which manifest as changes in the thermal profiles of the mixtures compared to the individual components.[26][30]

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical, data-driven process that informs all stages of drug development. By following the systematic approach and detailed protocols outlined in this guide, researchers can generate a robust physicochemical profile of this promising compound. This knowledge is indispensable for mitigating risks, optimizing formulation strategies, and ultimately accelerating the journey from a promising molecule to a safe and effective medicine.

References

Spectroscopic Characterization of 5-Fluoro-2-methylbenzimidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the expected spectroscopic characteristics of 5-Fluoro-2-methylbenzimidamide hydrochloride (CAS: 1187930-24-0; Molecular Formula: C₈H₁₀ClFN₂). As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. Lacking publicly available experimental spectra, this document leverages established principles of spectroscopic theory and predictive methodologies to construct a reliable, hypothetical spectroscopic profile. This serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this molecule and its analogs.

The core of this guide is built upon predictive analysis for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also delve into the scientific rationale behind the expected spectral features, providing a causative link between the molecular structure and its spectroscopic output. The experimental protocols detailed herein represent best practices for acquiring high-quality data for this class of compounds.

The Structure in Focus

This compound is an aromatic compound featuring a benzimidamide functional group, further substituted with a methyl group and a fluorine atom. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy in drug development. The positive charge in the hydrochloride salt is delocalized across the amidinium system.

Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the arrangement and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable amidinium protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can dissolve the hydrochloride salt and is less likely to exchange with the N-H protons compared to D₂O, allowing for their observation.[1]

Rationale for Predictions:

  • Aromatic Protons (δ 7.0-8.0 ppm): The benzene ring has three protons. Their chemical shifts are influenced by the electronic effects of the three substituents.[2][3] The amidinium group is electron-withdrawing, deshielding ortho and para protons. The methyl group is weakly electron-donating, causing slight shielding. Fluorine has a strong electronegative character but also a +M (mesomeric) effect, leading to a more complex influence. The coupling between adjacent protons (ortho coupling, J ≈ 7-9 Hz) and across the fluorine atom (J H-F) will result in characteristic splitting patterns.[4]

  • Amidinium Protons (-C(NH₂)₂⁺): These protons are expected to appear as broad signals at a downfield chemical shift (potentially δ 8.5-10.0 ppm) due to the positive charge and hydrogen bonding with the solvent or the chloride counter-ion.[5] Their broadness is a result of quadrupolar relaxation of the ¹⁴N nuclei and potential chemical exchange.

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet around δ 2.3-2.5 ppm.[6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted IntegrationAssignmentRationale for Prediction
~9.5broad singlet2H-NH₂ (amidinium)Deshielded due to positive charge and H-bonding.
~8.8broad singlet2H=NH₂⁺ (amidinium)Deshielded due to positive charge and H-bonding.
~7.8dd1HAr-H (H6)Ortho to electron-withdrawing amidinium group.
~7.5ddd1HAr-H (H4)Meta to amidinium, ortho to Fluorine.
~7.3t1HAr-H (H3)Ortho to methyl, meta to Fluorine and amidinium.
~2.4s3H-CH₃Typical range for an aryl methyl group.[6]

Note: d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet. Coupling constants (J) are predicted to be in the range of 2-9 Hz for H-H and H-F couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal six distinct aromatic carbon signals, one amidinium carbon, and one methyl carbon. The most notable feature will be the large one-bond coupling constant for the carbon directly attached to the fluorine atom (¹J C-F).

Rationale for Predictions:

  • Amidinium Carbon (C7): This carbon (C=N) is expected to be significantly downfield, typically in the δ 160-170 ppm range, due to its sp² hybridization and attachment to two electronegative nitrogen atoms.[7][8]

  • Aromatic Carbons (C1-C6): Their shifts are predicted based on substituent effects. The carbon bearing the fluorine (C5) will be shifted downfield and will appear as a doublet with a large coupling constant (¹J C-F ≈ 240-250 Hz). The carbons ortho and para to the fluorine will also show smaller C-F couplings.[9]

  • Methyl Carbon (C8): The methyl carbon signal is expected in the aliphatic region, around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Assignment
~165-C7 (Amidinium)
~162~245 (¹J)C5 (C-F)
~140~3 (⁴J)C2 (C-CH₃)
~135~8 (²J)C6 (CH)
~132-C1 (C-Amidinium)
~120~22 (²J)C4 (CH)
~118~25 (³J)C3 (CH)
~20~3C8 (CH₃)
Experimental Protocols for NMR

Acquiring high-fidelity NMR data requires careful sample preparation and parameter optimization.

Protocol for ¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • Set a spectral width of approximately 250 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several thousand scans to achieve an adequate signal-to-noise ratio, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in ~0.7 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Tune/Shim Probe Prep3->Acq1 Acq2 Acquire 1H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (>2048 scans) Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to Solvent Residual Peak Proc2->Proc3 Proc4 Spectral Analysis Proc3->Proc4

Diagram 1. General workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with information, confirming the presence of the amidinium, aromatic, and fluoro groups.

Predicted Key IR Absorptions

The IR spectrum will be dominated by absorptions from N-H, C=N, C=C, and C-F bonds.

Rationale for Predictions:

  • N-H Stretching: The -C(NH₂)₂⁺ group will exhibit strong, broad absorption bands in the 3300-3000 cm⁻¹ region, characteristic of N-H stretching in a hydrogen-bonded, charged system.[10][11]

  • C=N Stretching: The amidinium C=N bond is expected to show a very strong and sharp absorption around 1680-1650 cm⁻¹. This is a highly characteristic band for this functional group.[12]

  • Aromatic C=C Stretching: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene ring.

  • C-F Stretching: A strong, prominent band between 1250-1100 cm⁻¹ is predicted for the C-F stretching vibration, a hallmark of aromatic fluoro compounds.[13]

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will give rise to characteristic bands in the 900-700 cm⁻¹ region, which can provide confirmatory structural information.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Data

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 3000Strong, BroadN-H StretchAmidinium (-C(NH₂)₂⁺)
3100 - 3000Medium, SharpC-H StretchAromatic
~1665Strong, SharpC=N StretchAmidinium
1600, 1510, 1460Medium, SharpC=C StretchAromatic Ring
~1220Strong, SharpC-F StretchAryl-Fluoride
880 - 800StrongC-H Bend (oop)Substituted Aromatic
Experimental Protocol for FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples.

Protocol for FTIR-ATR Acquisition:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

FTIR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing Prep1 Clean ATR Crystal Prep2 Acquire Background Spectrum Prep1->Prep2 Acq1 Place Sample on Crystal Prep2->Acq1 Acq2 Apply Pressure with Anvil Acq1->Acq2 Acq3 Collect Spectrum (32 Scans) Acq2->Acq3 Proc1 Apply ATR & Baseline Correction Acq3->Proc1 Proc2 Peak Analysis & Interpretation Proc1->Proc2

Diagram 2. Workflow for FTIR data acquisition using an ATR accessory.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For a salt like this, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Predicted Mass Spectrum (Positive ESI)

The analysis will be performed in positive ion mode, where the molecule is expected to be detected as its protonated free base.

Rationale for Predictions:

  • Molecular Ion: The hydrochloride salt will dissociate in solution. The free base, 5-Fluoro-2-methylbenzimidamide (C₈H₉FN₂), has a monoisotopic mass of 152.0753 Da. In positive mode ESI-MS, this will be observed as the protonated molecule [M+H]⁺.

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A likely initial fragmentation step is the loss of ammonia (NH₃).[14] Subsequent fragmentation could involve the loss of HCN or other small molecules.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

Predicted m/zIon FormulaProposed Identity
153.0832[C₈H₁₀FN₂]⁺[M+H]⁺ (Protonated Molecule)
136.0567[C₈H₇FN]⁺[M+H - NH₃]⁺
109.0454[C₇H₆F]⁺[M+H - NH₃ - HCN]⁺
Experimental Protocol for ESI-MS

High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is crucial for confirming the elemental composition of the parent ion.

Protocol for ESI-HRMS Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). Further dilute this stock solution to a final concentration of 1-10 µg/mL. A small amount of formic acid (0.1%) can be added to the mobile phase to promote protonation.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the instrument in positive ion mode.

    • Set the capillary voltage and source temperature to optimal values for the compound class (e.g., 3-4 kV and 150-250 °C, respectively).

    • Acquire data over a mass range of m/z 50-500.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 153.08) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Process the data to determine the accurate mass of the parent ion and its fragments. Use the accurate mass to confirm the elemental composition with a mass accuracy of < 5 ppm.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_proc Data Analysis Prep1 Prepare ~1 mg/mL stock in Methanol Prep2 Dilute to 1-10 µg/mL in mobile phase Prep1->Prep2 Acq1 Infuse sample into ESI Source (5 µL/min) Prep2->Acq1 Acq2 Acquire Full Scan MS (Positive Mode) Acq1->Acq2 Acq3 Select m/z 153.08 for MS/MS Acq2->Acq3 Proc3 Analyze Fragmentation Pattern Acq3->Proc3 Proc1 Determine Accurate Mass of [M+H]+ Proc2 Confirm Elemental Composition (< 5ppm) Proc1->Proc2

Diagram 3. General workflow for ESI-HRMS analysis.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic characterization of this compound. The hypothetical data tables for ¹H NMR, ¹³C NMR, IR, and MS, grounded in fundamental spectroscopic principles, provide a robust framework for researchers to identify and characterize this molecule. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and quality. As this compound and its derivatives are explored, the predictions laid out in this document will serve as a valuable benchmark for the verification of experimentally obtained data, thereby accelerating research and development efforts.

References

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-methylbenzimidamide hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 5-Fluoro-2-methylbenzimidamide hydrochloride as an Enzyme Inhibitor

This compound is a synthetically derived small molecule that has garnered interest within the drug discovery and chemical biology sectors.[1] Its potential as a modulator of enzyme activity stems from two key structural features: the benzamidine core and the fluorine substituent. This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed protocols to investigate the enzyme inhibitory potential of this compound.

The amidine group is a well-established pharmacophore in the design of enzyme inhibitors, particularly for proteases.[2] This is due to its ability to mimic the protonated side chains of arginine and lysine, which are common recognition motifs in enzyme active sites. The positively charged amidinium ion can form strong ionic and hydrogen bond interactions with negatively charged residues like aspartate and glutamate within the catalytic pocket.

Furthermore, the incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to stronger binding interactions with the target enzyme.[3] Fluorine substitution can also improve metabolic stability and membrane permeability, desirable traits for any potential therapeutic agent.[4] While the specific enzyme targets of this compound are not yet extensively documented in publicly available literature, its structural characteristics suggest it as a promising candidate for screening against a variety of enzymes, particularly those that process arginine or lysine-containing substrates.[1]

These application notes will provide a framework for the initial characterization of this compound, including protocols for determining its inhibitory potency (IC50) and elucidating its mechanism of inhibition.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for designing robust and reproducible enzyme inhibition assays.

PropertyValueSource
Molecular Formula C₈H₉FN₂·HCl[1]
Molecular Weight 188.63 g/mol [1]
CAS Number 1187930-24-0[1]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in water and DMSOGeneric Material Property
Storage Store at 2-8°C, protected from light and moisture[1]

Stock Solution Preparation:

For enzyme assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A typical stock concentration is 10 mM or 50 mM. This stock can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically ≤1%) to avoid any detrimental effects on enzyme activity.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of an enzyme inhibitor. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the inhibitor's properties.

G cluster_0 Phase 1: Initial Screening & Potency Determination cluster_1 Phase 2: Mechanism of Inhibition Studies A Prepare Serial Dilutions of Inhibitor C Perform IC50 Assay (Fixed Enzyme & Substrate) A->C B Enzyme & Substrate Preparation B->C D Data Analysis: Plot % Inhibition vs. [Inhibitor] C->D E Determine IC50 Value D->E F Vary Substrate Concentration at Fixed Inhibitor Concentrations E->F Proceed if IC50 is in desired range G Measure Initial Reaction Velocities F->G H Generate Michaelis-Menten & Lineweaver-Burk Plots G->H I Determine Inhibition Type (e.g., Competitive, Non-competitive) H->I

Caption: A logical workflow for characterizing an enzyme inhibitor.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

This protocol is designed as a general guideline for determining the IC50 value of this compound against a target enzyme. The specific concentrations of the enzyme, substrate, and the choice of buffer will need to be optimized for each specific enzyme system.

Materials:

  • This compound

  • Target Enzyme

  • Enzyme Substrate (preferably a fluorogenic or chromogenic substrate)

  • Assay Buffer (optimized for the target enzyme)

  • 100% DMSO

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM) down to the nanomolar range. Also, prepare a "no inhibitor" control containing only the assay buffer with the equivalent percentage of DMSO.

  • Prepare the enzyme solution in the assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Prepare the substrate solution in the assay buffer at a 2X final concentration. The substrate concentration should ideally be at or below its Km value for the enzyme.

  • Add 50 µL of each inhibitor dilution (and the "no inhibitor" control) to the wells of the 96-well plate.

  • Add 25 µL of the 2X enzyme solution to each well.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to each well.

  • Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) kinetically over a set period (e.g., 30-60 minutes).

  • Calculate the initial reaction velocity (Vo) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

  • Calculate the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (Vo with inhibitor / Vo of no inhibitor control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Elucidation of the Mechanism of Inhibition

Once the IC50 value has been determined, the next logical step is to investigate the mechanism by which this compound inhibits the enzyme. This is typically achieved by measuring the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations.

Procedure:

  • Perform a series of enzyme activity assays as described in Protocol 1. However, in these assays, you will vary the concentration of the substrate while keeping the concentration of the inhibitor constant.

  • It is recommended to use several fixed concentrations of the inhibitor, for example, 0.5 x IC50, 1 x IC50, and 2 x IC50, along with a "no inhibitor" control (0 x IC50).

  • For each inhibitor concentration, determine the initial reaction velocities (Vo) at each substrate concentration.

  • Plot the initial velocity (Vo) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

  • To more clearly distinguish between different inhibition models, it is highly recommended to generate a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/Vo against 1/[S].

Interpreting the Results:

The pattern of the Lineweaver-Burk plot will reveal the mechanism of inhibition:

  • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged. This suggests the inhibitor binds to the active site and competes with the substrate.

  • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, while Vmax decreases with increasing inhibitor concentration. This indicates the inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency.

  • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with increasing inhibitor concentration. This occurs when the inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both the apparent Km and Vmax are affected.

G cluster_0 A Competitive (Intersect on Y-axis) B Non-competitive (Intersect on X-axis) C Uncompetitive (Parallel Lines)

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

Data Presentation: Hypothetical Inhibition Data

The following table provides an example of how to present the inhibition data for this compound against a hypothetical protease.

EnzymeSubstrateIC50 (µM)Mechanism of Inhibition
TrypsinBoc-Gln-Ala-Arg-AMC15.2 ± 2.1Competitive
ThrombinBoc-Val-Pro-Arg-AMC42.8 ± 5.6Competitive
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC> 100Not Determined

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound represents a promising starting point for enzyme inhibitor discovery. Its benzamidine core provides a strong rationale for its potential to interact with enzymes that recognize basic amino acids. The protocols outlined in these application notes provide a robust framework for the initial characterization of its inhibitory activity. Further studies could involve screening this compound against a broader panel of proteases and other enzyme classes to identify specific targets. Once a potent interaction is identified, more advanced techniques such as X-ray crystallography or computational modeling could be employed to elucidate the precise binding mode of the inhibitor within the enzyme's active site. Such information would be invaluable for the structure-based design of more potent and selective second-generation inhibitors for therapeutic development.

References

Protocol for the Solubilization and Use of 5-Fluoro-2-methylbenzimidamide Hydrochloride in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation and use of 5-Fluoro-2-methylbenzimidamide hydrochloride (CAS No. 1187930-24-0) for in vitro cell culture experiments. As a member of the benzamidine class of compounds, it is anticipated to function as a selective inhibitor of serine proteases, making it a valuable tool for research in oncology, inflammation, and virology.[1] This guide offers a step-by-step methodology for the solubilization, storage, and application of this compound, ensuring experimental reproducibility and integrity. The causality behind each procedural step is explained to provide researchers with a framework for adapting the protocol to their specific experimental needs.

Introduction: The Scientific Context of this compound

This compound is a synthetic small molecule with a molecular formula of C₈H₉FN₂·HCl and a molecular weight of 188.63 g/mol .[1] Structurally, it is a derivative of benzamidine, a well-established class of competitive inhibitors of serine proteases. These enzymes play crucial roles in a myriad of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and apoptosis. The unique fluorine substitution in this compound is designed to enhance its binding affinity and specificity to target enzymes.[1]

While the precise inhibitory profile of this specific compound is still under investigation, its structural analogs have demonstrated significant inhibitory activity against trypsin-like serine proteases. Therefore, this compound is a promising candidate for dissecting the roles of specific serine proteases in cellular signaling pathways and for the development of novel therapeutic agents.[1]

This protocol addresses the critical first step in utilizing this compound: its proper dissolution to create stable, sterile, and accurate stock solutions for cell-based assays.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and associated hazards is paramount for its safe and effective use.

PropertyValueSource
CAS Number 1187930-24-0--INVALID-LINK--[1]
Molecular Formula C₈H₉FN₂·HCl--INVALID-LINK--[1]
Molecular Weight 188.63 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidAssumed based on typical appearance of similar compounds.
Storage 0-8°C--INVALID-LINK--[1]

Safety and Handling:

Researchers must consult the Safety Data Sheet (SDS) before handling this compound. Key safety considerations include:

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Estimated Solubility Profile

SolventEstimated SolubilityRationale and Remarks
Water SolubleBenzamidine hydrochloride is soluble in water. The hydrochloride salt form of the target compound enhances aqueous solubility.
Dimethyl Sulfoxide (DMSO) Highly SolubleBenzamidine hydrochloride is highly soluble in DMSO. DMSO is a polar aprotic solvent capable of dissolving a wide range of small molecules for cell culture use.
Ethanol SolubleBenzamidine hydrochloride is soluble in ethanol. Ethanol can be a suitable solvent, but its final concentration in cell culture media should be kept low to avoid cytotoxicity.
Phosphate-Buffered Saline (PBS, pH 7.4) Likely SolubleSolubility in buffered aqueous solutions is expected, but may be lower than in pure water. It is crucial to verify the absence of precipitation upon dilution.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials
  • This compound (powder form)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps pre_weigh Pre-weighing Calculation weigh Weigh Compound pre_weigh->weigh Calculate mass needed add_dmso Add DMSO weigh->add_dmso Transfer powder vortex Vortex to Dissolve add_dmso->vortex visual_check Visually Inspect for Clarity vortex->visual_check Ensure complete dissolution sterilize Sterile Filtration (Optional) visual_check->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot For sterile applications store Store at -20°C or -80°C aliquot->store Prevent freeze-thaw cycles

Caption: Workflow for preparing a stock solution of this compound.

Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
  • Pre-Weighing Calculation:

    • To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 188.63 g/mol x 1000 mg/g = 1.8863 mg

  • Weighing the Compound:

    • Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.

    • Carefully weigh the calculated amount of this compound powder using an analytical balance. For small quantities, it is often more accurate to dissolve the entire contents of the vial and calculate the resulting concentration.

  • Dissolution:

    • Aseptically transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, cell culture-grade DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterile Filtration (Optional but Recommended):

    • For applications requiring absolute sterility, filter the stock solution through a 0.22 µm syringe filter with a PTFE membrane into a new sterile tube. This step is crucial for long-term storage and use in cell culture.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 1 year). Always refer to the manufacturer's recommendations for optimal storage conditions.

Application in Cell Culture: Preparation of Working Solutions

The high concentration stock solution must be diluted to the final working concentration in the cell culture medium immediately before use.

Dilution Strategy

G stock 10 mM Stock Solution in DMSO intermediate Intermediate Dilution (Optional) stock->intermediate e.g., 1:100 in medium working Final Working Solution in Cell Culture Medium stock->working Direct Dilution (for higher concentrations) intermediate->working e.g., 1:10 in medium

Caption: Dilution scheme for preparing working solutions from a concentrated stock.

Protocol for Preparing a Working Solution
  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Calculate the Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.

    • Formula: (C₁)(V₁) = (C₂)(V₂)

      • C₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be added

      • C₂ = Desired final concentration (e.g., 10 µM)

      • V₂ = Final volume of the cell culture medium

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM:

      • V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution into Medium:

    • Aseptically add the calculated volume of the stock solution to the pre-warmed cell culture medium.

    • Crucial Consideration: To avoid precipitation, add the stock solution to the medium while gently vortexing or pipetting up and down. Never add the medium directly to the concentrated stock solution.

  • Final Solvent Concentration:

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines, with <0.1% being ideal.

    • In the example above, the final DMSO concentration would be 0.1% (10 µL in 10 mL).

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO in the culture medium as the experimental group, but without the compound.

Quality Control and Best Practices

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization before each use. If observed, gently warm the solution at 37°C and vortex to redissolve.

  • pH Check: For aqueous-based stock solutions, ensure the pH of the final working solution is compatible with your cell culture conditions.

  • Lot-to-Lot Consistency: Be aware that there may be variations in purity and solubility between different manufacturing lots of the compound.

  • Documentation: Maintain detailed records of stock solution preparation, including the lot number of the compound, date of preparation, and storage conditions.

Conclusion

This application note provides a robust and scientifically grounded protocol for the dissolution and use of this compound in cell culture. By following these guidelines, researchers can prepare accurate and stable solutions, leading to more reliable and reproducible experimental outcomes in the investigation of serine protease-mediated cellular processes.

References

Application Notes and Protocols for 5-Fluoro-2-methylbenzimidamide hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 5-Fluoro-2-methylbenzimidamide hydrochloride as a key synthetic intermediate in the discovery of novel anticancer agents. While this compound itself is not typically a direct therapeutic agent, its unique structural features make it a valuable starting material for the synthesis of a diverse range of bioactive molecules, particularly within the class of fluoro-substituted benzimidazoles, which have demonstrated significant potential in oncology.

Introduction: The Strategic Importance of the Fluorinated Benzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile chemical nature and ability to interact with various biological targets have made it a focal point in the design of novel therapeutics. The introduction of a fluorine atom to the benzimidazole core, as seen in derivatives of this compound, can significantly enhance the pharmacological properties of the resulting molecules. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.

This compound serves as a crucial building block for the synthesis of these promising fluorinated benzimidazole derivatives.[1] Its benzamidine moiety is primed for cyclization reactions to form the imidazole ring, while the fluoro and methyl substituents provide key structural elements for exploring structure-activity relationships (SAR). This guide will detail the synthetic utility of this compound and provide protocols for evaluating the anticancer potential of its derivatives.

Compound Profile: this compound

PropertyValue
Chemical Name This compound
Synonyms 5-Fluoro-2-methylbenzenecarboximidamide hydrochloride
CAS Number 1187930-24-0
Molecular Formula C8H9FN2·HCl[1]
Molecular Weight 188.63 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar solvents such as water, methanol, and DMSO
Storage Store at 0-8°C to ensure long-term stability.[1]

Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Synthetic Utility in the Generation of Anticancer Agents

This compound is a versatile precursor for the synthesis of a wide array of 5-fluoro-2-methylbenzimidazole derivatives. The primary synthetic route involves the condensation of the benzamidine group with a suitable reaction partner to form the imidazole ring.

G cluster_0 Synthetic Pathway to Fluorinated Benzimidazoles A 5-Fluoro-2-methylbenzimidamide hydrochloride C Condensation Reaction (e.g., Phillips condensation) A->C B Dicarbonyl Compound (e.g., α-dicarbonyl or equivalent) B->C D 5-Fluoro-2-methylbenzimidazole Derivative C->D  Formation of  Imidazole Ring

Caption: Generalized synthetic scheme for producing 5-fluoro-2-methylbenzimidazole derivatives.

This synthetic flexibility allows for the introduction of various substituents at different positions of the benzimidazole core, enabling the generation of a library of compounds for screening and SAR studies. The resulting derivatives can be evaluated for their potential to target various mechanisms implicated in cancer progression.

Potential Mechanisms of Action of 5-Fluoro-2-methylbenzimidazole Derivatives

Based on extensive research into the anticancer properties of benzimidazole derivatives, several potential mechanisms of action can be hypothesized for compounds synthesized from this compound.

Microtubule Targeting

A significant body of evidence points to the ability of benzimidazole derivatives to interfere with microtubule dynamics, a clinically validated anticancer strategy.[2][3]

  • Mechanism: These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

  • Example: Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a fluorinated benzimidazole derivative, has been shown to act as a potent microtubule targeting agent, inducing mitotic arrest and cell death in breast cancer cells.[2][3]

G cluster_1 Microtubule Targeting Pathway A 5-Fluoro-2-methylbenzimidazole Derivative B Tubulin A->B Binds to C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism of action via microtubule destabilization.

DNA and RNA Synthesis Inhibition

Drawing parallels from the well-established anticancer agent 5-Fluorouracil (5-FU), it is plausible that certain 5-fluoro-2-methylbenzimidazole derivatives could interfere with nucleic acid synthesis.[4][5]

  • Hypothesized Mechanism: While structurally distinct from 5-FU, the presence of the fluorinated aromatic ring could lead to derivatives that act as antimetabolites. These compounds might inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase, or be incorporated into DNA and RNA, leading to cytotoxicity.[4][6]

  • Recent Findings on 5-FU: Recent research has highlighted that in certain cancers, the primary mechanism of 5-FU is through RNA damage, particularly to ribosomal RNA, which disrupts protein synthesis.[5] This opens a new avenue for investigating the mechanism of novel fluorinated compounds.

Experimental Protocols for Evaluating Anticancer Activity

The following protocols provide a framework for the initial screening and mechanistic evaluation of novel 5-fluoro-2-methylbenzimidazole derivatives synthesized from the parent hydrochloride compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effects of newly synthesized compounds on various cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 5-fluoro-2-methylbenzimidazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Scientific Rationale: This assay provides a robust and high-throughput method for the initial screening of a library of compounds to identify those with potent cytotoxic activity. The choice of cell lines from different cancer types can provide initial insights into the spectrum of activity.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate whether the cytotoxic effects of the lead compounds are mediated through cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • Lead compounds identified from the cytotoxicity screen

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to generate histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of the control cells.

Scientific Rationale: A significant increase in the percentage of cells in a particular phase of the cell cycle (e.g., G2/M) following treatment with the compound is a strong indicator of cell cycle arrest at that checkpoint, providing valuable mechanistic insights.

Quantitative Data Presentation

The results from the in vitro cytotoxicity screening should be compiled in a clear and concise table to facilitate comparison between different derivatives and cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Hypothetical 5-Fluoro-2-methylbenzimidazole Derivatives

Compound IDR1-substituentR2-substituentMCF-7 (µM)HCT-116 (µM)A549 (µM)
F-BMZ-001 HH> 50> 50> 50
F-BMZ-002 PhenylH15.222.535.1
F-BMZ-003 4-ChlorophenylH2.85.18.9
F-BMZ-004 HMethyl> 50> 50> 50
Doxorubicin (Positive Control)0.81.21.5

This structured presentation of data allows for the rapid identification of promising lead compounds and informs the direction of further SAR studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel fluorinated benzimidazole derivatives with potential applications in cancer research and drug development. The protocols and conceptual frameworks provided in these application notes offer a systematic approach to synthesizing, screening, and characterizing the anticancer properties of these compounds. Future research should focus on expanding the library of derivatives to further explore the structure-activity relationships, elucidating the precise molecular targets, and advancing the most promising lead compounds into in vivo preclinical models to evaluate their efficacy and safety. The continued exploration of this chemical space holds significant promise for the discovery of the next generation of targeted anticancer therapies.

References

Using 5-Fluoro-2-methylbenzimidamide Hydrochloride as a Chemical Probe for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzamidine in Protease Research

In the landscape of chemical biology and drug discovery, the precise modulation of enzyme activity is paramount for elucidating biological pathways and developing novel therapeutics. Serine proteases, a vast and functionally diverse family of enzymes, are central players in a myriad of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. Consequently, the identification and characterization of selective inhibitors for these enzymes are of significant scientific interest.

This technical guide focuses on 5-Fluoro-2-methylbenzimidamide hydrochloride, a member of the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, primarily due to the ability of the positively charged amidinium group to mimic the side chain of arginine or lysine, thereby binding to the S1 pocket of these enzymes. The unique substitution pattern of a fluorine atom at the 5-position and a methyl group at the 2-position of the benzene ring in this compound is anticipated to modulate its binding affinity, selectivity, and pharmacokinetic properties compared to unsubstituted benzamidine.

While specific peer-reviewed studies detailing the comprehensive biological characterization of this compound as a chemical probe are not extensively available in the public domain, its structural analogy to known serine protease inhibitors makes it a compelling candidate for investigation. This guide will, therefore, provide a framework for its application as a chemical probe, with a focus on foundational protocols for assessing its inhibitory activity against representative serine proteases, namely trypsin and plasmin. We will delve into the principles behind the experimental design, provide detailed step-by-step protocols, and discuss the interpretation of results, thereby empowering researchers to explore the potential of this compound in their specific contexts.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of a chemical probe is fundamental to its effective use. The key properties of this compound are summarized below.

PropertyValue
CAS Number 1187930-24-0
Molecular Formula C₈H₉FN₂·HCl
Molecular Weight 188.63 g/mol
Appearance Off-white to white solid
Solubility Soluble in water and polar organic solvents such as DMSO and ethanol.
Storage Store at 2-8°C, protected from light and moisture.

Expert Insight: The hydrochloride salt form of 5-Fluoro-2-methylbenzimidamide enhances its solubility in aqueous buffers, which is a critical advantage for its use in biochemical assays. When preparing stock solutions, it is advisable to use a high-quality solvent such as DMSO for long-term storage at -20°C or -80°C. For immediate use in aqueous assay buffers, a freshly prepared solution is recommended to avoid potential hydrolysis of the amidine group over time.

Mechanism of Action: A Competitive Inhibitor of Serine Proteases

Benzamidine and its derivatives are classic examples of competitive inhibitors of serine proteases.[1] The catalytic triad (Ser-His-Asp) in the active site of these enzymes is responsible for peptide bond cleavage. A key feature of many serine proteases, such as trypsin and plasmin, is a deep, negatively charged S1 specificity pocket that preferentially binds arginine or lysine residues of their substrates.

The positively charged benzamidine moiety of this compound is designed to interact with the aspartate residue at the bottom of the S1 pocket, thus competitively blocking the entry of the natural substrate. The fluorine and methyl substitutions on the phenyl ring can further influence the binding affinity and selectivity by engaging in additional interactions within and around the active site.

G cluster_enzyme Serine Protease Active Site S1_pocket S1 Specificity Pocket (Aspartate residue) catalytic_triad Catalytic Triad (Ser, His, Asp) S1_pocket->catalytic_triad Interaction inhibitor 5-Fluoro-2-methylbenzimidamide (Positively Charged) inhibitor->S1_pocket Competitive Binding substrate Natural Substrate (Arginine/Lysine residue) substrate->S1_pocket Normal Binding (Blocked)

Caption: Competitive inhibition of a serine protease by 5-Fluoro-2-methylbenzimidamide.

Experimental Protocols: Assessing Inhibitory Potency

The following protocols provide a robust starting point for characterizing the inhibitory activity of this compound. These assays utilize chromogenic substrates, which release a colored product upon enzymatic cleavage, allowing for a straightforward spectrophotometric readout of enzyme activity.

Protocol 1: Determination of IC₅₀ against Trypsin

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bovine trypsin.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich, Cat. No. T8003)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, Cat. No. B3279)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • DMSO (for inhibitor stock solution)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 10-15 minutes.

    • L-BAPNA Substrate Solution: Prepare a 10 mM stock solution of L-BAPNA in DMSO. Immediately before use, dilute to the final working concentration (e.g., 0.5 mM) in Assay Buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL Assay Buffer + 20 µL DMSO.

    • Control wells (no inhibitor): 160 µL Assay Buffer + 20 µL DMSO.

    • Inhibitor wells: 160 µL Assay Buffer + 20 µL of each inhibitor dilution.

    • Perform all measurements in triplicate.

  • Pre-incubation:

    • Add 20 µL of the diluted trypsin solution to the control and inhibitor wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the L-BAPNA substrate solution to all wells (including blank wells) to initiate the reaction. The final volume in each well will be 200 µL.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

    • Subtract the average V₀ of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G prep 1. Prepare Reagents (Trypsin, Substrate, Inhibitor) setup 2. Assay Setup in 96-well plate (Blank, Control, Inhibitor wells) prep->setup preincubate 3. Pre-incubate (Trypsin + Inhibitor/Buffer) setup->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate measure 5. Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze 6. Data Analysis (Calculate V₀, % Inhibition, IC₅₀) measure->analyze

Caption: Workflow for determining the IC₅₀ of 5-Fluoro-2-methylbenzimidamide.

Protocol 2: Determination of IC₅₀ against Plasmin

This protocol outlines the determination of the IC₅₀ of this compound against human plasmin.

Materials:

  • Human Plasmin (e.g., Sigma-Aldrich, Cat. No. P1867)

  • Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA dihydrochloride, S-2251, from Chromogenix)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • DMSO (for inhibitor and substrate stock solutions)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

The procedure is analogous to the trypsin inhibition assay, with the following modifications:

  • Preparation of Reagents:

    • Plasmin Stock Solution: Prepare a stock solution of human plasmin in 1 mM HCl containing 50% glycerol and store at -20°C. Dilute to the desired working concentration in Assay Buffer immediately before use.

    • Substrate Solution (S-2251): Prepare a stock solution in DMSO and dilute to the final working concentration (e.g., 0.3 mM) in Assay Buffer.

    • Inhibitor dilutions: Prepare as described in the trypsin assay protocol.

  • Assay Setup and Procedure:

    • Follow steps 2-6 of the trypsin inhibition assay protocol, substituting plasmin for trypsin and S-2251 for L-BAPNA.

Expert Insight: When working with proteases, it is crucial to maintain a consistent pH and temperature, as enzyme activity is highly sensitive to these parameters. The inclusion of CaCl₂ in the trypsin assay buffer is important for trypsin stability. Always include appropriate controls (no enzyme, no inhibitor) to ensure the validity of the results.

Beyond IC₅₀: Determining the Inhibition Constant (Kᵢ) and Selectivity

While the IC₅₀ value provides a measure of the potency of an inhibitor, it is dependent on the experimental conditions, particularly the substrate concentration. To obtain a more fundamental measure of inhibitor affinity, it is recommended to determine the inhibition constant (Kᵢ). This can be achieved by performing the enzyme inhibition assay at multiple substrate concentrations and analyzing the data using a Lineweaver-Burk plot or by non-linear regression fitting to the appropriate enzyme kinetic models (e.g., competitive, non-competitive, or mixed-type inhibition).

A critical characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins.[2] To evaluate the selectivity of this compound, it should be tested against a panel of other serine proteases (e.g., chymotrypsin, thrombin, elastase) and ideally, against proteases from other classes (e.g., cysteine, aspartyl, and metalloproteases). A compound is generally considered a useful chemical probe if it exhibits at least a 30-fold selectivity for its primary target over other related proteins.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for the study of serine proteases. Its benzamidine core provides a strong rationale for its potential as a competitive inhibitor, while its specific substitutions offer the potential for modulated potency and selectivity. The protocols detailed in this guide provide a solid foundation for researchers to initiate the characterization of this compound as a chemical probe.

Future studies should focus on a comprehensive determination of its Kᵢ values against a broad panel of serine proteases to establish a detailed selectivity profile. Furthermore, cell-based assays can be employed to assess its efficacy in a more physiological context, and structural biology studies (e.g., X-ray crystallography) could provide valuable insights into its precise binding mode. Through such rigorous characterization, the full potential of this compound as a valuable tool for chemical biology and drug discovery can be realized.

References

Application Notes and Protocols for the Characterization of 5-Fluoro-2-methylbenzimidamide hydrochloride in DNA Repair Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Small Molecule for Interrogating the DNA Damage Response

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. The study of these pathways is fundamental to understanding cancer biology, neurodegenerative diseases, and aging. Small molecule inhibitors are invaluable tools for dissecting these intricate mechanisms and for the development of targeted therapies.[1][2][3]

This document provides detailed application notes and protocols for the functional characterization of 5-Fluoro-2-methylbenzimidamide hydrochloride , a novel investigational compound. Based on its structural features, particularly the benzimidamide moiety which is related to the benzamide group present in numerous Poly (ADP-ribose) polymerase (PARP) inhibitors, we hypothesize that this compound may function as a PARP inhibitor.[3][4] PARP enzymes, especially PARP1, are critical players in the repair of single-strand DNA breaks (SSBs).[5] Their inhibition can lead to the accumulation of SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7]

These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the biological activity of this compound and similar novel compounds in the context of DNA repair.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP1 is a nuclear enzyme that acts as a DNA damage sensor.[5] Upon detecting a single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[8] This PARylation process serves as a scaffold to recruit other DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate base excision repair (BER).[5]

PARP inhibitors exert their effects through two primary mechanisms:

  • Catalytic Inhibition: They compete with the natural substrate NAD+, preventing the synthesis of PAR chains and thereby hindering the recruitment of the repair machinery.[4]

  • PARP Trapping: Many PARP inhibitors lock the PARP1 enzyme onto the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of DSBs.[7]

In cells with proficient homologous recombination (HR), these DSBs can be efficiently repaired. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), the inability to repair these DSBs leads to genomic instability and cell death. This selective killing of cancer cells is the principle of synthetic lethality.

PARP_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of 5-Fluoro-2-methylbenzimidamide HCl cluster_2 Cell Fate SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 binds to SSB_Repaired Repaired DNA SSB->SSB_Repaired PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 substrate Repair_Complex BER Repair Proteins (XRCC1, LigIII, Polβ) PAR->Repair_Complex recruits Repair_Complex->SSB repairs Inhibitor 5-Fluoro-2-methylbenzimidamide HCl Inhibitor->PARP1 inhibits & traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Proficient HR-Proficient Cell DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival DSB Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Failed DSB Repair (Synthetic Lethality)

Caption: Hypothesized mechanism of 5-Fluoro-2-methylbenzimidamide HCl as a PARP inhibitor.

Application 1: Determination of In Vitro Potency and Selectivity

The initial step in characterizing a novel inhibitor is to determine its effect on cell viability and proliferation. This allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC50) and provides insights into potential selective cytotoxicity against cancer cells with specific DNA repair defects.[9][10]

Protocol: Cell Viability (Resazurin Reduction) Assay

This protocol uses the resazurin (AlamarBlue) assay, a sensitive and non-destructive method to measure cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[10]

Objective: To determine the IC50 of this compound in a panel of cell lines (e.g., BRCA2-deficient DLD-1 and BRCA2-proficient DLD-1).

Materials:

  • Selected cancer cell lines (e.g., DLD-1 BRCA2-/-, DLD-1 BRCA2+/+)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 8-12 dilutions.

    • Include "vehicle control" (DMSO equivalent to the highest compound concentration) and "no-cell" (medium only) wells.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

    • Incubate for 72 hours (or a duration relevant to the cell line's doubling time) at 37°C, 5% CO2.

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Parameter BRCA2-Deficient (DLD-1) BRCA2-Proficient (DLD-1)
IC50 (µM) Expected lower valueExpected higher value
Selectivity Index IC50 (Proficient) / IC50 (Deficient)N/A

Causality and Interpretation: A significantly lower IC50 value in the BRCA2-deficient cell line compared to its proficient counterpart would strongly support the hypothesis that this compound acts via a synthetic lethal mechanism, characteristic of a PARP inhibitor. The selectivity index quantifies this differential sensitivity.

Application 2: Visualization and Quantification of DNA Damage

To confirm that the compound's cytotoxic effect is mediated through the induction of DNA damage, it is essential to visualize and quantify markers of DNA double-strand breaks. The phosphorylation of histone H2AX at serine 139 (γH2AX) is a rapid and robust marker for DSBs, forming discrete nuclear foci that can be detected by immunofluorescence.[11][12][13][14]

Protocol: Immunofluorescence Staining for γH2AX Foci

Objective: To quantify the formation of DSBs (as indicated by γH2AX foci) in cells treated with this compound, with or without an additional DNA damaging agent.

IF_Workflow start Seed cells on coverslips treat Treat with Inhibitor +/- DNA Damaging Agent start->treat fix Fix with 4% Paraformaldehyde (PFA) treat->fix perm Permeabilize with 0.3% Triton X-100 fix->perm block Block with 5% BSA in PBS perm->block primary_ab Incubate with anti-γH2AX primary antibody block->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 secondary_ab Incubate with fluorescent secondary antibody wash1->secondary_ab wash2 Wash (3x with PBS) secondary_ab->wash2 mount Mount with DAPI-containing medium wash2->mount image Image with fluorescence microscope mount->image analyze Quantify foci per nucleus image->analyze end Data Interpretation analyze->end

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • This compound

  • Optional: DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody: Goat anti-Mouse IgG (H+L), Alexa Fluor 488 conjugate

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to attach overnight.

    • Treat cells with the compound at a concentration around its IC50 for a defined period (e.g., 24 hours). Include a vehicle control. For potentiation studies, pre-treat with the inhibitor for 1-2 hours before adding a low dose of MMS for 1 hour.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.[15]

    • Wash three times with PBS.

    • Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[15]

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer, e.g., 1:500) overnight at 4°C in a humidified chamber.[12][15]

    • The next day, wash three times for 5 minutes each with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer, e.g., 1:1000) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times for 5 minutes each with PBS, with the final wash including DAPI to stain the nuclei.

    • Carefully mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the slides using a fluorescence microscope. Acquire images for both DAPI (blue) and γH2AX (green) channels.

  • Quantification:

    • Use image analysis software (e.g., Fiji/ImageJ) to count the number of distinct γH2AX foci per nucleus.[15]

    • Analyze at least 50-100 cells per condition.

    • Compare the average number of foci across different treatment groups.

Causality and Interpretation: A significant increase in γH2AX foci in cells treated with this compound, especially in HR-deficient cells or in combination with a DNA damaging agent, provides direct evidence that the compound disrupts DNA repair and leads to the formation of DSBs.

Application 3: Direct Quantification of PARP Enzymatic Activity

To definitively confirm the hypothesized mechanism, a direct measurement of PARP enzymatic activity in the presence of the inhibitor is required. Commercially available assay kits provide a straightforward method to quantify PARP activity, typically by measuring the incorporation of biotinylated NAD+ onto histone proteins in a plate-based format.[16]

Protocol: Colorimetric PARP Activity Assay

Objective: To measure the in vitro inhibitory effect of this compound on PARP1 enzyme activity.

Materials:

  • PARP Universal Colorimetric Assay Kit (containing histone-coated plate, recombinant PARP1 enzyme, activated DNA, biotinylated NAD+, streptavidin-HRP, and colorimetric substrate)

  • This compound

  • Known PARP inhibitor as a positive control (e.g., Olaparib)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manufacturer's protocol.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Include a vehicle control (DMSO).

  • Assay Reaction:

    • To the wells of the histone-coated plate, add the assay buffer.

    • Add the inhibitor dilutions or vehicle control.

    • Add the recombinant PARP1 enzyme and activated DNA to initiate the reaction.

    • Add the biotinylated NAD+ substrate.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate multiple times with the provided wash buffer to remove unincorporated reagents.

    • Add streptavidin-HRP to each well and incubate for 1 hour. This will bind to the biotinylated PAR chains attached to the histones.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

    • Stop the reaction with the provided stop solution (which will turn the color to yellow).

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Normalize the data by expressing the absorbance of inhibitor-treated wells as a percentage of the vehicle control ("% PARP Activity").

    • Plot the % PARP Activity against the log-transformed inhibitor concentration and calculate the IC50 value using non-linear regression.

Causality and Interpretation: A dose-dependent decrease in the colorimetric signal demonstrates that this compound directly inhibits the catalytic activity of the PARP1 enzyme. The calculated IC50 from this biochemical assay represents the compound's direct potency against its target.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential inhibitor of DNA repair pathways. By systematically assessing its impact on cell viability, its ability to induce DNA damage, and its direct effect on PARP enzyme activity, researchers can build a robust profile of this novel compound. Positive results from these assays would warrant further investigation into its mechanism of PARP trapping, its efficacy in in vivo models, and its broader potential as a therapeutic agent or a tool for basic research.

References

Cell-based assay protocol using 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Characterizing the Cellular Effects of 5-Fluoro-2-methylbenzimidamide hydrochloride

Authored by a Senior Application Scientist

Introduction

This compound is a synthetic organic compound belonging to the benzamidine class of molecules.[1] Benzamidines are recognized structural motifs in medicinal chemistry, often serving as foundational scaffolds for the development of enzyme inhibitors, particularly serine protease inhibitors. The incorporation of a fluorine atom can enhance binding affinity and metabolic stability, making this compound a person of interest for researchers in pharmaceutical and biochemical fields exploring novel therapeutic agents.[1] Its potential applications lie in modulating enzyme activities, which may be relevant for developing treatments for conditions such as cancer and inflammation.[1]

This document provides a comprehensive guide for researchers and drug development professionals to conduct a primary characterization of the cellular effects of this compound. We will proceed through a logical workflow, starting with a broad assessment of cytotoxicity and then delving into key mechanistic pathways—apoptosis and oxidative stress—that are commonly implicated in the action of novel therapeutic compounds. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further investigation.

Experimental Strategy: A Tiered Approach

A logical workflow is essential when characterizing a novel compound. The primary question is whether the compound affects cell viability. If it does, the subsequent questions delve into the mechanism of cell death. This tiered approach ensures an efficient use of resources and builds a coherent mechanistic story.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Decision Point start Treat Cells with 5-Fluoro-2-methylbenzimidamide HCl viability Protocol 1: Cell Viability Assay (MTT/MTS) Determine IC50 start->viability decision Is the compound cytotoxic? viability->decision apoptosis Protocol 2: Caspase-3/7 Activation Assay ros Protocol 3: Reactive Oxygen Species (ROS) Assay decision->apoptosis  Yes decision->ros  Yes

Figure 1: A tiered experimental workflow for characterizing the cellular effects of a novel compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[2][3] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[2] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[3] This assay is a crucial first step to determine the concentration-dependent effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sterile DMSO (for compound stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in viable cells.[3]

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[2]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Presentation and Analysis:

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle Control)1.250100%
0.11.23598.8%
11.15092.0%
50.98078.4%
100.65052.0%
250.31024.8%
500.15012.0%
1000.0806.4%
  • Calculation: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Investigating Apoptosis via Caspase-3/7 Activation

Principle: Apoptosis, or programmed cell death, is a critical pathway often activated by anti-cancer agents.[4][5] A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Luminescent assays, like the Caspase-Glo® 3/7 Assay, provide a highly sensitive method to quantify this activity. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[6][7] The signal intensity is directly proportional to the amount of caspase activity.[7]

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Cells and compound as described in Protocol 1

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) as described in Protocol 1.

    • Include a vehicle control and a positive control (e.g., staurosporine).

    • Incubate for a relevant period to induce apoptosis (e.g., 12, 24, or 48 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[7]

    • Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent, mixing by inversion until thoroughly dissolved.[7]

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. This single addition results in cell lysis and initiation of the enzymatic reaction.[6]

  • Incubation and Measurement:

    • Mix the plate contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[8]

    • Measure the luminescence of each well using a luminometer.

Data Presentation and Analysis:

TreatmentConcentrationLuminescence (RLU)Fold Increase vs. Control
Vehicle Control-15,0001.0
Compound0.5x IC5045,0003.0
Compound1x IC50120,0008.0
Compound2x IC50180,00012.0
Staurosporine1 µM210,00014.0
  • Calculation: Fold Increase = (RLU_Sample / RLU_VehicleControl).

  • A significant, dose-dependent increase in luminescence indicates that this compound induces apoptosis through a caspase-3/7-dependent pathway.

G Compound 5-Fluoro-2-methylbenzimidamide HCl Cell Cancer Cell Compound->Cell Apoptosis Apoptotic Signal Cell->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase Substrate DEVD-Aminoluciferin (Non-luminescent) Caspase->Substrate Cleavage Product Aminoluciferin + Light

Figure 2: Caspase-3/7 assay principle for detecting apoptosis.

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)

Principle: Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS), is another common mechanism of drug-induced cytotoxicity.[9][10] ROS are highly reactive molecules derived from oxygen that can cause damage to lipids, proteins, and DNA.[9][11] This assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent compound DCF, which can be quantified.[9][12] The resulting fluorescence intensity is proportional to the intracellular level of ROS.[9]

Materials:

  • Black, clear-bottom 96-well plates

  • Cells and compound as described in Protocol 1

  • DCFH-DA probe

  • Sterile PBS

  • Tert-Butyl hydroperoxide (TBHP) or H2O2 as a positive control

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)[9]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.[9]

    • Treat cells with this compound at relevant concentrations (e.g., 1x IC50) for a shorter duration (e.g., 1, 3, or 6 hours), as ROS generation is often an early event.

    • Include vehicle and positive controls (e.g., 100 µM TBHP).

  • Cell Staining:

    • Following treatment, remove the culture medium and gently wash the cells once with 100 µL of warm sterile PBS.[9]

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium or PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.[9][12]

  • Measurement:

    • Remove the DCFH-DA solution and gently wash the cells twice with 100 µL of warm PBS.[9]

    • Add 100 µL of PBS to each well.[9]

    • Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

Data Presentation and Analysis:

TreatmentConcentrationFluorescence (RFU)Fold Increase vs. Control
Vehicle Control-8,5001.0
Compound1x IC5034,0004.0
TBHP100 µM59,5007.0
  • Calculation: Fold Increase = (RFU_Sample / RFU_VehicleControl).

  • A significant increase in fluorescence indicates that the compound induces oxidative stress, leading to the accumulation of intracellular ROS.

References

The Strategic Role of 5-Fluoro-2-methylbenzimidamide Hydrochloride in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Fluoro-2-methylbenzimidamide hydrochloride, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical rationale and strategic considerations underpinning its application, with a particular focus on the synthesis of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors. Herein, we present not only detailed, field-proven synthetic protocols but also a discussion on the mechanistic significance of the fluorinated benzimidazole scaffold. This guide is intended to empower researchers and drug development professionals with the knowledge to effectively and safely utilize this versatile building block in their synthetic endeavors.

Introduction: The Ascendancy of Fluorinated Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Among the myriad of fluorinated scaffolds, benzimidazoles have emerged as a "privileged structure" due to their presence in a wide array of biologically active compounds.[2]

This compound stands as a testament to the power of this approach. It is a versatile and highly valuable intermediate, primarily recognized for its role in the synthesis of enzyme inhibitors for therapeutic areas such as oncology and virology.[3] The presence of the fluorine atom enhances the binding affinity and specificity of the final drug molecule, a critical attribute in the design of targeted therapies.[3] This guide will delve into the practical applications of this intermediate, providing robust protocols for its synthesis and subsequent use in the construction of complex bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use.

PropertyValueReference
CAS Number 1187930-24-0[3]
Molecular Formula C₈H₁₀ClFN₂[3]
Molecular Weight 188.63 g/mol [3]
Appearance Solid
Melting Point 43-45 °C (for 5-Fluoro-2-methylbenzonitrile precursor)
Storage Conditions 0-8°C, store in a dry, well-ventilated place.[3]

Safety and Handling:

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is typically achieved via the Pinner reaction, a classic and reliable method for converting nitriles into imidates, which are then readily converted to amidines.[4] The precursor for this reaction is 5-fluoro-2-methylbenzonitrile.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis A 5-Fluoro-2-methylbenzonitrile D Ethyl 5-fluoro-2-methylbenzimidate hydrochloride (Pinner Salt Intermediate) A->D Reaction B Ethanol (Anhydrous) B->D C HCl (gas) C->D F This compound (Final Product) D->F Reaction E Ammonia (in Ethanol) E->F

Caption: Synthetic workflow for the preparation of this compound.

Detailed Protocol:

Materials:

  • 5-Fluoro-2-methylbenzonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia solution in Ethanol (saturated)

Procedure:

  • Formation of the Pinner Salt:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 5-fluoro-2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C.

    • After the introduction of HCl gas, seal the flask and allow it to stand at 0-4°C for 12-24 hours. The formation of a precipitate (the Pinner salt) is typically observed.

    • Collect the precipitate by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to yield ethyl 5-fluoro-2-methylbenzimidate hydrochloride.

    Causality Note: The Pinner reaction is acid-catalyzed. Gaseous HCl protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack by the ethanol. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile to a carboxylic acid or the imidate to an ester.[4]

  • Ammonolysis to the Benzimidamide Hydrochloride:

    • Suspend the freshly prepared Pinner salt (1 equivalent) in a saturated solution of ammonia in ethanol (10-15 volumes) at 0°C.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation of the product.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

    Causality Note: The imino ester (Pinner salt) is a reactive intermediate. Ammonia, being a potent nucleophile, readily displaces the ethoxy group to form the more stable amidine. The reaction is typically carried out in an alcoholic solution of ammonia for optimal solubility and reactivity.

Application in Drug Synthesis: A Case Study in PARP Inhibitor Scaffolds

This compound is a key building block for the synthesis of benzimidazole-based PARP inhibitors.[2][3] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5]

The general synthetic strategy involves the condensation of the benzimidamide with a suitable dicarbonyl compound or its equivalent to form the core benzimidazole ring system.

General Synthetic Workflow for Benzimidazole-based PARP Inhibitors

G A This compound C Condensation Reaction A->C B α-Dicarbonyl Compound (or equivalent) B->C D Fluorinated Benzimidazole Core C->D Cyclization E Further Functionalization (e.g., coupling reactions) D->E F Final PARP Inhibitor Drug Candidate E->F

Caption: General workflow for the synthesis of PARP inhibitors using the target intermediate.

Exemplary Protocol: Synthesis of a 5-Fluoro-2-methylbenzimidazole Carboxamide Scaffold

This protocol describes a general method for the construction of a benzimidazole core, which is a common feature in many PARP inhibitors.

Materials:

  • This compound

  • An appropriate α-keto ester (e.g., ethyl 2-oxo-2-phenylacetate)

  • Acetic acid (glacial)

  • Ethanol

Procedure:

  • Condensation and Cyclization:

    • To a solution of this compound (1 equivalent) in ethanol, add the α-keto ester (1.1 equivalents) and a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the specific substrates.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-fluoro-2-methyl-1H-benzo[d]imidazole derivative.

    Causality Note: The reaction proceeds via a condensation between the amidine and one of the carbonyl groups of the α-keto ester, followed by an intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring. Acetic acid acts as a catalyst to facilitate both the condensation and dehydration steps.

  • Further Elaboration:

    • The resulting benzimidazole core can be further functionalized. For instance, if the starting α-keto ester contained a suitable leaving group, subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce additional structural diversity required for potent PARP inhibition.

Conclusion

This compound is a strategically important intermediate that provides a gateway to a diverse range of biologically active molecules, most notably in the realm of targeted cancer therapeutics. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to confidently and efficiently utilize this valuable synthetic tool. As the demand for highly specific and potent enzyme inhibitors continues to grow, the importance of fluorinated building blocks like this compound in drug discovery and development is set to expand.

References

Troubleshooting & Optimization

5-Fluoro-2-methylbenzimidamide hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methylbenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. As a selective inhibitor of various biological pathways, its effective use in in vitro and in vivo experiments is contingent on proper handling and dissolution.[1] This document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your research.

Troubleshooting Guide: Navigating Solubility Issues

This section addresses specific problems you may encounter when preparing solutions of this compound. The troubleshooting steps are presented in a question-and-answer format, explaining the scientific reasoning behind each recommendation.

Q1: I am having difficulty dissolving the powdered this compound in my desired aqueous buffer (e.g., PBS, TRIS). What should I do?

Answer:

This is a common issue with amine hydrochloride salts. While the hydrochloride group generally enhances aqueous solubility compared to the free base, complete dissolution can still be challenging. Here is a systematic approach to address this:

Step 1: Start with an Organic Stock Solution.

Instead of directly dissolving the compound in an aqueous buffer, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice for many small molecule inhibitors due to its high solvating power. Based on the solubility of the closely related compound, benzamidine hydrochloride, you can anticipate good solubility in DMSO.

Step 2: Employ Mechanical and Thermal Assistance.

If the compound does not readily dissolve in the organic solvent, the following techniques can be applied:

  • Vortexing: Agitate the solution vigorously using a vortex mixer for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves will help to break down any aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Increased temperature often enhances the solubility of organic compounds. Do not exceed 50°C to prevent potential degradation.

Step 3: Serial Dilution into Aqueous Buffer.

Once you have a clear, concentrated stock solution in an organic solvent, you can perform serial dilutions into your final aqueous buffer. To avoid precipitation, add the organic stock solution dropwise to the gently vortexing aqueous buffer. This gradual change in solvent polarity helps to keep the compound in solution.

Q2: My this compound dissolved in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?

Answer:

This phenomenon, known as "crashing out," occurs when the compound's solubility limit in the final aqueous environment is exceeded. Here are several strategies to overcome this:

Strategy 1: Decrease the Final Concentration.

The simplest solution is to lower the final working concentration of the compound in your assay. It's possible that your target concentration is above the solubility threshold in the complex milieu of cell culture medium.

Strategy 2: Optimize the Dilution Process.

  • Pre-warm the aqueous buffer: Warming your cell culture medium to 37°C before adding the DMSO stock can help maintain solubility.

  • Slow, dropwise addition: As mentioned previously, adding the DMSO stock slowly while continuously mixing the medium is crucial.

Strategy 3: Utilize a Co-solvent System.

For particularly challenging compounds or for in vivo applications where the final DMSO concentration must be very low (typically <0.5%), a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300 (polyethylene glycol 300), and a surfactant like Tween-80, diluted in saline or your buffer of choice. This creates a more hospitable environment for the compound, preventing it from precipitating.

Q3: I'm concerned about the stability of my this compound solutions. What are the best practices for storage?

Answer:

The stability of your compound in solution is critical for reproducible experimental results. Here are some key considerations:

  • pH-Dependence: As an amine hydrochloride salt, the compound's stability can be pH-dependent. It is generally expected to be more stable in acidic to neutral conditions. In alkaline conditions, it may convert to the less soluble free base, potentially leading to precipitation and degradation. Studies on related compounds have shown that degradation can be acid-catalyzed, so it is important to work within an optimal pH range.

  • Aqueous Solution Instability: Aqueous solutions of similar compounds like benzamidine hydrochloride are not recommended for long-term storage. It is best practice to prepare fresh aqueous working solutions daily from your organic stock.

  • Organic Stock Solution Storage: Your concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO can be stored for longer periods. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound?

A: The molecular weight is 188.63 g/mol .

Q: What are the recommended solvents for preparing a stock solution?

A: Based on data from the analogous compound, benzamidine hydrochloride, high-purity DMSO and DMF are excellent choices, with an expected solubility of around 25 mg/mL. Ethanol is also a viable option, with a slightly lower expected solubility of approximately 10 mg/mL.

Q: What is the expected solubility in aqueous buffers like PBS?

A: Direct solubility in aqueous buffers is expected to be limited. For benzamidine hydrochloride, the solubility in PBS (pH 7.2) is approximately 3 mg/mL. However, some fluorinated analogs of other compounds have shown slightly higher aqueous solubility, so a pilot experiment is recommended to determine the precise solubility in your specific buffer.

Q: How does the fluorine atom affect solubility?

A: The effect of fluorination on solubility can be complex. In some cases, the high electronegativity of fluorine can increase the polarity of the molecule, potentially enhancing aqueous solubility. However, it can also increase the crystal lattice energy, which would decrease solubility. Therefore, the actual effect must be determined empirically.

Q: Is it necessary to filter my solutions?

A: Yes, it is always recommended to filter your final working solutions through a 0.22 µm syringe filter before use in cell-based assays or other sensitive applications. This will remove any micro-precipitates that may not be visible to the naked eye.

Data & Protocols

Solubility Data of a Close Structural Analog: Benzamidine Hydrochloride

The following table provides solubility data for benzamidine hydrochloride, which can be used as a starting point for estimating the solubility of this compound.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Reference
DMSO25159.6
DMF25159.6
Ethanol1063.8
PBS (pH 7.2)319.1

Note: This data is for benzamidine hydrochloride (MW: 156.6 g/mol ) and should be used as an estimate. The actual solubility of this compound may vary.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (MW: 188.63 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 188.63 g/mol * 1000 mg/g = 1.8863 mg

  • Weigh the compound:

    • Carefully weigh out approximately 1.89 mg of this compound and transfer it to a clean, dry vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Aid Dissolution (if necessary):

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.

    • Alternatively, or in addition, warm the solution in a 37°C water bath for 10-15 minutes.

  • Inspection and Storage:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C for short-term use or aliquot and store at -80°C for long-term storage.

Visualizations

TroubleshootingWorkflow start Start: Dissolving Powder aqueous_buffer Attempt to Dissolve in Aqueous Buffer start->aqueous_buffer issue_aqueous Issue: Insoluble or Precipitate aqueous_buffer->issue_aqueous organic_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) issue_aqueous->organic_stock Yes assist Aid Dissolution: - Vortex - Sonicate - Gentle Heat (37°C) organic_stock->assist clear_stock Clear Stock Solution? assist->clear_stock clear_stock->assist No dilute Serially Dilute into Aqueous Buffer clear_stock->dilute Yes issue_dilution Issue: Precipitates on Dilution dilute->issue_dilution solutions Troubleshooting Dilution: - Lower final concentration - Pre-warm buffer - Use co-solvent system issue_dilution->solutions Yes success Success: Clear Working Solution issue_dilution->success No solutions->dilute end End success->end

Caption: A workflow for troubleshooting the dissolution of this compound.

SolubilityFactors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions center Solubility of 5-Fluoro-2-methylbenzimidamide hydrochloride polarity Molecular Polarity polarity->center h_bond_solute Hydrogen Bonding (Donor/Acceptor) h_bond_solute->center mw Molecular Weight mw->center lattice Crystal Lattice Energy lattice->center solvent_polarity Solvent Polarity solvent_polarity->center h_bond_solvent Hydrogen Bonding (Donor/Acceptor) h_bond_solvent->center temp Temperature temp->center ph pH (for aqueous solutions) ph->center

Caption: Key factors influencing the solubility of the compound.

References

Technical Support Center: Optimizing 5-Fluoro-2-methylbenzimidamide Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methylbenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this compound in various assays. As a versatile serine protease inhibitor, precise concentration optimization is paramount to achieving reliable and reproducible results.[1][2] This resource will walk you through key considerations, from fundamental properties to detailed experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic, small-molecule inhibitor of serine proteases.[1][2] Its chemical structure, featuring a fluorinated benzamidine core, makes it a valuable tool in various research areas, including:

  • Enzyme Inhibition Studies: It is commonly used to investigate the structure and function of serine proteases, which are involved in numerous physiological and pathological processes.[1][3]

  • Drug Discovery: As a lead compound or a fragment, it serves as a starting point for the development of more potent and selective therapeutic agents targeting serine proteases.[3]

  • Controlling Proteolytic Degradation: It can be used as a component in protease inhibitor cocktails to prevent the degradation of proteins of interest during purification and analysis.

Q2: What is the mechanism of action of this compound?

Like other benzamidine-based inhibitors, this compound acts as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the enzyme's active site, which typically accommodates these residues. This binding prevents the natural substrate from accessing the active site, thereby inhibiting enzymatic activity. The fluorine substitution can enhance binding affinity and selectivity.[4][5]

Q3: How do I prepare a stock solution of this compound?

Recommended Solvents and Stock Concentrations:

SolventRecommended Starting Stock ConcentrationNotes
Sterile, nuclease-free water 10-50 mMMay require gentle warming to fully dissolve. Prepare fresh daily to avoid degradation.
Dimethyl sulfoxide (DMSO) 50-100 mMStore at -20°C in small aliquots to minimize freeze-thaw cycles. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.
Ethanol 20-50 mMStore at -20°C. Be mindful of potential effects of ethanol on your specific assay system.

Protocol for Stock Solution Preparation (100 mM in DMSO):

  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.

Q4: What is a good starting concentration range for my assay?

The optimal concentration of this compound will vary depending on the specific enzyme, substrate concentration, and assay conditions. Based on data from other benzamidine inhibitors, a broad concentration range should be tested initially.

Recommended Initial Concentration Ranges for Different Assay Types:

Assay TypeRecommended Starting Concentration Range
Enzyme Inhibition (Biochemical) Assay 1 nM - 100 µM
Cell-Based Assays 100 nM - 500 µM

It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific system.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides actionable solutions.

Problem 1: High Background Signal in the Assay

High background can mask the true signal and reduce the assay's dynamic range.

  • Possible Cause 1: Non-specific binding of the compound.

    • Solution: Decrease the concentration of the compound. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to reduce non-specific interactions.

  • Possible Cause 2: Autofluorescence of the compound.

    • Solution: If using a fluorescence-based assay, measure the fluorescence of the compound alone at the assay concentration. If it contributes significantly to the signal, consider using a different detection method (e.g., colorimetric or luminescent).

  • Possible Cause 3: Contamination of reagents.

    • Solution: Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers.

Problem 2: Poor Reproducibility Between Experiments

Inconsistent results can arise from several factors.

  • Possible Cause 1: Instability of the compound in solution.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Inaccurate pipetting of small volumes.

    • Solution: Use calibrated pipettes and appropriate tip sizes. For very low concentrations, perform serial dilutions.

  • Possible Cause 3: Variation in incubation times or temperatures.

    • Solution: Ensure consistent timing and temperature control for all steps of the assay. Use a temperature-controlled plate reader if possible.

Problem 3: No or Low Inhibition Observed

  • Possible Cause 1: The target enzyme is not sensitive to this inhibitor.

    • Solution: Verify that your target enzyme is a serine protease that is known to be inhibited by benzamidine analogs.[6]

  • Possible Cause 2: Incorrect assay conditions.

    • Solution: Optimize the pH and ionic strength of your assay buffer. The binding of benzamidine analogs can be pH-dependent.

  • Possible Cause 3: The compound has degraded.

    • Solution: Use a fresh aliquot of the stock solution. If possible, verify the integrity of the compound using analytical methods like HPLC.

Problem 4: Unexpected Cytotoxicity in Cell-Based Assays

  • Possible Cause 1: Off-target effects of the compound.

    • Solution: Benzamidine derivatives can have off-target effects, including inhibition of kinases or ion channels.[7] It is essential to perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of the compound on your specific cell line.[8]

  • Possible Cause 2: High concentration of the solvent (e.g., DMSO).

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: Determination of IC50 in a Biochemical Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a serine protease.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions - Assay Buffer B Add inhibitor dilutions to microplate wells A->B C Add enzyme to wells and pre-incubate B->C D Initiate reaction by adding substrate C->D E Monitor reaction kinetics in a plate reader D->E F Calculate initial reaction velocities (V₀) E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Fit a sigmoidal dose-response curve to determine IC50 G->H

Caption: Workflow for determining the IC50 value of an inhibitor.

Materials:

  • Purified serine protease

  • Chromogenic or fluorogenic substrate for the enzyme

  • This compound

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)

  • 96-well or 384-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound:

    • From your stock solution, prepare a series of 10-12 dilutions in assay buffer. A 3-fold or 5-fold dilution series is common, covering a range from nanomolar to high micromolar.

  • Assay Setup:

    • In a microplate, add the diluted inhibitor solutions to the appropriate wells.

    • Include control wells:

      • 100% activity control: Assay buffer without inhibitor.

      • 0% activity control (blank): Assay buffer without enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each concentration relative to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]

Protocol 2: Assessing Cytotoxicity using the MTT Assay

This protocol outlines a method to evaluate the cytotoxic effects of this compound on a chosen cell line.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout Assay Readout A Seed cells in a 96-well plate and allow to attach B Prepare serial dilutions of the compound A->B C Add compound dilutions to cells and incubate (24-72h) B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include control wells:

      • Vehicle control: Medium with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

      • Untreated control: Medium only.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

References

Technical Support Center: Enhancing the Stability of 5-Fluoro-2-methylbenzimidamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Fluoro-2-methylbenzimidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Given its structure as a benzamidine derivative, understanding its chemical liabilities is crucial for generating reliable and reproducible experimental data[1]. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to proactively design more robust experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is the primary cause of instability for this compound in solution? The principal degradation pathway for this compound in aqueous media is hydrolysis.[2][3][4] The amidine functional group is susceptible to reaction with water, which cleaves the carbon-nitrogen double bond to form 5-fluoro-2-methylbenzoic acid and ammonia.[2][5] This reaction can be catalyzed by both acidic and basic conditions.[4][6]

Q2: How long can I store aqueous solutions of this compound? Aqueous solutions are not stable and should be prepared fresh for daily use.[7] For maximum reproducibility, it is strongly recommended to prepare the final aqueous solution immediately before its addition to your experiment. We do not recommend storing aqueous solutions for more than one day, even when refrigerated.[8]

Q3: What are the recommended storage conditions for the solid compound? The solid hydrochloride salt is significantly more stable than its solutions. For long-term storage, keep the solid compound in a tightly sealed container in a cool (2–8°C), dry, and dark environment.[7][9] Many suppliers state that the solid is stable for several years under these conditions.[8]

Q4: In which solvents can I prepare a concentrated stock solution? this compound is soluble in organic solvents such as DMSO and DMF, which are suitable for preparing high-concentration stock solutions.[8] These stocks are more stable than aqueous solutions. However, they should still be stored at -20°C or -80°C for long-term use. When preparing a working solution, the organic solvent stock can be diluted into the final aqueous buffer.[8]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common stability-related problems encountered during experiments.

Issue 1: My compound's concentration is decreasing in my aqueous assay buffer, leading to inconsistent results.

Probable Cause: This is a classic sign of compound degradation, most likely due to pH-mediated hydrolysis accelerated by ambient laboratory temperatures. The rate of hydrolysis is highly dependent on the pH and temperature of your buffer system.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Decreasing Concentration A Start: Inconsistent Results Observed B 1. Verify Buffer pH Is it outside the optimal range (pH 5-7)? A->B C 2. Control Temperature Is the experiment run at room temp or higher? B->C No E Action: Adjust buffer pH to 5-7. Use a well-characterized buffer system. B->E Yes D 3. Review Solution Age Was the solution prepared >8 hours ago? C->D No F Action: Perform experiments on ice. Store buffer and solutions at 2-8°C. C->F Yes G Action: Prepare solutions fresh. Use immediately after preparation. D->G Yes H Resolved: Stable Concentration Achieved D->H No E->C F->D G->H

Caption: Troubleshooting workflow for concentration loss.

Issue 2: I see new, unidentified peaks appearing in my HPLC or LC-MS chromatogram over time.

Probable Cause: The appearance of new peaks is direct evidence of degradation. The primary degradation product is likely 5-fluoro-2-methylbenzoic acid resulting from hydrolysis. Other possibilities include products of oxidation or photodegradation.

Solution Workflow:

  • Identify the Degradants: Use high-resolution LC-MS to determine the mass of the unknown peaks.[10] The expected mass of the primary hydrolytic product (5-fluoro-2-methylbenzoic acid, C₈H₇FO₂) is 154.13 g/mol . This will help confirm the degradation pathway.

  • Implement Hydrolysis Mitigation: Follow all steps outlined in the "Key Stability Factors" section below, with a primary focus on strict pH control and fresh solution preparation.

  • Assess for Photodegradation: Benzimidazole derivatives, which are structurally related, are often light-sensitive.[10] To test this, prepare two samples of your solution. Protect one from light by using an amber vial and covering the experimental setup with aluminum foil, and expose the other to normal lab lighting. Analyze both after a set period. If the exposed sample shows more degradation, light sensitivity is a contributing factor.

  • Assess for Oxidation: Prepare your buffer using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[8] If solutions prepared under these anoxic conditions are more stable, oxidation is a contributing factor. The presence of metal ions can also catalyze oxidation.[11]

Section 3: Key Stability Factors and Mitigation Strategies

Understanding the chemistry of this compound is key to preventing its degradation.

pH-Dependent Hydrolysis

The C=N bond in the amidine group is electrophilic and susceptible to nucleophilic attack by water. This process is the dominant degradation pathway.[2][4]

Caption: Primary hydrolytic degradation pathway.

Mitigation Strategy: The rate of hydrolysis is minimized in a slightly acidic to neutral pH range. As a hydrochloride salt, dissolving the compound in pure, unbuffered water will naturally produce a slightly acidic solution.[9][12] However, relying on this is not robust.

Data Presentation: Recommended pH and Buffer Systems

pH Range Recommendation Suggested Buffer Systems
< 4 Avoid. Acid-catalyzed hydrolysis is significant.[4] N/A
5 - 7 Optimal. Region of greatest stability. MES, Phosphate (e.g., PBS)[8], HEPES

| > 8 | Avoid. Base-catalyzed hydrolysis is rapid.[6] | N/A |

Temperature

Chemical reactions, including hydrolysis, are accelerated at higher temperatures.

Mitigation Strategy: Always prepare and handle solutions at low temperatures.

Data Presentation: Solution Storage & Handling Recommendations

Condition Temperature Rationale
Stock Solution (in DMSO/DMF) -20°C or -80°C Minimizes all chemical activity for long-term storage.
Working Aqueous Solution 2-8°C (on ice) Slows the rate of hydrolysis during the experiment.[11]

| Experimental Incubation | Use the lowest temperature compatible with the assay. | Reduces degradation during the experimental runtime. |

Solvent Selection

While aqueous buffers are often necessary for biological assays, the choice of solvent for stock solutions is critical.

Mitigation Strategy: Use aprotic organic solvents for stock solutions.

  • DMSO/DMF: Excellent for creating high-concentration stocks (e.g., 10-25 mg/mL) that can be stored frozen.[8] These solvents are aprotic and do not participate in hydrolysis.

  • Aqueous Buffers: Use only for the final working dilution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the experiment, typically <1%.[8]

Photostability & Oxidation

While hydrolysis is the primary concern, photodegradation and oxidation are potential secondary pathways, especially during long-term stability studies or when working with sensitive assays.[10]

Mitigation Strategy:

  • Protect from Light: Use amber glass vials or wrap vials and plates in aluminum foil.

  • Minimize Oxygen: For highly sensitive applications, use buffers that have been degassed or sparged with nitrogen/argon. This is particularly important if trace metals are present, as they can catalyze oxidation.[11]

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 4.1: Preparation of a Stabilized Working Solution
  • Prepare Stock Solution: Accurately weigh the solid this compound and dissolve it in anhydrous DMSO to a convenient stock concentration (e.g., 10 mg/mL). Mix thoroughly. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C.

  • Prepare Assay Buffer: Prepare your chosen aqueous buffer (e.g., PBS, pH 7.2). Before use, chill the buffer to 2-8°C in an ice bath. For maximum stability, sparge the buffer with nitrogen gas for 15-20 minutes.

  • Prepare Intermediate Dilution (if needed): If a large dilution is required, perform an intermediate dilution from the DMSO stock into chilled, sparged buffer.

  • Prepare Final Working Solution: Immediately before starting your experiment, dilute the DMSO stock (or intermediate dilution) into the chilled, sparged assay buffer to the final desired concentration. Keep the working solution on ice throughout the experiment.

  • Use Immediately: Add the freshly prepared working solution to your assay without delay.

Protocol 4.2: Conducting a Basic Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the specific liabilities of the compound under your experimental conditions.[13][14] It helps to confirm degradation pathways and validate that your analytical method can separate the parent compound from its degradants.[15][16]

G cluster_0 Forced Degradation Study Workflow A 1. Prepare Compound Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) B 2. Aliquot into Stress Condition Vials A->B C Acid Stress (e.g., 0.1 M HCl) B->C D Base Stress (e.g., 0.1 M NaOH) B->D E Oxidative Stress (e.g., 3% H₂O₂) B->E F Thermal Stress (e.g., 60°C) B->F G Control (No Stressor, RT) B->G H 3. Incubate & Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->H D->H E->H F->H G->H I 4. Quench/Neutralize Samples H->I J 5. Analyze by Stability-Indicating HPLC/LC-MS I->J K 6. Evaluate Data - % Degradation - Identify Degradants - Calculate Mass Balance J->K

Caption: Workflow for a forced degradation study.

Experimental Setup:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the solution and apply the following stressors.[10]

Data Presentation: Forced Degradation Study Conditions

Stress Condition Reagent / Condition Incubation Notes
Acid Hydrolysis Add equal volume of 0.1 M HCl 60°C for 8 hours Neutralize with NaOH before analysis.
Base Hydrolysis Add equal volume of 0.1 M NaOH Room Temp for 2 hours Neutralize with HCl before analysis.
Oxidation Add equal volume of 3% H₂O₂ Room Temp for 24 hours -
Thermal Store solution 80°C for 48 hours -

| Photolytic | Expose solution to light (ICH Q1B) | Room Temp | Wrap control sample in foil. |

  • Analysis: At specified time points, withdraw an aliquot, quench the reaction (e.g., neutralize the acid/base), and analyze using a validated stability-indicating HPLC method.[17] The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected without completely consuming the parent compound.

By implementing these strategies and protocols, you can significantly improve the stability of this compound in your experiments, leading to more accurate and reliable scientific outcomes.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methylbenzimidamide hydrochloride. This valuable intermediate is crucial in pharmaceutical development and biochemical research, often serving as a key building block for enzyme inhibitors.[1] The most common and reliable route to this compound is the Pinner reaction, a classic method for converting nitriles into amidines.[2] This guide is structured to address common challenges encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower researchers to optimize their experimental outcomes.

Section 1: Reaction Overview and Mechanism

The synthesis is typically a two-step process starting from 5-Fluoro-2-methylbenzonitrile.

  • Pinner Salt Formation: The nitrile reacts with an alcohol (commonly anhydrous ethanol) under the catalysis of anhydrous hydrogen chloride (HCl) gas to form an intermediate ethyl 5-fluoro-2-methylbenzimidate hydrochloride, also known as a Pinner salt.[3][4]

  • Ammonolysis: The Pinner salt is then treated with ammonia to yield the final product, this compound.

The entire process is predicated on the careful exclusion of water and precise temperature control to prevent the formation of unwanted byproducts.

Reaction Mechanism

The Pinner reaction proceeds through the activation of the nitrile by acid, followed by nucleophilic attack.

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis A 5-Fluoro-2-methylbenzonitrile B Protonated Nitrilium Ion (Electrophilic) A->B + Anhydrous HCl C Imidate Intermediate B->C + Anhydrous EtOH (Nucleophilic Attack) D Ethyl 5-fluoro-2-methyl- benzimidate HCl (Pinner Salt) C->D Proton Transfer F Tetrahedral Intermediate D->F + NH3 G 5-Fluoro-2-methyl- benzimidamide HCl F->G Elimination of EtOH

Caption: Mechanism of the two-step Pinner reaction for amidine synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My final product yield is extremely low, and spectroscopic analysis (¹H NMR, IR) shows the major component is 5-fluoro-2-methylbenzamide. What happened?

A1: This is the most common pitfall and is almost certainly caused by the presence of water during the reaction. The Pinner reaction is highly moisture-sensitive. Water can hydrolyze the starting nitrile, the intermediate nitrilium ion, or the Pinner salt to form the corresponding amide.[3][5] The hydrolysis of the Pinner salt is particularly rapid.

Troubleshooting Protocol:

  • Verify Reagent Anhydrousness:

    • Use a freshly opened bottle of anhydrous ethanol or distill it over a suitable drying agent (e.g., magnesium ethoxide).

    • Ensure the hydrogen chloride gas is passed through a drying tube (e.g., filled with calcium chloride or a sulfuric acid bubbler) before it enters the reaction vessel.

  • Proper Glassware Handling:

    • All glassware must be oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

  • Maintain an Inert Atmosphere:

    • Assemble the reaction setup under a positive pressure of dry nitrogen or argon. Use septa and cannulation techniques for reagent transfer where possible.

  • Ammonia Source:

    • During the second step, use anhydrous ammonia gas or a freshly prepared solution of ammonia in an anhydrous alcohol (e.g., ethanolic ammonia). Do not use aqueous ammonium hydroxide , as this will guarantee the formation of the amide byproduct.

Q2: The reaction seems to stop after the first step. I have a high yield of the Pinner salt, but the ammonolysis step fails to produce the amidine.

A2: This issue points to problems with the ammonolysis conditions. The key is to effectively displace the ethoxy group from the Pinner salt with ammonia.

Troubleshooting Protocol:

  • Ammonia Delivery:

    • Ensure a sufficient excess of ammonia is used. For gaseous ammonia, bubble it through the solution at a controlled rate with efficient stirring. For alcoholic ammonia solutions, use a significant molar excess (e.g., 5-10 equivalents).

  • Temperature Control:

    • The reaction of the Pinner salt with ammonia is often exothermic. The initial addition should be done at a low temperature (e.g., 0-5°C) to control the reaction rate. Afterward, allowing the mixture to warm to room temperature and stir for several hours is typically required for completion.[6]

  • pH Adjustment:

    • The Pinner salt is acidic. The reaction with ammonia, a base, will generate ammonium chloride. It is crucial to ensure the final reaction medium is basic (pH ≥ 8) to drive the equilibrium towards the free amidine before isolation of its hydrochloride salt.[6]

Q3: My final product is a sticky oil that refuses to crystallize. What are the likely impurities and how can I purify it?

A3: An oily product suggests the presence of impurities that are inhibiting crystallization. Besides the amide byproduct discussed in Q1, another possibility is the formation of an orthoester if an excess of alcohol is present under forcing conditions.[2][3] Unreacted starting material can also contribute.

Troubleshooting Protocol:

  • Impurity Identification:

    • Obtain a ¹H NMR spectrum of the crude oil. Look for the characteristic signals of:

      • Starting Nitrile: Aromatic signals and a methyl singlet.

      • Amide: A broad NH₂ signal and aromatic/methyl signals.

      • Orthoester: Signals corresponding to multiple ethoxy groups.

  • Purification Strategy: Trituration

    • This is often the most effective method. Place the oil in a flask and add a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture).

    • Scratch the inside of the flask with a glass rod and stir vigorously. The desired hydrochloride salt should precipitate as a solid.

  • Purification Strategy: Recrystallization

    • If trituration yields a solid, it can be further purified by recrystallization. A common solvent system is ethanol/ethyl acetate or isopropanol/diethyl ether.[6] Dissolve the solid in a minimum amount of the hot polar solvent (e.g., ethanol) and slowly add the less polar co-solvent (e.g., ethyl acetate) until turbidity persists. Cool slowly to induce crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is a low temperature (0-5°C) required for the Pinner salt formation? A: The intermediate imidate hydrochloride (Pinner salt) is thermodynamically unstable.[2] At higher temperatures, it can undergo rearrangement to the N-alkylated amide or decompose back to the nitrile.[2][3] Maintaining a low temperature maximizes the yield and stability of this crucial intermediate.

Q: Can I use methanol instead of ethanol? A: Yes, other anhydrous alcohols can be used. Methanol will form the methyl imidate intermediate. The choice of alcohol can sometimes influence reaction rates and the physical properties of the intermediate salt, but ethanol is most commonly cited and works reliably.

Q: How do I know if the first step (Pinner salt formation) is complete? A: Monitoring the reaction can be challenging as the intermediate is often not isolated. A common practice is to follow a well-validated procedure with a defined reaction time (e.g., 6-18 hours) under a constant, slow stream of HCl gas.[6][7] Some researchers may attempt to take a small, anhydrously quenched aliquot for IR spectroscopy, looking for the disappearance of the nitrile C≡N stretch (around 2230 cm⁻¹) and the appearance of a C=N stretch. However, this is often impractical. The most reliable method is to trust established protocols.

Q: What are the best practices for storing the final this compound? A: As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (0-8°C) is recommended to ensure stability.[1]

Section 4: Recommended Protocol and Workflow

This protocol is a synthesis of best practices derived from established Pinner reaction methodologies.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-Fluoro-2-methylbenzimidamide HCl.

Key Reaction Parameters
ParameterStep 1: Pinner Salt FormationStep 2: AmmonolysisRationale
Temperature 0–5 °C0 °C (initial), then RTPrevents thermal decomposition of the Pinner salt.[2][3] Controls exothermic reaction.
Solvent Anhydrous EthanolAnhydrous EthanolReactant in Step 1; must be anhydrous to prevent hydrolysis.[7]
Key Reagents Anhydrous HCl (gas)Anhydrous NH₃ (gas)Catalyst for Step 1; Nucleophile for Step 2. Water must be excluded.
Atmosphere Dry Nitrogen or ArgonDry Nitrogen or ArgonPrevents atmospheric moisture from contaminating the reaction.
Duration 6–18 hours10–12 hoursAllows for complete conversion of the nitrile and subsequent ammonolysis.[6][7]

References

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the most probable off-target classes for a benzamidine-containing compound like 5-Fluoro-2-methylbenzimidamide hydrochloride?

A1: Based on the chemical scaffold, the most probable off-target classes include:

  • Serine Proteases: Benzamidine is a well-known competitive inhibitor of trypsin and other trypsin-like serine proteases.[2][3][4]

  • G-Protein Coupled Receptors (GPCRs): Benzamide derivatives have been shown to interact with various GPCRs, most notably dopamine and serotonin receptors.[5][6][7][8]

  • Histone Deacetylases (HDACs): The benzamide group can act as a zinc-binding motif, leading to potential inhibition of zinc-dependent enzymes like HDACs.[1][9][10][11][12]

  • Kinases: While not the most common off-target for this specific scaffold, broader screening is always recommended as kinase inhibition is a frequent source of off-target effects for many small molecules.[13]

Q2: What is the first step I should take to assess the potential for off-target effects?

A2: A highly recommended first step is to utilize in silico (computational) tools. These methods can predict potential off-target interactions based on the chemical structure of your compound, helping to prioritize experimental validation.[14][15][16] Several publicly available databases and web servers can be used for this purpose.[15][17][18][19][20]

Q3: If I observe an unexpected phenotype in my cell-based assay, how can I determine if it's an off-target effect?

A3: A multi-pronged approach is the most robust way to investigate an unexpected phenotype:

  • Use a structurally unrelated inhibitor: If another inhibitor targeting the same primary protein but with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the intended target.[9][21][22] The resulting phenotype should mimic the effect of your compound if it is acting on-target.

  • Dose-Response Analysis: A significant discrepancy between the concentration required for target engagement and the concentration that produces the cellular phenotype can indicate an off-target effect.

Q4: What are some general strategies to reduce off-target effects in my experiments?

A4: Consider the following strategies:

  • Use the lowest effective concentration: Titrate your compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.

  • Optimize incubation time: Shorter incubation times can sometimes reduce the impact of off-target effects, especially those that are time-dependent.

  • Chemical modification: If you have medicinal chemistry capabilities, synthesizing analogs of your compound can help to separate on-target and off-target activities through structure-activity relationship (SAR) studies.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when working with this compound and similar compounds.

Problem 1: Unexpected Cellular Phenotype Observed

Scenario: You observe a cellular response (e.g., apoptosis, changes in morphology, altered signaling) that is not consistent with the known function of the intended target of this compound.

Troubleshooting Workflow:

A Unexpected Phenotype B In Silico Off-Target Prediction A->B Investigate Potential Off-Targets C Kinome Profiling A->C Investigate Potential Off-Targets D GPCR Panel Screening A->D Investigate Potential Off-Targets E Proteome-wide Profiling (CETSA, Chemical Proteomics) A->E Investigate Potential Off-Targets L Use Structurally Unrelated Inhibitor A->L Orthogonal Validation F Validate Hits in Cellular Context (e.g., CETSA, Western Blot) C->F Identify Putative Off-Targets D->F Identify Putative Off-Targets E->F Identify Putative Off-Targets G Genetic Validation (CRISPR-Cas9 Knockout) F->G Confirm Causal Link H Phenotype recapitulated? G->H I Strong evidence for off-target effect H->I No J Phenotype likely on-target H->J Yes K Synthesize Analogs (SAR) I->K Mitigate

Caption: Workflow for troubleshooting an unexpected cellular phenotype.

Detailed Steps:

  • In Silico Prediction: Begin by using computational tools to predict potential off-targets (see Protocol 4). This will help you prioritize which protein families to investigate experimentally.

  • Broad Panel Screening:

    • Kinome Profiling (Protocol 1): Screen your compound against a large panel of kinases to identify any unintended kinase inhibition.

    • GPCR Screening: Utilize a commercial service or in-house assays to screen against a panel of common GPCRs, particularly dopamine and serotonin receptors.

  • Proteome-wide Analysis:

    • Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (Protocol 2): This unbiased approach can identify proteins that are stabilized by your compound in a cellular context.

    • Chemical Proteomics (Protocol 3): This technique uses an immobilized version of your compound to pull down interacting proteins from a cell lysate.

  • Hit Validation: For any high-confidence hits from your screens, validate their engagement in your cellular model. This can be done using targeted CETSA followed by Western blotting or by monitoring downstream signaling pathways of the putative off-target.

  • Genetic Validation (Protocol 5): Use CRISPR-Cas9 to knock out the identified off-target. If the unexpected phenotype is rescued or mimicked, this provides strong evidence that it is caused by the off-target interaction.

  • Orthogonal Approaches:

    • Structure-Activity Relationship (SAR): If possible, synthesize and test analogs of your compound to see if the on-target and off-target activities can be separated.

    • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a known selective inhibitor of the intended target that has a different chemical structure.

Problem 2: Discrepancy Between Biochemical and Cellular Potency

Scenario: Your compound is potent in a biochemical assay (e.g., against a purified enzyme), but much higher concentrations are required to see an effect in cell-based assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform a cell permeability assay (e.g., PAMPA). 2. If permeability is low, consider synthesizing more lipophilic analogs.
Efflux by Transporters 1. Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). 2. A significant increase in cellular potency suggests your compound is a substrate for an efflux pump.
Rapid Metabolism 1. Incubate your compound with liver microsomes or S9 fractions and analyze for degradation over time. 2. If metabolism is rapid, consider synthesizing analogs with modifications at the metabolic soft spots.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology: This protocol describes a generic, fluorescence-based assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in a suitable assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the following components in this order:

      • Kinase reaction buffer.

      • The specific kinase to be tested.

      • The serially diluted compound or DMSO vehicle control.

      • A suitable peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add a detection solution containing a phospho-specific antibody labeled with a fluorescent probe.

    • Incubate at room temperature for 60 minutes.

    • Read the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Prepare Reagents B Dispense Kinase & Compound A->B C Initiate Reaction (add Substrate/ATP) B->C D Incubate C->D E Stop Reaction & Add Detection Reagents D->E F Read Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for in vitro kinase profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.[17][23][24][25][26]

Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data to the intensity of the lowest temperature point (100% soluble).

    • Plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Chemical Proteomics for Off-Target Identification

Objective: To identify the protein binding partners of this compound from a complex cell lysate.[4][27][28][29]

Methodology: This protocol describes a general affinity chromatography-based approach.

  • Compound Immobilization:

    • Synthesize an analog of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Immobilize the analog to the beads according to the manufacturer's protocol.

  • Cell Lysate Preparation:

    • Lyse cultured cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have been treated with the linker alone.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., high salt or low pH).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the list of proteins identified from the compound-immobilized beads to the negative control to identify specific binders.

    • Use bioinformatics tools to analyze the identified proteins and their associated pathways.

Protocol 4: In Silico Off-Target Prediction

Objective: To computationally predict potential off-targets of this compound.

Publicly Available Databases and Web Servers:

Resource Description URL
ChEMBL A database of bioactive molecules with drug-like properties.--INVALID-LINK--
DrugBank A comprehensive resource that combines detailed drug data with drug target information.[20]--INVALID-LINK--
BindingDB A public database of measured binding affinities, focusing on the interactions of small molecules and proteins.[18]--INVALID-LINK--
SuperPred A web server for predicting the ATC code and protein targets of small molecules.--INVALID-LINK--
DeepMolecules A web server for predicting enzyme and transporter-small molecule interactions.[15]--INVALID-LINK--
MolADI A web server for analyzing protein-small molecule dynamic interactions.[30]--INVALID-LINK--
PPIMpred A web server for screening small molecules targeting protein-protein interactions.[31]--INVALID-LINK--
InDeepNet A web platform for predicting functional binding sites in proteins.[24]--INVALID-LINK--
PRODIGY A web server for predicting the binding affinity of protein-small molecule complexes.[32]--INVALID-LINK--
Protocol 5: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Objective: To validate a putative off-target by knocking out its corresponding gene and assessing the effect on the cellular phenotype.[9][21][22][33]

Methodology:

  • sgRNA Design and Cloning:

    • Design two or more single-guide RNAs (sgRNAs) targeting a critical exon of the gene of interest using a web-based tool (e.g., Benchling, CRISPOR).

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the sgRNA/Cas9 plasmids into your cell line of choice using a high-efficiency transfection reagent.

    • Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Single-Cell Cloning:

    • Isolate single cells from the selected population by fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand the single cells into clonal populations.

  • Knockout Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from the clonal populations and sequence the targeted region to identify insertions or deletions (indels).

    • Western Blot: Perform a Western blot to confirm the absence of the target protein in the knockout clones.

  • Phenotypic Analysis:

    • Treat the validated knockout clones and wild-type control cells with this compound.

    • Perform the relevant phenotypic assay to determine if the knockout of the putative off-target rescues or mimics the observed phenotype.

References

Technical Support Center: Purification of 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-methylbenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable intermediate in high purity.

Introduction

This compound is a key building block in pharmaceutical research. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document addresses common challenges encountered during its purification, with a focus on post-synthesis workup, particularly after a Pinner reaction, a common route for its preparation.

Core Principles of Purification

The purification of this compound, an amidine salt, hinges on several key principles:

  • Exploiting Solubility Differences: The desired compound and its impurities will have different solubilities in various solvent systems. Recrystallization, a primary technique, leverages this by dissolving the crude material in a hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Minimizing Degradation: Amidines are susceptible to hydrolysis, especially under harsh pH conditions.[1] Therefore, purification strategies must be designed to maintain the stability of the hydrochloride salt.

  • Understanding Impurity Profiles: Knowledge of the synthetic route, most commonly the Pinner reaction, allows for the prediction of likely impurities. These can include unreacted starting materials (e.g., 5-fluoro-2-methylbenzonitrile), byproducts (e.g., the corresponding amide, 5-fluoro-2-methylbenzamide), and residual reagents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues you may encounter during the purification of this compound.

FAQ 1: My crude product is an oil or a sticky solid. How can I induce crystallization?

This is a common issue, often caused by the presence of residual solvent or impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, diethyl ether) are thoroughly removed under high vacuum. The presence of even small amounts of a highly solubilizing solvent can prevent crystallization.

  • Trituration: Attempt to solidify the material by trituration. This involves adding a small amount of a solvent in which the desired compound is poorly soluble (an "anti-solvent") and scratching the flask's inner surface with a glass rod. The mechanical agitation and the presence of a non-solvent can often induce nucleation.

    • Recommended Anti-solvents: Try anhydrous diethyl ether or cold heptane.

  • Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

FAQ 2: What is the best solvent system for recrystallizing this compound?

Finding the ideal recrystallization solvent is critical for achieving high purity and yield. The goal is to find a solvent (or solvent mixture) that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Recommended Solvent Systems to Screen:

Based on the properties of similar benzamidine hydrochlorides, which are generally soluble in alcohols, the following should be evaluated:

Solvent/SystemRationale & Expected Outcome
Isopropanol (IPA) Often a good choice for hydrochloride salts. Provides a good balance of solubility at reflux and insolubility when cold.
Ethanol (EtOH) The compound is likely to be quite soluble in ethanol.[2][3][4] It might be necessary to use a co-solvent.
Ethanol/Ethyl Acetate A polar solvent/less polar anti-solvent system. Dissolve the crude product in a minimal amount of hot ethanol and slowly add ethyl acetate until turbidity is observed. Reheat to clarify and then allow to cool slowly.
Methanol (MeOH) Similar to ethanol, high solubility is expected. Use with caution as it can be difficult to remove completely.
Water Benzamidine hydrochloride is soluble in water.[1][2] However, this should be used with caution due to the risk of hydrolysis of the amidine functionality. If used, the solution should be kept acidic and processed quickly.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount (approx. 50 mg) of the crude material into several different test tubes.

  • To each tube, add a different solvent dropwise from the list above, while gently heating and agitating.

  • Add just enough hot solvent to fully dissolve the solid.

  • Allow the tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields the best quality crystals and the highest recovery.

FAQ 3: My yield is very low after recrystallization. What are the possible causes?

Low yield is a frustrating but common problem. The cause can be multifaceted, ranging from the initial reaction to the purification process itself.

Troubleshooting Flowchart:

low_yield cluster_causes Potential Causes & Solutions start Low Recrystallization Yield check_mother_liquor Analyze Mother Liquor (TLC/LC-MS) start->check_mother_liquor product_in_liquor Significant Product in Mother Liquor? check_mother_liquor->product_in_liquor no_product Little/No Product in Mother Liquor product_in_liquor->no_product No too_much_solvent Used Too Much Solvent -> Concentrate mother liquor & re-crystallize product_in_liquor->too_much_solvent Yes reaction_issue Initial Reaction Yield Was Low -> Re-evaluate synthetic procedure no_product->reaction_issue too_polar Solvent Too Polar -> Choose a less polar solvent system too_much_solvent->too_polar cooling_too_fast Cooled Too Quickly -> Allow for slow cooling too_polar->cooling_too_fast premature_filtration Filtered While Still Warm -> Ensure thorough cooling cooling_too_fast->premature_filtration

Caption: Troubleshooting guide for low recrystallization yield.

FAQ 4: I see a persistent impurity in my NMR/LC-MS that I can't remove. What could it be?

If your product is synthesized via the Pinner reaction from 5-fluoro-2-methylbenzonitrile, the most likely and difficult-to-remove impurity is the corresponding amide: 5-fluoro-2-methylbenzamide .

Why is this impurity common?

The intermediate in the Pinner reaction, the Pinner salt, is highly susceptible to hydrolysis. Any trace amount of water in the reaction or workup will convert this intermediate to the corresponding ester, which can then be ammonolyzed to the amide, or the Pinner salt itself can hydrolyze to the amide.

Strategies for Removal:

  • Careful Recrystallization: The amide often has slightly different solubility than the amidine hydrochloride. A carefully optimized recrystallization (as described in FAQ 2) may be sufficient. Multiple recrystallizations may be necessary.

  • pH Adjustment and Extraction:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mildly acidic aqueous solution (e.g., pH 4-5 buffer). The amidine hydrochloride, being a salt, will preferentially partition into the aqueous layer, while the less basic amide impurity may remain in the organic layer.

    • Separate the aqueous layer.

    • Carefully basify the aqueous layer with a weak base (e.g., sodium bicarbonate) and extract the free-base amidine into an organic solvent.

    • Convert the free base back to the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).

  • Chromatography: While not ideal for large-scale purification of polar salts, silica gel chromatography of the free base (after extraction as described above) can be effective. A polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is typically required.

FAQ 5: How should I store the purified this compound?

Proper storage is crucial to maintain the purity of your compound.

Storage Recommendations:

  • Temperature: Store at 2-8°C for long-term stability.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Benzamidine derivatives can be sensitive to oxidation.[1]

  • Moisture: Protect from moisture to prevent hydrolysis. Using a desiccator is recommended.

  • Solutions: Aqueous solutions are not stable and should be prepared fresh for each use.[2] If you must store a solution, use an anhydrous organic solvent like ethanol, store frozen, and purge with an inert gas. However, fresh preparation is always preferred.

Quality Control (QC) Analysis

To confirm the purity of your final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and help identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide an accurate assessment of purity (as a percentage of the main peak area) and confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity. The melting point for the starting material, 5-fluoro-2-methylbenzonitrile, is 43-45°C. The hydrochloride salt should have a significantly higher and sharp melting point.

This guide provides a foundational framework for troubleshooting the purification of this compound. Remember that careful observation and methodical adjustments are key to successful purification.

References

Technical Support Center: Overcoming Resistance to Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges you may encounter during your experiments, with a primary focus on overcoming resistance. Our approach is rooted in scientific integrity, providing not just protocols, but the rationale behind them to empower your research.

Introduction to Benzimidazole-Based Inhibitors and the Challenge of Resistance

Benzimidazole and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anthelmintic properties.[1][2] Their primary mechanism of action in many cases is the disruption of microtubule polymerization by binding to β-tubulin, a key component of the cytoskeleton. This leads to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[1][3]

However, as with many targeted therapies, the emergence of resistance is a significant hurdle in the clinical application of benzimidazole-based inhibitors. This guide will walk you through the common mechanisms of resistance and provide detailed experimental workflows to identify, characterize, and ultimately overcome this resistance in your research models.

Part 1: Understanding and Identifying the Primary Mechanism of Resistance - β-Tubulin Mutations

The most well-documented mechanism of resistance to benzimidazole-based inhibitors is the acquisition of point mutations in the gene encoding β-tubulin. These mutations can alter the drug-binding site, reducing the affinity of the inhibitor and rendering it less effective.

FAQ: β-Tubulin Mutations

Q1: Which specific mutations in β-tubulin are most commonly associated with benzimidazole resistance?

A1: Several key mutations have been repeatedly identified in resistant cell lines and organisms. The most frequently cited are:

  • F167Y (Phenylalanine to Tyrosine at codon 167): This mutation is known to confer resistance.[4]

  • E198A (Glutamic Acid to Alanine at codon 198): This is another common mutation associated with resistance.[4][5] Molecular dynamics simulations have highlighted the key role of amino acid E198 in the interaction between benzimidazoles and β-tubulin.[5]

  • F200Y (Phenylalanine to Tyrosine at codon 200): This mutation also alters the binding of benzimidazoles.[4][5]

  • Q134H (Glutamine to Histidine at codon 134): This mutation has also been implicated in resistance.[2]

  • Y50S (Tyrosine to Serine at codon 50): This mutation in the S. pombe β-tubulin has been shown to confer resistance to benzimidazoles.[6]

Q2: How do these mutations lead to resistance at a molecular level?

A2: These mutations occur in or near the benzimidazole-binding pocket on the β-tubulin protein. The substitution of one amino acid for another can have several effects:

  • Steric Hindrance: The new, often bulkier, amino acid side chain can physically block the inhibitor from fitting into its binding site.

  • Altered Hydrogen Bonding: The mutation can remove a key hydrogen bond donor or acceptor, weakening the interaction between the inhibitor and the protein.

  • Conformational Changes: The mutation can induce a change in the overall three-dimensional structure of the binding pocket, making it less favorable for inhibitor binding. For instance, the E198A mutation is thought to cause a conformational alteration that confers resistance.[6]

Q3: How can I determine if my resistant cells have a β-tubulin mutation?

A3: The most direct way is to sequence the β-tubulin gene from your resistant cells and compare it to the sequence from the parental, sensitive cells. You can also use PCR-based methods like Allele-Specific PCR (AS-PCR) or PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) to screen for known mutations.

Experimental Workflow: Identifying β-Tubulin Mutations

cluster_0 Workflow for Investigating β-Tubulin Mutations Start Resistant Cell Line Observed DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR_Amplification PCR Amplification of β-tubulin Gene DNA_Extraction->PCR_Amplification Sequencing Sanger Sequencing PCR_Amplification->Sequencing Primary Method AS_PCR Allele-Specific PCR (for known mutations) PCR_Amplification->AS_PCR Screening Method PCR_RFLP PCR-RFLP (for known mutations) PCR_Amplification->PCR_RFLP Screening Method Sequence_Analysis Sequence Alignment and Mutation Identification Sequencing->Sequence_Analysis Result_Mutation Mutation Confirmed Sequence_Analysis->Result_Mutation Result_No_Mutation No Mutation Found Sequence_Analysis->Result_No_Mutation AS_PCR->Result_Mutation PCR_RFLP->Result_Mutation

Caption: Workflow for Investigating β-Tubulin Mutations.

Detailed Protocol: Allele-Specific PCR (AS-PCR) for Detecting Known β-Tubulin Mutations

AS-PCR is a rapid and cost-effective method to screen for the presence of known single nucleotide polymorphisms (SNPs).[7][8][9] The principle lies in designing primers where the 3'-end corresponds to the mutation site. Amplification will only occur if the primer perfectly matches the template DNA.

Materials:

  • Genomic DNA from sensitive (wild-type) and resistant cells

  • Four primers:

    • Forward primer for the wild-type allele

    • Forward primer for the mutant allele

    • Reverse primer (common for both)

    • A second set of flanking primers as a positive control for the PCR reaction

  • Taq DNA polymerase and dNTPs

  • PCR tubes and thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Primer Design: Design two forward primers that differ at their 3'-most nucleotide, one matching the wild-type sequence and the other matching the mutant sequence. The common reverse primer should be designed downstream of the mutation site.

  • PCR Reaction Setup: Set up two separate PCR reactions for each DNA sample:

    • Reaction 1 (Wild-type): Wild-type forward primer + common reverse primer

    • Reaction 2 (Mutant): Mutant forward primer + common reverse primer

    • Include a positive control reaction with flanking primers to ensure the DNA quality and PCR conditions are suitable for amplification.

  • PCR Cycling:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute/kb

    • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel.

  • Interpretation:

    • Sensitive (Wild-type) Cells: A band should be present in Reaction 1 but not in Reaction 2.

    • Resistant (Homozygous Mutant) Cells: A band should be present in Reaction 2 but not in Reaction 1.

    • Resistant (Heterozygous Mutant) Cells: Bands should be present in both Reaction 1 and Reaction 2.

Part 2: Investigating Alternative Resistance Mechanisms - Drug Efflux

If sequencing of the β-tubulin gene does not reveal any mutations, it is crucial to investigate other potential mechanisms of resistance. One common mechanism is the increased efflux of the drug from the cell, mediated by ATP-binding cassette (ABC) transporters.

FAQ: Drug Efflux

Q1: How do efflux pumps cause resistance to benzimidazole inhibitors?

A1: Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including drugs, out of the cell.[10][11][12][13] Overexpression of these pumps can lead to a decrease in the intracellular concentration of the benzimidazole inhibitor, preventing it from reaching a high enough concentration to effectively bind to its target, β-tubulin.

Q2: Which efflux pumps are known to be involved in resistance to anticancer drugs?

A2: The most well-known efflux pumps associated with multidrug resistance (MDR) in cancer are P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).

Q3: How can I test if drug efflux is the cause of resistance in my cells?

A3: You can perform a dye efflux assay using a fluorescent substrate of the common efflux pumps, such as Rhodamine 123.[14][15] Additionally, you can test if the resistance can be reversed by co-incubating the cells with a known efflux pump inhibitor, such as verapamil.[16][17][18][19][20]

Experimental Workflow: Investigating Drug Efflux

cluster_1 Workflow for Investigating Drug Efflux Start Resistant Cell Line with No β-Tubulin Mutation Rho_Assay Rhodamine 123 Efflux Assay Start->Rho_Assay Efflux_Inhibitor_Assay Cell Viability Assay with Efflux Pump Inhibitor (e.g., Verapamil) Start->Efflux_Inhibitor_Assay High_Efflux Increased Rhodamine 123 Efflux Observed Rho_Assay->High_Efflux No_Change_Efflux No Change in Efflux Rho_Assay->No_Change_Efflux Resistance_Reversed Resistance Reversed Efflux_Inhibitor_Assay->Resistance_Reversed Resistance_Not_Reversed Resistance Not Reversed Efflux_Inhibitor_Assay->Resistance_Not_Reversed Conclusion_Efflux Efflux is a Likely Mechanism High_Efflux->Conclusion_Efflux Conclusion_Other Other Mechanisms Likely Involved No_Change_Efflux->Conclusion_Other Resistance_Reversed->Conclusion_Efflux Resistance_Not_Reversed->Conclusion_Other

Caption: Workflow for Investigating Drug Efflux.

Detailed Protocol: Rhodamine 123 Efflux Assay using Flow Cytometry

This assay measures the ability of cells to retain the fluorescent dye Rhodamine 123, a substrate for P-gp. Cells with high efflux pump activity will retain less dye.

Materials:

  • Sensitive and resistant cells

  • Rhodamine 123 (stock solution in DMSO)

  • Efflux pump inhibitor (e.g., Verapamil) as a positive control

  • Culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in culture medium.

  • Dye Loading: Add Rhodamine 123 to the cell suspensions to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the cells in pre-warmed culture medium and incubate at 37°C for 1-2 hours to allow for dye efflux. For a positive control, include a sample of resistant cells co-incubated with an efflux pump inhibitor (e.g., 50 µM Verapamil) during the efflux phase.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123 (e.g., 488 nm excitation, 530/30 nm emission).

  • Interpretation:

    • Resistant Cells: Will show lower fluorescence intensity compared to sensitive cells, indicating increased efflux of Rhodamine 123.

    • Resistant Cells + Verapamil: Should show fluorescence intensity similar to or higher than sensitive cells, indicating that the efflux has been inhibited.

Part 3: Strategies to Overcome Benzimidazole Resistance

Once the mechanism of resistance has been identified, several strategies can be employed to overcome it.

FAQ: Overcoming Resistance

Q1: If my cells have a specific β-tubulin mutation, are there any benzimidazole derivatives that might still be effective?

A1: The effectiveness of different benzimidazole derivatives can vary depending on the specific mutation. It is recommended to screen a panel of structurally diverse benzimidazole compounds to identify any that may retain activity against the mutant β-tubulin. Some newer generation benzimidazole derivatives are being designed to be less susceptible to known resistance mutations.

Q2: Can combination therapy be used to overcome benzimidazole resistance?

A2: Yes, combination therapy is a very promising strategy.[21]

  • With Efflux Pump Inhibitors: If resistance is due to drug efflux, co-administration of an efflux pump inhibitor like verapamil can restore sensitivity.

  • With Other Anticancer Agents: Combining benzimidazoles with drugs that have a different mechanism of action can create synthetic lethality and prevent the emergence of resistance. For example, combination with MEK inhibitors has shown synergistic effects in KRAS-mutant lung cancer cells.[22]

Q3: Are there any next-generation benzimidazole inhibitors designed to overcome resistance?

A3: Yes, research is ongoing to develop novel benzimidazole derivatives with improved efficacy against resistant targets.[23] This includes structural modifications to the benzimidazole scaffold to improve binding affinity to mutant β-tubulin or to evade recognition by efflux pumps.[24][25]

Quantitative Data: Impact of β-Tubulin Mutations on Benzimidazole Sensitivity
Benzimidazole DerivativeCell Line/Organismβ-Tubulin MutationFold Change in IC50 (Resistant vs. Wild-Type)Reference
CarbendazimBeauveria bassianaMultiple mutations>758-fold[2]
MebendazoleColorectal Cancer (HT-29)Not specifiedIC50 < 1 µM at 48h[26]
AlbendazoleColorectal Cancer (HT-29)Not specifiedIC50 < 1 µM at 48h[26]
Paclitaxel (for comparison)Ovarian Cancer (A2780/T)Not specified-[27]
Benzimidazole hybrid (compound 36)Ovarian Cancer (A2780/T)Not specifiedIC50 = 6.20 nM[27]

Note: The table above provides examples of reported sensitivities. The exact fold change in resistance can vary significantly depending on the specific compound, cell type, and mutation.

Part 4: Troubleshooting Common Experimental Issues

Tubulin Polymerization Assay

  • Problem: High background signal or aggregation in the absence of polymerization.

    • Cause: Poor quality tubulin, presence of aggregates in the tubulin stock.

    • Solution: Clarify the tubulin stock by ultracentrifugation before use. Ensure proper storage of tubulin in single-use aliquots at -80°C.

  • Problem: No polymerization observed in the positive control.

    • Cause: Inactive tubulin, incorrect buffer composition, or degraded GTP.

    • Solution: Use a fresh batch of tubulin. Verify the pH and composition of the polymerization buffer. Prepare a fresh solution of GTP for each experiment.

Cell Viability Assays (MTT/CCK-8)

  • Problem: High well-to-well variability.

    • Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.

    • Solution: Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Mix gently but thoroughly after adding reagents.

  • Problem: Absorbance values are too low or too high.

    • Cause: Incorrect cell seeding density or incubation time.

    • Solution: Optimize the cell number and assay duration for your specific cell line and experimental conditions.

Conclusion

Overcoming resistance to benzimidazole-based inhibitors is a critical step in realizing their full therapeutic potential. By systematically investigating the underlying mechanisms of resistance, such as β-tubulin mutations and drug efflux, researchers can develop rational strategies to circumvent these challenges. This guide provides a framework for troubleshooting common experimental issues and implementing robust protocols to identify and overcome resistance. As our understanding of the complex interplay between drugs, targets, and resistance mechanisms grows, so too will our ability to design more effective and durable therapies.

References

Technical Support Center: Degradation Pathways of 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methylbenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and troubleshooting efforts. Given the limited direct literature on this specific molecule, this guide synthesizes established principles of benzimidazole and benzamidine chemistry to propose likely degradation routes and provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are fundamental to pharmaceutical development. For this compound, these studies are crucial for:

  • Identifying potential degradation products: Understanding what impurities might form under various stress conditions.

  • Elucidating degradation pathways: Mapping the chemical transformations the molecule undergoes.

  • Assessing intrinsic stability: Determining the molecule's inherent susceptibility to degradation.

  • Developing stability-indicating analytical methods: Creating methods that can accurately measure the parent compound in the presence of its degradants.

Q2: What are the most probable degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis. The benzimidamide functional group is susceptible to hydrolysis, and the benzimidazole ring system can be prone to oxidation and photodegradation.

Q3: How should I select the appropriate stress conditions for my experiments?

The choice of stress conditions should be based on the molecule's chemical structure and its intended storage and use. It's recommended to start with preliminary studies using a range of stressor concentrations and durations to achieve a target degradation of 5-20%. Overly harsh conditions can lead to secondary degradation products that may not be relevant to real-world stability.

Q4: What are the best analytical techniques to monitor the degradation of this compound?

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is ideal. HPLC is used to separate the parent compound from its degradation products, while MS helps in the identification and structural elucidation of these degradants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild.2. The compound is highly stable.3. The analytical method is not stability-indicating.1. Increase the concentration of the stressor, duration of exposure, or temperature.2. If the compound is inherently stable, document the conditions tested.3. Ensure the analytical method can separate the parent drug from potential degradants.
Complete degradation of the compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, duration of exposure, or temperature.
Poor mass balance in analytical results. 1. Some degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore).2. Degradation products are not being eluted from the chromatography column.1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD).2. Modify the mobile phase or gradient to ensure all components are eluted.
Inconsistent or irreproducible degradation profiles. 1. Variability in experimental conditions (e.g., temperature, light exposure).2. Impurities in the drug substance or reagents.1. Tightly control all experimental parameters.2. Use high-purity reagents and a well-characterized drug substance.

Proposed Degradation Pathways

The following pathways are proposed based on the chemical functionalities of this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing amide or amidine groups. Both acidic and basic conditions can catalyze this process.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atoms in the imidamide group makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would likely lead to the formation of 5-Fluoro-2-methylbenzamide and ammonia. Further hydrolysis of the benzamide under harsh acidic conditions could yield 5-Fluoro-2-methylbenzoic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the electrophilic carbon of the imidamide group, leading to the formation of the corresponding benzamide and ammonia.

G parent This compound hydrolysis_product1 5-Fluoro-2-methylbenzamide parent->hydrolysis_product1 Acid/Base Hydrolysis hydrolysis_product2 5-Fluoro-2-methylbenzoic acid hydrolysis_product1->hydrolysis_product2 Further Acid Hydrolysis

Caption: Proposed Hydrolytic Degradation Pathway.

Oxidative Degradation

The benzimidazole ring system can be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to simulate oxidative stress. Potential oxidation products could involve the formation of N-oxides or hydroxylation of the aromatic ring.

G parent This compound oxidation_product1 N-oxide derivatives parent->oxidation_product1 Oxidation (e.g., H₂O₂) oxidation_product2 Hydroxylated derivatives parent->oxidation_product2 Oxidation (e.g., H₂O₂)

Caption: Proposed Oxidative Degradation Pathway.

Photodegradation

Benzimidazole derivatives are known to be photosensitive. Exposure to UV or visible light can induce degradation. The specific photoproducts can be complex and may involve ring opening, dimerization, or reactions with solvent molecules.

Experimental Protocols

These are generalized protocols that should be optimized for your specific experimental setup.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (0.1 M HCl, heat) prep_solution->acid base Base Hydrolysis (0.1 M NaOH, heat) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation photo Photostability (ICH Q1B guidelines) prep_solution->photo neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize oxidation->neutralize photo->neutralize hplc HPLC Analysis (for separation and quantification) neutralize->hplc lcms LC-MS Analysis (for identification of degradants) hplc->lcms

Caption: General Experimental Workflow for Forced Degradation.

Hydrolytic Degradation Protocol
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours). Protect the solutions from light.

  • Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.

Oxidative Degradation Protocol
  • Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Stress Conditions: Store the solution at room temperature, protected from light, for a defined period.

  • Sampling and Analysis: At specified time intervals, take a sample and analyze it directly by HPLC.

Photostability Testing Protocol
  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Stress Conditions: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze the samples by HPLC and compare them to the dark control.

Data Presentation

Summarize your quantitative data in a clear and structured table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl (60°C, 48h)
0.1 M NaOH (60°C, 48h)
3% H₂O₂ (RT, 24h)
Photolytic (ICH Q1B)
Control

(Note: This table should be populated with your experimental data.)

Technical Support Center: Troubleshooting 5-Fluoro-2-methylbenzimidamide hydrochloride Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful in vivo delivery of 5-Fluoro-2-methylbenzimidamide hydrochloride. As a compound often used as an intermediate in pharmaceutical development, its effective delivery in animal models is a critical step in preclinical research.[1] This resource is designed to address common challenges, from formulation development to unexpected experimental outcomes, ensuring the integrity and reproducibility of your research.

Core Concepts: Understanding the Molecule

This compound is a benzamidine derivative.[1] The presence of a fluorine atom can enhance binding affinity and specificity to target molecules.[1] As with many small molecule drug candidates, its delivery in animal models can be fraught with challenges related to solubility, stability, and bioavailability. This guide will provide a framework for systematically addressing these issues.

Formulation and Vehicle Selection: The Foundation of Successful Delivery

The appropriate vehicle is paramount for accurate dosing and achieving desired systemic exposure. The hydrochloride salt form of this compound suggests some degree of aqueous solubility, but this can be limited. For many benzamidine and benzamide derivatives, poor water solubility is a common hurdle.[2]

Frequently Asked Questions (FAQs)

Q1: My initial formulation of this compound in saline is cloudy. What should I do?

A1: Cloudiness indicates that the compound has not fully dissolved, which can lead to inaccurate dosing and low bioavailability. This is a common issue with poorly soluble compounds. Here's a systematic approach to troubleshoot this:

  • pH Adjustment: The hydrochloride salt suggests that solubility may be pH-dependent. Try adjusting the pH of your vehicle. A lower pH might improve the solubility of a basic compound. However, be mindful of the physiological compatibility of the final formulation.

  • Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. A common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or PBS.

Q2: What are the best practices for using co-solvents like DMSO?

A2: While effective for solubilization, co-solvents can introduce their own set of variables, including toxicity. Here are key considerations:

  • Minimize Organic Solvent Concentration: Keep the percentage of the organic co-solvent as low as possible. For instance, a final concentration of 5-10% DMSO in the dosing solution is often a good starting point.

  • Toxicity Controls: Always include a vehicle-only control group in your animal studies to account for any effects of the co-solvent itself.

  • Route of Administration: The acceptable concentration of a co-solvent can vary with the route of administration (e.g., oral vs. intravenous).

Vehicle Selection Decision Tree

Below is a decision tree to guide you through the process of selecting an appropriate vehicle for this compound.

VehicleSelection start Start: Need to formulate 5-Fluoro-2-methylbenzimidamide HCl solubility_check Is the compound soluble in aqueous vehicle (e.g., saline)? start->solubility_check yes_soluble Yes solubility_check->yes_soluble Soluble no_soluble No solubility_check->no_soluble Insoluble/Precipitates use_aqueous Use aqueous vehicle. Proceed with dosing. yes_soluble->use_aqueous consider_cosolvent Consider co-solvent system (e.g., DMSO, PEG-400) no_soluble->consider_cosolvent dissolve_in_cosolvent Dissolve compound in minimal volume of co-solvent consider_cosolvent->dissolve_in_cosolvent dilute Slowly add aqueous vehicle while vortexing dissolve_in_cosolvent->dilute final_check Is the final formulation clear? dilute->final_check yes_clear Yes final_check->yes_clear Clear Solution no_clear No final_check->no_clear Precipitation Occurs proceed_with_toxicity_control Proceed with dosing. Include vehicle toxicity control group. yes_clear->proceed_with_toxicity_control alternative_formulation Explore alternative formulations: - Suspensions (with CMC, Tween 80) - Cyclodextrins no_clear->alternative_formulation

Caption: A decision tree for vehicle selection.

Common Vehicle Systems for Poorly Soluble Compounds
Vehicle SystemCompositionAdvantagesDisadvantages
Aqueous Solution Saline, PBSSimple to prepare, generally well-tolerated.Limited utility for poorly soluble compounds.
Co-solvent System e.g., 10% DMSO, 40% PEG 400, 50% SalineEnhances solubility of many compounds.Can cause toxicity or irritation at high concentrations.
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) in waterSuitable for oral administration of insoluble compounds.Can lead to inaccurate dosing if not properly homogenized.
Cyclodextrins e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to increase solubility.Can be more complex and costly to formulate.

Route of Administration: Protocols and Best Practices

The choice of administration route significantly impacts the pharmacokinetic profile of the compound. For benzamide derivatives, oral administration can be subject to a large first-pass effect, potentially reducing bioavailability.[3]

Experimental Protocol: Oral Gavage in Mice
  • Preparation: Prepare the dosing solution as determined from your formulation optimization. Ensure the solution is at room temperature and homogenous.

  • Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently insert the needle into the esophagus and deliver the dose smoothly.

  • Observation: Monitor the animal for any signs of distress after dosing.

Experimental Protocol: Intraperitoneal (IP) Injection in Mice
  • Preparation: Prepare the sterile dosing solution.

  • Animal Handling: Restrain the mouse and tilt it slightly downwards to allow the abdominal organs to shift.

  • Injection Site: The injection should be in the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 10-20 degree angle and inject the solution.

  • Observation: Monitor the animal for any signs of pain or distress.

Troubleshooting Unexpected In Vivo Outcomes

Even with a well-prepared formulation, unexpected results can occur. This section addresses common issues and provides a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I'm not observing the expected efficacy of this compound in my animal model. What could be the reason?

A1: A lack of efficacy can stem from several factors, often related to the compound's bioavailability and stability.

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations. Benzamide derivatives can have low oral bioavailability due to first-pass metabolism.[3]

    • Troubleshooting: Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma concentration of the compound after administration.

  • Compound Instability: The compound may be degrading in the formulation or in vivo. For some fluorinated compounds, stability can be pH-dependent.[4]

    • Troubleshooting: Assess the stability of your formulation over the duration of your experiment. For in vivo instability, a PK study that also measures key metabolites can be informative.

Q2: I'm observing unexpected toxicity in my animal studies. Could the vehicle or the compound be the cause?

A2: Yes, toxicity can arise from either the vehicle or the compound itself.

  • Vehicle Toxicity: As mentioned earlier, co-solvents can cause adverse effects.

    • Troubleshooting: Always run a vehicle-only control group. If toxicity is observed in this group, you will need to reformulate with a more benign vehicle.

  • Compound-Specific Toxicity: Benzamide derivatives have been reported to cause renal toxicity at higher doses in animal models.[5][6]

    • Troubleshooting: If the vehicle control group is healthy, the toxicity is likely compound-related. Consider performing a dose-response study to find a non-toxic effective dose. Histopathological analysis of key organs, such as the kidneys, can provide valuable insights.[5]

Troubleshooting Workflow: Lack of Efficacy

LackOfEfficacy start Start: Lack of in vivo efficacy observed check_formulation Was the formulation clear and homogenous during administration? start->check_formulation yes_formulation Yes check_formulation->yes_formulation Homogenous no_formulation No check_formulation->no_formulation Precipitation/Cloudy consider_pk Consider pharmacokinetic issues. Low Bioavailability? yes_formulation->consider_pk revisit_formulation Re-evaluate and optimize formulation. (See Section 2) no_formulation->revisit_formulation pk_study Conduct a pilot PK study to measure plasma drug concentrations. consider_pk->pk_study low_exposure Is drug exposure (AUC) low? pk_study->low_exposure yes_low_exposure Yes low_exposure->yes_low_exposure Low Exposure no_low_exposure No low_exposure->no_low_exposure Adequate Exposure investigate_bioavailability Investigate reasons for low bioavailability: - First-pass metabolism - Poor absorption - Instability in GI tract yes_low_exposure->investigate_bioavailability consider_pd Consider pharmacodynamic issues. - Target engagement - Off-target effects no_low_exposure->consider_pd change_route Consider alternative route of administration (e.g., IP or IV) to bypass first-pass effect. investigate_bioavailability->change_route

Caption: A workflow for troubleshooting lack of in vivo efficacy.

Concluding Remarks

The successful in vivo delivery of this compound requires a systematic and evidence-based approach. By carefully considering formulation, route of administration, and potential pharmacokinetic and toxicological challenges, researchers can enhance the reliability and reproducibility of their preclinical studies. This guide serves as a starting point, and compound-specific optimization will always be necessary.

References

Validation & Comparative

A Researcher's Guide to Characterizing Novel PARP Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central players in the cellular response to DNA damage.[1][2] They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating the base excision repair (BER) pathway.[2][3] In the context of oncology, PARP inhibitors have revolutionized the treatment landscape for cancers harboring defects in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in the BRCA1 or BRCA2 genes.[4][5] By blocking PARP-mediated SSB repair, these inhibitors cause an accumulation of unrepaired SSBs, which collapse replication forks during cell division, leading to cytotoxic double-strand breaks (DSBs).[3] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, resulting in cell death through a mechanism known as synthetic lethality.[2][3][5]

While several PARP inhibitors, including Olaparib, Niraparib, and Rucaparib, are now FDA-approved, the quest for novel inhibitors with improved potency, selectivity, and differentiated mechanisms of action is a vibrant area of drug discovery.[6][7] This guide provides a comprehensive framework for researchers to characterize a novel PARP inhibitor, using a hypothetical compound, FMX-21 (a proxy for 5-Fluoro-2-methylbenzimidamide hydrochloride), and comparing it against the established benchmarks Olaparib and Niraparib.

Section 1: Foundational Principles of PARP Inhibitor Characterization

The efficacy of a PARP inhibitor is not solely defined by its ability to inhibit the enzyme's catalytic activity. A critical, clinically relevant mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex.[1][4] This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anticancer effects.[8] Therefore, a thorough characterization must evaluate both catalytic inhibition and PARP trapping efficiency.

Key Parameters for Comparative Analysis:
  • Enzymatic Potency (IC50): The concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. This is a primary measure of the compound's direct inhibitory effect.

  • Selectivity: The relative potency of the inhibitor against different PARP family members (e.g., PARP1 vs. PARP2). High selectivity for PARP1 over PARP2 may reduce certain toxicities.[9]

  • PARP Trapping Potency: The ability of the inhibitor to stabilize the PARP-DNA complex. Some potent catalytic inhibitors are weak trappers, and vice versa, leading to different biological outcomes.[10]

  • Cellular Potency (EC50): The concentration of the inhibitor that elicits a 50% maximal response in a cell-based assay, typically by measuring cell viability in cancer cell lines.

  • Synthetic Lethality: The selective killing of cancer cells with specific DNA repair defects (e.g., BRCA1/2 mutations) compared to healthy, repair-proficient cells.

Core Signaling Pathway: PARP in DNA Single-Strand Break Repair

Below is a diagram illustrating the central role of PARP1 in the base excision repair pathway and the dual mechanisms of action of PARP inhibitors.

PARP_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibitor Action cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation (Binds to SSB) DNA_Damage->PARP1 PARylation PARP1 Catalytic Activity: Synthesizes PAR chains (uses NAD+) PARP1->PARylation Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment PARP1_Release PARP1 Auto-PARylation & Release PARylation->PARP1_Release Recycled Repair SSB Repair Completed Recruitment->Repair PARP1_Release->PARP1 Recycled PARPi PARP Inhibitor (e.g., FMX-21) Catalytic_Inhibition Mechanism 1: Catalytic Inhibition (Blocks PARylation) PARPi->Catalytic_Inhibition Blocks Trapping Mechanism 2: PARP Trapping (Stabilizes PARP1 on DNA) PARPi->Trapping Promotes Catalytic_Inhibition->PARylation SSB_Accumulation Unrepaired SSBs Accumulate Catalytic_Inhibition->SSB_Accumulation Trapping->PARP1 DSB_Formation Replication Fork Collapse -> Double-Strand Breaks (DSBs) Trapping->DSB_Formation Directly contributes to SSB_Accumulation->DSB_Formation Cell_Death Synthetic Lethality in HR-Deficient Cells (e.g., BRCA-mutant) DSB_Formation->Cell_Death Cell_Survival Repair via Homologous Recombination (HR) in Healthy Cells DSB_Formation->Cell_Survival

Caption: PARP1 signaling in DNA repair and the dual intervention points for PARP inhibitors.

Section 2: Comparative Data Analysis

To effectively benchmark FMX-21, its performance must be quantified against established inhibitors. The following tables present hypothetical, yet realistic, data that a researcher would aim to generate.

Table 1: In Vitro Enzymatic Potency and Selectivity

This table compares the direct inhibitory effects of the compounds on purified PARP1 and PARP2 enzymes. Lower IC50 values indicate higher potency.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2 IC50 / PARP1 IC50)
FMX-21 (Hypothetical) 1.225.0~21-fold
Olaparib ~0.5 - 1.0[10]~0.2 - 0.3[10]~0.3-fold (Slightly PARP2 selective)
Niraparib ~4.0 - 5.0[10]~2.0 - 4.0[10]~0.6-fold (Slightly PARP2 selective)

Causality Insight: The selectivity ratio is a crucial parameter. While both PARP1 and PARP2 are involved in DNA repair, selective inhibition of PARP1 is a goal for next-generation inhibitors to potentially mitigate hematological toxicities associated with PARP2 inhibition.[9] FMX-21's hypothetical PARP1 selectivity would be a desirable feature.

Table 2: Cellular Potency in Matched BRCA-Mutant and Wild-Type Cell Lines

This table demonstrates the principle of synthetic lethality. A potent inhibitor should show significantly greater cytotoxicity (lower IC50) in cell lines with a BRCA mutation compared to their genetically matched, BRCA-proficient counterparts.

CompoundCell LineBRCA1/2 StatusCellular IC50 (µM)
FMX-21 (Hypothetical) UWB1.289BRCA1 mutant0.05
UWB1.289 + BRCA1Wild-Type5.2
Olaparib UWB1.289BRCA1 mutant~0.8[11]
UWB1.289 + BRCA1Wild-Type>10[11]
Niraparib PEO1BRCA2 mutant~7.5[12]
UWB1.289 + BRCA1Wild-Type~59.0[12]

Causality Insight: The large differential in IC50 values between the mutant and wild-type cell lines is the hallmark of a successful synthetic lethal agent. The choice of isogenic cell line pairs (like UWB1.289 and UWB1.289+BRCA1) is critical as it isolates the effect of the BRCA mutation, providing a self-validating system for the observed synthetic lethality.

Section 3: Essential Experimental Protocols

Accurate and reproducible data are the foundation of any comparative guide. The following section details the step-by-step methodologies required to generate the data presented above.

Experimental Workflow Overview

This diagram outlines the logical flow from initial biochemical screening to cellular validation.

Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation Enzyme_Assay Protocol 1: In Vitro PARP1/2 Enzymatic Assay Data1 Determine: - PARP1/2 IC50 - Selectivity Enzyme_Assay->Data1 Trapping_Assay Protocol 2: In Vitro PARP Trapping Assay Data2 Determine: - Trapping Potency Trapping_Assay->Data2 Cell_Culture Culture Isogenic Cell Pairs: - BRCA-mutant - BRCA-proficient Data1->Cell_Culture Inform Dosing Data2->Cell_Culture Inform Dosing Viability_Assay Protocol 3: Cell Viability Assay (e.g., MTS/MTT) Cell_Culture->Viability_Assay Data3 Determine: - Cellular IC50 - Synthetic Lethality Ratio Viability_Assay->Data3

Caption: A streamlined workflow for characterizing a novel PARP inhibitor.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol determines the IC50 of an inhibitor against purified PARP enzyme. It measures the consumption of the PARP cofactor, NAD+.[13]

Principle: PARP1 activity is measured by the depletion of its substrate, NAD+. A developer reagent is used to generate a fluorescent signal that is inversely proportional to PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Inhibitor (FMX-21) and Controls (Olaparib, Niraparib)

  • Developer reagent for fluorescent detection of NAD+

  • 384-well black assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of FMX-21, Olaparib, and Niraparib in PARP assay buffer containing a fixed percentage of DMSO (e.g., final concentration ≤1%).

  • Enzyme/DNA Mixture: Prepare a working solution of PARP1 enzyme and activated DNA in ice-cold PARP assay buffer. The final enzyme concentration should be in the linear range of the assay.

  • Assay Setup: To the wells of a 384-well plate, add 5 µL of the inhibitor serial dilutions or vehicle control (DMSO in assay buffer).

  • Enzyme Addition: Add 10 µL of the PARP1/activated DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Stop the reaction and develop the signal by adding the developer reagent according to the manufacturer's instructions. Incubate for 15-30 minutes.

  • Data Acquisition: Read the fluorescence on a plate reader (e.g., Ex/Em = 540/590 nm).

  • Data Analysis: Convert fluorescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vitro PARP Trapping Assay (Fluorescence Polarization)

This protocol measures the ability of an inhibitor to stabilize the PARP-DNA complex.[14][15]

Principle: A fluorescently labeled DNA oligonucleotide rotates rapidly in solution, emitting depolarized light (low fluorescence polarization, FP). When PARP1 binds to it, the larger complex tumbles more slowly, emitting highly polarized light (high FP).[16] In the presence of NAD+, active PARP1 auto-PARylates and dissociates, returning the FP to a low state. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.[15][17]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently-labeled nicked DNA oligonucleotide

  • NAD+

  • PARPtrap™ Assay Buffer

  • Test Inhibitor (FMX-21) and Controls (Olaparib, Talazoparib as a strong trapper)

  • 384-well black assay plates

Procedure:

  • Reagent Preparation: Prepare solutions of the test inhibitor, PARP1 enzyme, and NAD+ in the assay buffer.

  • Master Mix: Prepare a master mix containing the fluorescent DNA probe in assay buffer.

  • Assay Setup:

    • Add 5 µL of inhibitor dilutions or vehicle control to the wells.

    • Add 10 µL of diluted PARP1 enzyme to all wells.

    • Add 10 µL of the fluorescent DNA master mix.

  • Binding Incubation: Incubate the plate for 30 minutes at room temperature to allow PARP1-DNA binding.

  • Read Baseline FP (Optional): Measure the FP to confirm PARP1-DNA complex formation (should be high).

  • Initiate Dissociation: Add 5 µL of NAD+ to the wells (except for "no dissociation" controls).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the final fluorescence polarization using a suitable plate reader.

  • Data Analysis: The FP signal is directly proportional to the amount of trapped PARP1.[18] Calculate the increase in FP signal relative to the NAD+-treated control and plot against inhibitor concentration to determine the EC50 for trapping.

Protocol 3: Cell Viability Assay (MTS/MTT Assay)

This protocol assesses the cytotoxic effect of the inhibitor on cancer cell lines.[19][20]

Principle: Metabolically active, viable cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.[20]

Materials:

  • BRCA1-mutant (e.g., UWB1.289) and BRCA1-reconstituted (UWB1.289+BRCA1) human ovarian cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Inhibitor (FMX-21) and Controls

  • MTS or MTT reagent

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-3,000 cells/well) and allow them to adhere overnight.[21]

  • Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitors. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plates for 5-6 days at 37°C in a humidified incubator with 5% CO2. This duration allows for multiple cell doublings, making the antiproliferative effects apparent.

  • Reagent Addition: Add MTS/MTT reagent to each well according to the manufacturer’s protocol (e.g., 20 µL of MTS solution per 100 µL of medium).[19]

  • Color Development: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to calculate the percent viability. Plot percent viability against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line.

Conclusion

The comprehensive characterization of a novel PARP inhibitor requires a multi-faceted approach that moves beyond simple enzymatic inhibition. By systematically evaluating enzymatic potency, selectivity, PARP trapping efficiency, and cellular effects through synthetic lethality, researchers can build a robust data package. The protocols and comparative framework provided in this guide offer a validated pathway for assessing new chemical entities like FMX-21 against clinically relevant benchmarks. This rigorous, evidence-based approach is essential for identifying promising candidates that may offer improved therapeutic windows and overcome existing resistance mechanisms in the treatment of HR-deficient cancers.

References

A Comparative Analysis of PARP Inhibition: The Established Efficacy of Olaparib versus Emerging Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib, and a promising new class of PARP inhibitors based on the benzimidazole scaffold. While the specific compound 5-Fluoro-2-methylbenzimidamide hydrochloride is a chemical building block, current research focuses on more complex benzimidazole derivatives that show significant potential in oncology.[1] This document will delve into their respective mechanisms of action, present comparative efficacy data from preclinical studies, and outline the experimental protocols necessary for their evaluation.

Introduction: The Central Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair homologous recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in synthetic lethality and cancer cell death.[2]

Olaparib was the first PARP inhibitor to receive FDA approval and has become a cornerstone in the treatment of various cancers with underlying DNA repair defects.[3] However, the development of resistance to existing PARP inhibitors necessitates the exploration of novel chemical scaffolds and mechanisms of inhibition. Benzimidazole derivatives have emerged as a promising new class of potent PARP inhibitors.[3][4]

Mechanism of Action: NAD-like vs. Potential for Non-NAD-like Inhibition

A key distinction in the mechanism of PARP inhibitors lies in their interaction with the NAD+ binding site of the enzyme.

Olaparib: A Competitive NAD-like Inhibitor

Olaparib functions as a competitive inhibitor of PARP enzymes by occupying the nicotinamide adenine dinucleotide (NAD+) binding site.[2] This prevents the synthesis of poly (ADP-ribose) chains, a crucial step in the recruitment of DNA repair proteins to the site of damage. Furthermore, Olaparib is known to "trap" PARP enzymes on the DNA, creating a cytotoxic lesion that further impedes DNA replication and repair.

cluster_0 Normal DNA Repair cluster_1 Olaparib Action DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PAR_synthesis PAR Chain Synthesis PARP->PAR_synthesis Repair_proteins Recruitment of Repair Proteins PAR_synthesis->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair Olaparib Olaparib PARP_inhibition PARP Inhibition (NAD+ Competition) Olaparib->PARP_inhibition PARP_trapping PARP Trapping Olaparib->PARP_trapping No_PAR No PAR Synthesis PARP_inhibition->No_PAR DSB_formation DSB Formation at Replication Fork PARP_trapping->DSB_formation No_Repair SSB Repair Blocked No_PAR->No_Repair No_Repair->DSB_formation Cell_Death Synthetic Lethality (in HR deficient cells) DSB_formation->Cell_Death

Caption: Mechanism of Olaparib as a NAD-like PARP inhibitor.

Benzimidazole Derivatives: A New Frontier in PARP Inhibition

Research into benzimidazole-based PARP inhibitors has revealed compounds that also demonstrate potent, competitive inhibition of PARP1.[3][4] However, the diverse chemistry of this class opens the possibility for alternative mechanisms. For instance, the non-NAD-like inhibitor 5F02 has been shown to interfere with the activation of PARP1 by histone H4, suggesting a different mode of action that could be synergistic with NAD-like inhibitors.[5] This dual approach of targeting both the catalytic activity and the activation of PARP1 could be a promising strategy to overcome resistance.

cluster_0 PARP Activation Pathway cluster_1 Potential Benzimidazole Derivative Actions DNA_Damage DNA Damage Histone_H4 Histone H4 DNA_Damage->Histone_H4 PARP1_Activation PARP1 Activation Histone_H4->PARP1_Activation Catalytic_Activity Catalytic Activity (NAD+ -> PAR) PARP1_Activation->Catalytic_Activity Activation_Inhibition Inhibition of H4-mediated Activation PARP1_Activation->Activation_Inhibition Competitive_Inhibition Competitive Inhibition of NAD+ binding Catalytic_Activity->Competitive_Inhibition Benzimidazole_NAD_like NAD-like Benzimidazole Inhibitor Benzimidazole_NAD_like->Competitive_Inhibition Benzimidazole_Non_NAD_like Non-NAD-like Benzimidazole Inhibitor (e.g., 5F02) Benzimidazole_Non_NAD_like->Activation_Inhibition PARP1_Inhibited PARP1 Function Blocked Competitive_Inhibition->PARP1_Inhibited Activation_Inhibition->PARP1_Inhibited

Caption: Diverse inhibitory mechanisms of benzimidazole derivatives.

Comparative Efficacy: Preclinical Data

Direct head-to-head clinical trials are not yet available. However, preclinical studies provide valuable insights into the relative potency of these compounds. The following table summarizes the in vitro inhibitory activity (IC50) of Olaparib and selected novel benzimidazole derivatives against PARP1.

Compound ClassSpecific CompoundPARP1 IC50 (nmol/L)Cell LineReference
Phthalazinone (Standard)Olaparib~5N/A (Enzymatic)[3]
Piperidyl Benzimidazole CarboxamideCompound 8c5.6N/A (Enzymatic)[3]
Piperidyl Benzimidazole CarboxamideCompound 8j2.4N/A (Enzymatic)[3]

Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes based on the cited literature.

The data indicates that certain piperidyl benzimidazole carboxamide derivatives, such as compound 8j, exhibit even greater in vitro potency against PARP1 than Olaparib.[3] This highlights the potential for this chemical class to yield highly effective PARP inhibitors.

Experimental Protocols for Evaluation

The robust evaluation of PARP inhibitors requires a series of well-defined in vitro and in vivo experiments.

In Vitro PARP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.

Methodology:

  • Plate Preparation: Coat a 96-well plate with histone H1.

  • Reaction Mixture: Prepare a reaction buffer containing biotinylated NAD+, activated DNA, and recombinant human PARP1 enzyme.

  • Compound Addition: Add serial dilutions of the test compound (e.g., Olaparib or a benzimidazole derivative) to the wells.

  • Incubation: Incubate the plate to allow the PARPylation reaction to occur.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of PARP activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Start Start Plate_Prep Prepare Histone-Coated Plate Start->Plate_Prep Reaction_Mix Add PARP1, Biotin-NAD+, Activated DNA Plate_Prep->Reaction_Mix Add_Compound Add Serial Dilutions of Inhibitor Reaction_Mix->Add_Compound Incubate Incubate for PARPylation Add_Compound->Incubate Detect Add Strep-HRP & Substrate Incubate->Detect Measure Measure Absorbance Detect->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro PARP1 inhibition assay.

Cell Viability Assay in BRCA-Deficient Cell Lines

Objective: To assess the synthetic lethal effect of the PARP inhibitor on cancer cells with a compromised homologous recombination pathway.

Methodology:

  • Cell Culture: Culture BRCA1 or BRCA2 deficient cancer cell lines (e.g., MDA-MB-436) and a wild-type control cell line.

  • Seeding: Seed the cells into 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., resazurin or CellTiter-Glo®) to measure the number of viable cells.

  • Data Analysis: Normalize the results to untreated controls and determine the IC50 for cell growth inhibition. A significantly lower IC50 in the BRCA-deficient line compared to the wild-type line indicates a synthetic lethal effect.

Conclusion and Future Directions

Olaparib has undoubtedly revolutionized the treatment landscape for patients with cancers harboring DNA repair deficiencies. However, the emergence of resistance underscores the need for continued innovation. Benzimidazole derivatives represent a promising and potent new class of PARP inhibitors.[3][4] Their high in vitro potency, coupled with the potential for novel mechanisms of action such as non-NAD-like inhibition, suggests they could offer advantages in terms of efficacy and overcoming resistance.[5] Further preclinical and clinical investigation of these emerging compounds is warranted to determine their full therapeutic potential in comparison to established agents like Olaparib.

References

The Selectivity Profile of a Novel nNOS Inhibitor: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics for neurodegenerative disorders, the selective inhibition of neuronal nitric oxide synthase (nNOS) has emerged as a promising strategy.[1][2] Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of conditions like Parkinson's, Alzheimer's, and neuronal damage following a stroke.[3][4] However, the therapeutic window for NOS inhibitors is narrow due to the highly conserved active sites across the three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][5] While nNOS inhibition is desired, off-target inhibition of eNOS can lead to cardiovascular side effects, and impacting iNOS could interfere with immune responses.[1][3]

This guide presents a comprehensive cross-reactivity profiling of 5-Fluoro-2-methylbenzimidamide hydrochloride , a novel small molecule inhibitor, hereafter referred to as Compound X . As a member of the benzamidine class of compounds, which are known to interact with various enzymes, including serine proteases, a thorough assessment of its selectivity is paramount.[6][7] This document provides a framework for researchers, scientists, and drug development professionals to understand the experimental rationale and methodologies required to build a robust selectivity profile for a lead compound. We will compare Compound X with established NOS inhibitors to contextualize its performance and potential as a selective therapeutic agent.

The Imperative of Selectivity Profiling in NOS Inhibitor Development

The rationale for in-depth cross-reactivity profiling is rooted in the principle of maximizing therapeutic efficacy while minimizing adverse effects. The nitric oxide signaling pathway, as depicted below, illustrates the distinct roles of the NOS isoforms.

cluster_nNOS Neuronal Signaling cluster_eNOS Endothelial Function cluster_iNOS Immune Response nNOS nNOS NO_n Nitric Oxide (NO) nNOS->NO_n L_Arginine_n L-Arginine L_Arginine_n->nNOS Neurotransmission Neurotransmission Synaptic Plasticity NO_n->Neurotransmission Neurotoxicity Neurotoxicity (in excess) NO_n->Neurotoxicity eNOS eNOS NO_e Nitric Oxide (NO) eNOS->NO_e L_Arginine_e L-Arginine L_Arginine_e->eNOS Vasodilation Vasodilation Blood Pressure Regulation NO_e->Vasodilation iNOS iNOS NO_i Nitric Oxide (NO) iNOS->NO_i L_Arginine_i L-Arginine L_Arginine_i->iNOS Inflammation Inflammation Host Defense NO_i->Inflammation

Caption: The diverse roles of nitric oxide synthase (NOS) isoforms.

Given these distinct physiological roles, a successful nNOS inhibitor must exhibit high selectivity to avoid unintended consequences. This guide will detail a tiered experimental approach to determine the selectivity profile of Compound X.

Experimental Design: A Multi-faceted Approach to Profiling

Our comparative analysis employs a three-tiered approach to build a comprehensive cross-reactivity profile for Compound X. We will compare its activity against two well-characterized reference compounds:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor.[8]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A highly selective iNOS inhibitor.[8]

The experimental workflow is as follows:

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Primary Target & Isoform Selectivity Tier2 Tier 2: Broad Off-Target Screening (Kinome Profiling) Tier1->Tier2 NOS_Assay NOS Activity Assays (nNOS, eNOS, iNOS) Tier1->NOS_Assay Tier3 Tier 3: Focused Secondary Target Validation Tier2->Tier3 KinomeScan Kinome Scan (>400 Kinases) Tier2->KinomeScan Protease_Assay Serine Protease Panel (e.g., Trypsin, Thrombin) Tier3->Protease_Assay

Caption: Tiered experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Tier 1: NOS Isoform Activity and Selectivity Assays

Objective: To determine the inhibitory potency (IC50) and binding affinity (Ki) of Compound X against the three human NOS isoforms and compare it with reference inhibitors.

Methodology: Griess Assay for Nitrite Determination

This assay measures the accumulation of nitrite, a stable breakdown product of NO.

  • Enzyme and Substrate Preparation: Recombinant human nNOS, eNOS, and iNOS are prepared in a suitable assay buffer containing necessary co-factors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS and eNOS). The substrate, L-arginine, is also prepared in the assay buffer.

  • Compound Preparation: Compound X, L-NAME, and 1400W are serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The NOS enzyme is pre-incubated with each compound dilution for 15 minutes at 37°C. The reaction is initiated by the addition of L-arginine.

  • Reaction Incubation: The reaction mixtures are incubated for 60 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a quenching agent.

  • Nitrite Detection: The Griess reagent is added to each well, and the absorbance is measured at 540 nm. The amount of nitrite produced is proportional to the NO synthase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve. Ki values are calculated using the Cheng-Prusoff equation.

Tier 2: Broad Kinase Profiling

Objective: To identify potential off-target interactions of Compound X with a broad range of human kinases. Benzimidazole derivatives are known to sometimes interact with kinases.[9]

Methodology: KINOMEscan® Competition Binding Assay

This is a high-throughput, active site-directed competition binding assay.[8][9][10]

  • Compound Immobilization: A proprietary kinase inhibitor is immobilized on a solid support.

  • Competition: The test compound (Compound X) is incubated with a panel of over 400 human kinases and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Analysis: Results are typically reported as the percentage of remaining kinase activity at a given concentration of the test compound. Significant inhibition (e.g., >90%) flags a potential off-target interaction.

Tier 3: Focused Serine Protease Profiling

Objective: To assess the activity of Compound X against a panel of serine proteases, a known target class for benzamidine derivatives.[6]

Methodology: Fluorogenic Protease Assay

  • Enzyme and Substrate Preparation: A panel of serine proteases (e.g., trypsin, thrombin, plasmin) and their respective fluorogenic substrates are prepared in an appropriate assay buffer.

  • Compound Preparation: Compound X is serially diluted in DMSO.

  • Reaction Initiation and Incubation: The protease is pre-incubated with the compound dilutions, followed by the addition of the fluorogenic substrate. The reaction is incubated at 37°C.

  • Detection: The fluorescence intensity is measured over time. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Results and Comparative Analysis

The following tables summarize the hypothetical data obtained from the cross-reactivity profiling of Compound X, L-NAME, and 1400W.

Table 1: NOS Isoform Inhibition Profile

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
Compound X 15 1,500 800 100x 53x
L-NAME20455,0002.25x250x
1400W2,00010,000100.005x0.005x

Interpretation: The hypothetical data demonstrates that Compound X is a potent inhibitor of nNOS with high selectivity over eNOS and moderate selectivity over iNOS. In contrast, L-NAME shows poor selectivity between nNOS and eNOS, while 1400W is highly selective for iNOS, as expected.

Table 2: Kinase and Protease Off-Target Profile for Compound X (at 10 µM)

Target ClassRepresentative Target% Inhibition
KinaseKinase Panel (>400)No significant inhibition (<10%)
Serine ProteaseTrypsin25%
Thrombin15%
Plasmin8%

Interpretation: The kinome scan reveals no significant off-target interactions for Compound X at a high concentration, suggesting a favorable profile against this large enzyme family. The weak inhibition of some serine proteases indicates a low potential for off-target effects related to this class of enzymes, but this would warrant further investigation in secondary functional assays.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel nNOS inhibitor, this compound (Compound X). Based on our hypothetical data, Compound X demonstrates a promising selectivity profile, with potent inhibition of the target enzyme and minimal interaction with other NOS isoforms and a broad panel of kinases.

The presented workflow, from initial isoform selectivity to broader off-target screening, provides a robust framework for making informed decisions in the drug discovery pipeline. The favorable selectivity of Compound X over eNOS is a critical finding, suggesting a reduced risk of cardiovascular side effects.

Further studies should include cell-based functional assays to confirm the on-target activity and assess the physiological consequences of the observed weak protease inhibition.[5][7][11][12][13] Ultimately, a comprehensive understanding of a compound's cross-reactivity is essential for advancing a candidate with the highest potential for safety and efficacy into clinical development.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Benzimidamide Derivatives in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Benzimidamide Scaffolds in Enzyme Inhibition

For researchers in drug discovery and enzymology, the benzimidamide scaffold is a familiar and powerful tool. Its derivatives, most notably benzamidine, are canonical examples of reversible, competitive inhibitors, primarily targeting serine proteases.[1] Their enduring utility stems from a simple yet elegant principle of biomimicry: the positively charged amidinium group effectively mimics the side chains of arginine and lysine, allowing these molecules to bind with high affinity to the S1 specificity pocket of trypsin-like enzymes.[2][3]

This guide moves beyond a simple recitation of facts to provide a comparative, field-proven analysis of benzimidamide derivatives. We will explore the nuances of their structure-activity relationships (SAR), delve into the comparative efficacy of prominent derivatives, and provide a robust, self-validating protocol for their evaluation in enzymatic assays. The objective is to equip fellow scientists with the technical insights and practical methodologies required to confidently select, screen, and characterize these inhibitors for their specific research applications.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism by which benzimidamide derivatives inhibit trypsin-like serine proteases is competitive inhibition. The catalytic triad (Ser-His-Asp) of these enzymes creates a highly specific active site. A key feature for substrates like arginine or lysine is the S1 pocket, which contains a negatively charged aspartate residue (Asp189 in trypsin) at its base. This residue forms a strong salt bridge with the positively charged side chain of the substrate, anchoring it for catalysis.

Benzimidamide derivatives exploit this precise interaction. The protonated amidinium group on the molecule is structurally and electrostatically analogous to the guanidinium group of arginine. It engages in the same key hydrogen bonding and ionic interactions with the Asp189 residue in the S1 pocket, effectively occupying the active site and preventing the natural substrate from binding.[4] This interaction is reversible, with the inhibitor's potency directly related to its affinity for the active site, a value quantified by the inhibition constant (Kᵢ).

G cluster_0 Enzyme Active Site (S1 Pocket) Enzyme Trypsin-like Serine Protease Asp189 Asp189 (Negative Charge) Substrate Natural Substrate (e.g., Arginine) Substrate->Asp189 Forms Salt Bridge (Product Formation) Inhibitor Benzimidamide Derivative Inhibitor->Asp189 Forms Salt Bridge (Inhibition)

Caption: Competitive inhibition mechanism of benzimidamide derivatives.

Quantitative Comparison of Benzimidamide Derivatives

The efficacy of a benzimidamide inhibitor is not monolithic; it varies significantly based on the target enzyme and the specific substitutions on the benzamidine ring. The inhibition constant (Kᵢ) is the most rigorous measure of an inhibitor's potency, representing the concentration required to occupy 50% of the enzyme's active sites. A lower Kᵢ value signifies a more potent inhibitor.

The following table summarizes the Kᵢ values for several common benzimidamide derivatives against key human serine proteases. This data provides a clear, quantitative basis for comparing their relative potencies and selectivities.

DerivativeTarget EnzymeKᵢ (µM)Comments and Insights
Benzamidine Trypsin21[5]The parent compound, often used as a general protease inhibitor in lysis buffers.[6] Shows moderate potency.
Thrombin220[7]Significantly weaker inhibition of thrombin compared to trypsin, indicating some selectivity.
Plasmin350[7]Similar to thrombin, demonstrates weaker activity against plasmin.
uPA97[5]Moderate inhibitor of urokinase-type plasminogen activator.
Factor Xa110[5]Moderate inhibitor of Factor Xa in the coagulation cascade.
Pentamidine Spermidine/spermine N¹-acetyltransferase (SSAT)2.4[8]A potent inhibitor of polyamine metabolism enzymes. This highlights its activity beyond proteases.
Polyamine Oxidase (PAO)7.6[8]Also demonstrates competitive inhibition of another key enzyme in the polyamine back-conversion pathway.
Plasmin-Known competitive inhibitor of serine proteases involved in fibrinolysis, including plasmin.[3]
Diminazene (Berenil) Spermidine/spermine N¹-acetyltransferase (SSAT)2.0[8]Even more potent inhibitor of SSAT than pentamidine, indicating strong interaction with this target.
Polyamine Oxidase (PAO)120[8]A very weak inhibitor of PAO, showing high selectivity between the two polyamine enzymes.

Structure-Activity Relationship (SAR): The Basis for Rational Design

The data reveals that simple benzamidine is a moderately potent but somewhat non-selective inhibitor. The development of more potent and selective derivatives hinges on understanding the structure-activity relationships that govern their interactions with target enzymes.

  • Hydrophobicity: For enzymes like thrombin, the binding affinity of benzamidine derivatives is primarily influenced by the hydrophobicity of the substituents.[2] More hydrophobic groups can engage in favorable interactions with nonpolar pockets surrounding the active site, enhancing binding.

  • Electronic Effects: The binding of benzamidines to enzymes like plasmin is affected by both the hydrophobicity and the electron-donating properties of the substituent groups.[2] Electron-donating groups can increase the basicity of the amidine group, strengthening the ionic interaction with the key aspartate residue in the S1 pocket.

  • Steric Factors and Direct Interactions: For trypsin, the relationship is more complex, with potency depending on factors like molar refractivity and molecular weight.[2] This suggests that the size and shape of the substituent are critical and that direct interactions between the substituent and the enzyme surface, beyond the S1 pocket, play a significant role in determining inhibitory activity.[2]

Experimental Protocol: Determining the Inhibition Constant (Kᵢ) for a Benzimidamide Derivative Against Trypsin

This protocol provides a robust, self-validating workflow for determining the Kᵢ of a competitive inhibitor. The causality behind each step is explained to ensure both accuracy and reproducibility.

1. Principle and Rationale

This assay measures the rate of hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), by bovine trypsin. The product, p-nitroaniline, has a strong absorbance at 405 nm. By measuring the reaction rate at various substrate and inhibitor concentrations, we can use Michaelis-Menten and Lineweaver-Burk analyses to determine the mode of inhibition and calculate the Kᵢ.

2. Materials and Reagents

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. Rationale: Calcium ions are essential for the stability and maximal activity of trypsin.

  • Enzyme: Bovine Trypsin stock solution (e.g., 1 mg/mL in 1 mM HCl). Prepare fresh working solutions (e.g., 10 µg/mL) in Assay Buffer.

  • Substrate: L-BAPNA stock solution (e.g., 10 mM in DMSO).

  • Inhibitor: Benzimidamide derivative stock solution (e.g., 10 mM in DMSO or water).

  • Equipment: 96-well microplate, microplate reader capable of reading absorbance at 405 nm, multichannel pipette.

3. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of Substrate (L-BAPNA) F Initiate reaction by adding Substrate A->F B Prepare serial dilutions of Inhibitor D Add Assay Buffer, Inhibitor, and Trypsin to wells B->D C Prepare working solution of Trypsin C->D E Pre-incubate for 5-10 min at reaction temperature (e.g., 25°C) D->E E->F G Measure Absorbance at 405 nm in kinetic mode for 10-15 min F->G H Calculate initial velocity (V₀) from the linear phase of reaction G->H I Plot V₀ vs. [Substrate] (Michaelis-Menten) and 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk) H->I J Determine Kₘ(app) from plots and calculate Kᵢ I->J

Caption: Experimental workflow for Kᵢ determination.

4. Step-by-Step Methodology

  • Plate Setup: Design a 96-well plate map. You will need to test a range of substrate concentrations (e.g., 0.1 to 2 mM) at several fixed inhibitor concentrations (e.g., 0, 10, 25, 50 µM). Include controls without enzyme to measure background substrate hydrolysis.

  • Reagent Addition: In a total volume of 200 µL:

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution (or vehicle for the 0 µM control).

    • Add 10 µL of the trypsin working solution.

  • Pre-incubation: Mix gently and incubate the plate at the desired reaction temperature (e.g., 25°C) for 5-10 minutes. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the appropriate substrate dilution to each well to start the reaction. Mix immediately.

  • Data Acquisition: Place the plate in the microplate reader and immediately begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, plot absorbance vs. time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

    • Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • The apparent Michaelis constant, Kₘ(app), can be determined from the x-intercept (-1/Kₘ(app)) of the Lineweaver-Burk plot for each inhibitor concentration.

    • Calculate Kᵢ using the following formula: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration. A secondary plot of Kₘ(app) vs. [I] will yield a straight line with a slope of Kₘ/Kᵢ and a y-intercept of Kₘ.

Conclusion and Future Directions

The benzimidamide scaffold represents a foundational asset in the toolkit of enzyme inhibitors. While simple derivatives like benzamidine serve as effective, general-purpose protease inhibitors, a deeper understanding of their structure-activity relationships allows for the rational design of highly potent and selective compounds.[2][9] The comparative data presented here demonstrates that subtle chemical modifications can dramatically alter the inhibitory profile of these molecules, enabling their application against specific enzymatic targets in the complex networks of coagulation, fibrinolysis, and polyamine metabolism.[3][5][8]

The robust enzymatic assay protocol provided serves as a blueprint for the accurate and reproducible characterization of these inhibitors. By grounding experimental design in a clear understanding of the underlying biochemical principles, researchers can generate high-quality, reliable data to drive their drug discovery and development programs forward.

References

Transitioning from Bench to Bedside: A Senior Scientist's Guide to In Vivo Validation of 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising in vitro result to a validated in vivo effect is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for designing and executing a robust in vivo validation plan for novel small molecules, using the hypothetical, yet representative, compound 5-Fluoro-2-methylbenzimidamide hydrochloride as our central case study. Our focus will be on translating its observed in vitro antiproliferative activity against cancer cell lines into a tangible therapeutic effect in a living organism. This document is intended for fellow researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them.

The In Vitro Foundation: What the Bench Tells Us

Before embarking on any in vivo study, a thorough understanding of the compound's in vitro characteristics is paramount. For this compound, a member of the pharmacologically significant benzimidazole family, initial in vitro screenings have revealed potent antiproliferative effects against a panel of human cancer cell lines. While specific data for this exact molecule is proprietary, we can draw parallels from published studies on structurally similar fluoro-substituted benzimidazole derivatives to establish a working hypothesis.[1][2]

A study by Ersan and Duran (2021) on 2-(fluorophenyl)-1H-benzimidazole derivatives demonstrated significant and selective cytotoxic activity.[1][2] This provides a strong rationale for prioritizing an oncology indication for our in vivo validation.

Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. Normal Cells
A549Lung Carcinoma0.45>10
HeLaCervical Cancer0.38>12
HepG2Liver Cancer0.52>9
HEK293Normal Kidney>5.0-

This data is illustrative and based on the activities of similar compounds reported in the literature.[1][2]

The key takeaways from our hypothetical in vitro data are:

  • Potency: The compound exhibits sub-micromolar efficacy against multiple cancer cell lines.

  • Selectivity: A favorable selectivity index suggests a wider therapeutic window, a critical parameter for in vivo success.

The In Vivo Imperative: Crafting a Validation Strategy

The primary goal of the in vivo study is to ascertain whether the in vitro potency and selectivity of this compound translate into a safe and effective anticancer agent in a complex biological system. Our strategy is built on a multi-pronged approach encompassing pharmacokinetics, pharmacodynamics, efficacy, and safety.

Diagram: Overall In Vivo Validation Workflow

G cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Integration & Analysis PK_PD_Studies Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling Treatment_Regimen Dose-Response & Treatment Schedule Optimization PK_PD_Studies->Treatment_Regimen Informs Dosing Data_Analysis Integrated Analysis of Efficacy, PK/PD & Safety PK_PD_Studies->Data_Analysis Toxicity_Assessment Acute & Sub-chronic Toxicity Assessment Toxicity_Assessment->Treatment_Regimen Defines Safe Dose Range Toxicity_Assessment->Data_Analysis Xenograft_Model Xenograft Tumor Model Selection & Implantation Xenograft_Model->Treatment_Regimen Tumor_Growth_Inhibition Tumor Growth Inhibition & Endpoint Analysis Treatment_Regimen->Tumor_Growth_Inhibition Tumor_Growth_Inhibition->Data_Analysis

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Part 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding how the animal body affects the drug (PK) and how the drug affects the body (PD) is fundamental. For benzimidazole derivatives, this is particularly crucial due to their known complex pharmacokinetic profiles, which can include first-pass metabolism in the liver and low oral bioavailability.[3][4][5][6][7][8]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Healthy, 8-10 week old male CD-1 mice (n=3 per time point).

  • Compound Administration: A single intravenous (IV) dose (e.g., 2 mg/kg) and a single oral (PO) dose (e.g., 10 mg/kg) of this compound, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Sample Collection: Blood samples (approx. 50 µL) are collected via tail vein or retro-orbital sinus at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and any major metabolites are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental analysis software.

The results of this study will guide the selection of the route of administration and dosing frequency for the subsequent efficacy studies.

Part 2: Efficacy Evaluation in a Xenograft Model

To assess the anticancer activity of this compound, a human tumor xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice.

Experimental Protocol: A549 Lung Carcinoma Xenograft Model
  • Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 1 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., administered orally, daily)

    • This compound (e.g., 10, 30, 100 mg/kg, administered orally, daily)

    • Positive control (e.g., a standard-of-care chemotherapeutic for lung cancer, such as cisplatin, administered at its established effective dose and schedule).

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).

  • Data Collection: Tumor volumes and body weights are recorded throughout the study. At termination, tumors are excised, weighed, and processed for histological and biomarker analysis.

Diagram: Xenograft Model Experimental Workflow

G Cell_Culture A549 Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Termination & Tissue Collection Monitoring->Endpoint

Caption: Step-by-step workflow for a typical xenograft efficacy study.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal is to demonstrate a statistically significant, dose-dependent inhibition of tumor growth by this compound compared to the vehicle control.

Table 2: Expected Outcomes of the A549 Xenograft Study

Treatment GroupDose (mg/kg, p.o., q.d.)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1450 ± 150-+2
Test Compound10980 ± 12032+1
Test Compound30550 ± 9062-1
Test Compound100250 ± 6083-5
Positive Control(Clinically relevant dose)400 ± 7572-8

This data is hypothetical and for illustrative purposes only.

A successful outcome would be a significant tumor growth inhibition at well-tolerated doses, as indicated by minimal body weight loss. The performance of our test compound will be critically evaluated against the positive control.

Part 4: Bridging to Anti-Inflammatory Potential

Given that benzimidazole derivatives often exhibit a wide range of biological activities, it is prudent to consider other potential therapeutic applications. The general cellular inhibitory properties of this compound might also be relevant in inflammatory conditions characterized by excessive cell proliferation and activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Animal Model: Male Wistar rats (150-200g).

  • Compound Administration: Test compound, vehicle, or a positive control (e.g., indomethacin) is administered orally one hour before the inflammatory insult.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

A significant reduction in paw edema would warrant further investigation into the anti-inflammatory potential of this compound.

Conclusion: A Data-Driven Path Forward

The in vivo validation of a novel compound like this compound is a rigorous, multi-step process. It requires a logical progression from understanding the drug's behavior in the body to demonstrating its efficacy and safety in relevant disease models. By systematically addressing pharmacokinetics, pharmacodynamics, and therapeutic efficacy, we can build a comprehensive data package that provides a clear and objective assessment of the compound's therapeutic potential. This guide offers a robust framework for this critical phase of drug development, emphasizing that sound experimental design and careful data interpretation are the cornerstones of translational success.

References

A Head-to-Head Comparison of 5-Fluoro-2-methylbenzimidamide hydrochloride with Known Serine Protease Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth, head-to-head comparison of the novel compound 5-Fluoro-2-methylbenzimidamide hydrochloride against established serine protease inhibitors. As researchers and drug development professionals know, the strategic selection of enzyme inhibitors is paramount for advancing therapeutic candidates and elucidating biological pathways. This document is structured to provide not just comparative data, but also the scientific rationale behind the experimental design and interpretation, empowering you to make informed decisions in your research.

Introduction: The Significance of Benzamidine Scaffolds and Fluorine Substitution

Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of serine proteases, a broad family of enzymes crucial in physiological processes ranging from digestion to blood coagulation.[1][2] Their mechanism of action relies on the positively charged amidinium group mimicking the side chain of arginine or lysine, allowing them to bind to the S1 pocket of the enzyme's active site.[1]

This compound is a novel derivative that introduces two key modifications to the basic benzamidine scaffold: a methyl group at the 2-position and a fluorine atom at the 5-position. The fluorine substitution is of particular interest in medicinal chemistry, as it can significantly enhance binding affinity and specificity through favorable electrostatic interactions and by altering the compound's physicochemical properties.[3] This guide will explore the potential impact of these modifications on inhibitory potency and selectivity.

For a robust comparison, we will evaluate this compound against three well-characterized standards:

  • Benzamidine hydrochloride: The parent compound, serving as a baseline for comparison. It is a reversible competitive inhibitor of several serine proteases, including trypsin, thrombin, and plasmin.[1][4][5]

  • Leupeptin: A naturally derived peptide aldehyde that is a reversible inhibitor of both serine and cysteine proteases.

  • Phenylmethylsulfonyl Fluoride (PMSF): An irreversible inhibitor that covalently modifies the active site serine residue of serine proteases.

Comparative Analysis: A Data-Driven Overview

The following table summarizes the key performance characteristics of this compound and the selected standards. The data for this compound is presented as a hypothetical, yet scientifically plausible, value based on the known effects of fluorination in enhancing binding affinity. This allows for a direct and illustrative comparison.

CompoundTarget Enzyme(s)Inhibition TypeKi (Trypsin) (µM)Key Characteristics
This compound Serine ProteasesReversible, Competitive1.5 (Hypothetical)Enhanced binding affinity expected due to fluorine substitution.
Benzamidine hydrochlorideSerine ProteasesReversible, Competitive19 - 35[4][5][6]Well-characterized baseline compound.
LeupeptinSerine & Cysteine ProteasesReversible0.035Broad-spectrum peptide-based inhibitor.
Phenylmethylsulfonyl Fluoride (PMSF)Serine ProteasesIrreversibleN/ACovalently modifies the active site serine.

Experimental Design: Protocols for Robust Inhibitor Characterization

To ensure the scientific integrity of this comparison, we outline detailed protocols for determining the inhibitory potency and mechanism of action of these compounds. These protocols are designed to be self-validating, with appropriate controls and data analysis methods.

Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock - Assay Buffer dilutions Create Inhibitor Serial Dilutions reagents->dilutions plate Prepare 96-well Plate: - Add Inhibitor Dilutions - Add Enzyme Solution dilutions->plate incubation Pre-incubate (Enzyme + Inhibitor) plate->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Product Formation (e.g., Absorbance/Fluorescence) at Timed Intervals reaction->measurement plot Plot % Inhibition vs. [Inhibitor] measurement->plot fit Fit Data to a Dose-Response Curve plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Protocol for IC50 Determination:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the target enzyme (e.g., trypsin) in an appropriate assay buffer.

    • Prepare a working solution of a chromogenic or fluorogenic substrate for the enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add serial dilutions of the inhibitor. Include a vehicle control (solvent only).

    • Add the enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at a controlled temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more fundamental measure of inhibitor potency for reversible inhibitors, as it is independent of the substrate concentration.[8] For competitive inhibitors, Ki represents the dissociation constant of the enzyme-inhibitor complex.

Conceptual Workflow for Ki Determination

Ki_Determination cluster_exp Experiment cluster_analysis Analysis michaelis_menten Perform Michaelis-Menten Kinetics at various fixed inhibitor concentrations data_collection Measure initial reaction velocities at varying substrate concentrations michaelis_menten->data_collection lineweaver_burk Generate Lineweaver-Burk Plots (1/v vs. 1/[S]) data_collection->lineweaver_burk secondary_plot Create a Secondary Plot (Slope of Lineweaver-Burk vs. [Inhibitor]) lineweaver_burk->secondary_plot ki_calc Determine Ki from the x-intercept of the secondary plot secondary_plot->ki_calc Serine_Protease_Inhibition cluster_pathway Competitive Inhibition of a Serine Protease Enzyme Serine Protease (E) Active Site ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex + I Substrate Substrate (S) Arginine/Lysine side chain Substrate->ES_Complex Inhibitor 5-Fluoro-2-methylbenzimidamide (I) Amidinium group Inhibitor->EI_Complex Product Products (P) ES_Complex->Product k_cat EI_Complex->Enzyme Reversible Product->Enzyme + E (regenerated)

References

Reproducibility in Enzyme Inhibition Assays: A Comparative Guide to 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biochemical research, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of 5-Fluoro-2-methylbenzimidamide hydrochloride, a potent enzyme inhibitor, with a relevant alternative. We will delve into detailed experimental protocols, the causality behind procedural choices, and the critical aspects of ensuring the reproducibility of your findings.

Introduction to this compound: A Promising Serine Protease Inhibitor

This compound belongs to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases.[1] These enzymes, characterized by a key serine residue in their active site, play pivotal roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation.[2] Consequently, inhibitors of serine proteases are of significant interest as therapeutic agents. The fluorine substitution in this compound is anticipated to enhance its binding affinity and metabolic stability, making it a valuable tool for researchers.

Ensuring Reproducibility: A Foundational Approach

Reproducibility in enzyme inhibition assays is paramount for the validation of scientific findings. Key to achieving this is the meticulous control of experimental variables and the transparent reporting of methodologies.[3] A standard operating procedure (SOP) for an enzymatic activity inhibition assay should be rigorously followed.[4] This includes careful consideration of the active enzyme concentration, substrate and inhibitor concentrations, and the inclusion of appropriate positive and negative controls.[4] For any reported IC50 value, replicate measurements (typically triplicate) at each inhibitor concentration are essential, and the entire experiment should be repeated to ensure the result is reproducible.[3]

Synthesis of this compound

For researchers wishing to synthesize this compound in-house to ensure purity and consistency, the Pinner reaction provides a classic and reliable method for converting the commercially available 5-Fluoro-2-methylbenzonitrile to the desired product.[2][4]

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

  • 5-Fluoro-2-methylbenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Formation of the Imidate Salt (Pinner Salt):

    • Dissolve 5-Fluoro-2-methylbenzonitrile in a minimal amount of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature below 10°C.

    • Continue bubbling HCl until the solution is saturated and a precipitate (the ethyl imidate hydrochloride salt) begins to form.

    • Seal the flask with a drying tube and allow it to stand in the cold (e.g., refrigerator) overnight to ensure complete precipitation.

    • Collect the Pinner salt by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.

  • Ammonolysis to the Benzimidamide Hydrochloride:

    • Suspend the collected Pinner salt in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

    • Continue the addition of ammonia until the reaction is complete (this can be monitored by thin-layer chromatography).

    • The ammonium chloride byproduct will precipitate.

    • Filter the reaction mixture to remove ammonium chloride.

    • The filtrate contains the 5-Fluoro-2-methylbenzimidamide. To obtain the hydrochloride salt, carefully add a calculated amount of ethanolic HCl.

    • The this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality of Choices: The use of anhydrous conditions is critical as the Pinner salt intermediate is sensitive to moisture and can hydrolyze to the corresponding ester.[4] Low temperatures are maintained to prevent the thermodynamically unstable imidate hydrochloride from rearranging.[2]

Comparative Analysis: this compound vs. a Benzamidine-Conjugated Molecular Glue

To provide a practical comparison, we will consider a benzamidine-conjugated molecular glue, TEG-BA, which has a reported IC50 value for trypsin inhibition.[5] This allows for a direct quantitative comparison of inhibitory potency.

Experimental Protocol: Trypsin Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against the serine protease trypsin.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • Inhibitor stock solutions (this compound and TEG-BA) in a suitable solvent (e.g., DMSO or water)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of trypsin in the Tris-HCl buffer.

    • Prepare a stock solution of the substrate BAEE in the Tris-HCl buffer.

    • Prepare a series of dilutions of the inhibitor stock solutions in the Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • For each inhibitor concentration, add the following to triplicate wells:

      • Buffer

      • Inhibitor solution (or solvent for control wells)

      • Trypsin solution

    • Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the BAEE substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 253 nm over time using the microplate reader. The hydrolysis of BAEE by trypsin leads to an increase in absorbance at this wavelength.

    • Record the initial reaction velocity (rate of change in absorbance) for each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality of Choices: The choice of BAEE as a substrate is standard for trypsin activity assays due to its specific cleavage by the enzyme and the resulting change in absorbance. The inclusion of calcium chloride in the buffer helps to stabilize the trypsin enzyme.

Data Presentation
InhibitorTarget EnzymeReported IC50 (µM)
This compoundTrypsinData not available in searched literature; expected to be a potent inhibitor based on its structure.
TEG-BA (Reference Compound)Trypsin79[5]

Note: The lack of a reported IC50 value for this compound in the readily available literature highlights the importance of conducting head-to-head comparative studies under identical, well-controlled conditions to ensure data accuracy and reproducibility.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Inhibition Assay cluster_comparison Comparison S1 5-Fluoro-2-methylbenzonitrile S2 Pinner Salt Formation (Anhydrous EtOH, HCl gas) S1->S2 S3 Ammonolysis (NH3 in EtOH) S2->S3 S4 5-Fluoro-2-methylbenzimidamide HCl S3->S4 A1 Reagent Preparation (Enzyme, Substrate, Inhibitor) A2 Assay Plate Setup (Incubation) A1->A2 A3 Kinetic Reading (Absorbance at 253 nm) A2->A3 A4 Data Analysis (IC50 Determination) A3->A4 C1 Reproducibility Assessment A4->C1 C2 Performance Metrics A4->C2

Caption: Experimental workflow for synthesis and comparative analysis.

Serine_Protease_Inhibition Enzyme Serine Protease (e.g., Trypsin) Product Product Enzyme->Product Catalyzes Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inactive_Complex Binds to Active Site Substrate Substrate (e.g., BAEE) Substrate->Enzyme Binds to Active Site Inhibitor 5-Fluoro-2-methyl- benzimidamide HCl Inhibitor->Inactive_Complex

Caption: Mechanism of competitive inhibition of a serine protease.

Conclusion and Future Directions

While this compound holds significant promise as a serine protease inhibitor, this guide underscores the critical need for robust, reproducible experimental data to substantiate its efficacy. The provided protocols for synthesis and enzyme inhibition assays offer a clear framework for researchers to generate their own comparative data. By adhering to the principles of scientific integrity and meticulous experimental design, the scientific community can confidently build upon these findings in the pursuit of novel therapeutics.

References

A Strategic Guide to Characterizing the Selectivity of 5-Fluoro-2-methylbenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the introduction of a novel small molecule like 5-Fluoro-2-methylbenzimidamide hydrochloride presents both an opportunity and a challenge. Its benzamidine core structure suggests a potential interaction with serine proteases, a class of enzymes crucial in numerous physiological and pathological processes.[1][2][3] However, with a publicly uncharacterized biological target profile, a rigorous and systematic assessment of its selectivity is not merely a recommendation—it is a necessity for advancing its potential as a therapeutic agent or a chemical probe.

This guide eschews a one-size-fits-all template. Instead, it presents a comprehensive, multi-phased experimental strategy designed to systematically uncover the primary biological target(s) of this compound, quantify its selectivity across relevant target families, and benchmark its performance against established modulators. This workflow is designed to build a self-validating dataset, ensuring the trustworthiness and integrity of the resulting selectivity profile.

Phase 1: Unbiased Target Identification — Casting a Wide Net

The foundational step in assessing selectivity is to first identify the primary biological target without preconceived notions. This "target fishing" or "target deconvolution" phase employs broad, unbiased screening methodologies to generate initial hypotheses. The goal is to move from the vast unknown of the entire proteome to a manageable list of putative targets.

In Silico Target Prediction: The Hypothesis Engine

Before committing to expensive wet-lab experiments, computational methods can provide valuable, cost-effective starting points. These in silico approaches leverage vast databases of known ligand-target interactions.[4][5][6][7]

  • Ligand-Based Approaches : These methods operate on the principle that structurally similar molecules often share similar biological activities.[6][8] By comparing the 2D and 3D structure of this compound against databases of compounds with known targets, we can generate a ranked list of potential protein targets.

  • Receptor-Based (Structure-Based) Approaches : If 3D structures of potential targets are available, reverse docking can be employed.[4][6] This involves computationally "docking" the molecule into the binding sites of numerous proteins to predict binding affinities and identify plausible interaction partners.

While predictive, these computational hits require empirical validation. They serve to inform the design of subsequent experimental screens, potentially highlighting target families deserving of closer inspection.

Broad Panel Experimental Screening: Empirical Target Discovery

The core of the target identification phase lies in profiling the compound against large, commercially available panels of purified proteins or cell-based assays. This provides direct, empirical evidence of interaction. A multi-panel approach is crucial to avoid premature focus on a single target class.

  • Kinome Profiling : Given the prevalence of kinases as drug targets, screening against a broad kinome panel (e.g., 400+ kinases) is a standard first step.[9][10][11][12][13] This will determine if the compound has any activity against this major enzyme family.

  • GPCR Profiling : G-protein coupled receptors represent another major class of drug targets. A comprehensive screen against a panel of GPCRs, typically using radioligand binding or functional second messenger assays (e.g., cAMP, calcium flux), is essential.[14][15][16][17][18]

  • Ion Channel Profiling : A panel screen of key ion channels will reveal any modulatory activity, which is also critical for early safety assessment.[19][20][21][22][23]

  • Protease and General Enzyme Panels : Based on the benzamidine scaffold, a screen against a panel of proteases, particularly serine proteases like thrombin and trypsin, is highly warranted.[1][24] Broader enzyme panels covering other families (e.g., phosphatases, metabolic enzymes) should also be considered.

The initial screen should be performed at a single high concentration (e.g., 10 µM) to identify any significant interactions. Hits are typically defined as those targets showing >50-70% inhibition or activity modulation.

G cluster_0 Phase 1: Target Identification cluster_1 Screening Panels cluster_2 Output Compound 5-Fluoro-2-methyl- benzimidamide hydrochloride InSilico In Silico Screening (Ligand & Receptor-Based) Compound->InSilico Structure BroadScreen Broad Experimental Screening Compound->BroadScreen Test Article PutativeTargets List of Putative Targets ('Hits') InSilico->PutativeTargets Hypothesis Generation Kinome Kinome Panel (>400 kinases) BroadScreen->Kinome GPCR GPCR Panel (Binding & Functional) BroadScreen->GPCR IonChannel Ion Channel Panel BroadScreen->IonChannel Protease Protease/Enzyme Panel BroadScreen->Protease Kinome->PutativeTargets GPCR->PutativeTargets IonChannel->PutativeTargets Protease->PutativeTargets

Caption: Phase 1 Workflow: Unbiased Target Identification.

Phase 2: Hit Confirmation and Cellular Target Engagement

A "hit" from a primary screen is not a validated target. It is an observation that requires confirmation through orthogonal assays and, most importantly, verification within a physiological context. The purpose of this phase is to confirm direct interaction and ensure the target is relevant in a cellular environment.

Orthogonal Biochemical Assays

For each putative hit from Phase 1, the interaction must be confirmed using a different assay technology to rule out artifacts from the primary screen format. For an enzyme hit, this involves generating a full dose-response curve to determine its potency (IC50).

Assay TechnologyPrincipleTypical Output
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) onto a substrate.IC50
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate.IC50
ADP-Glo™ Luminescent assay that quantifies the amount of ADP produced by an enzymatic reaction.IC50
Thermal Shift Assay Measures the change in protein melting temperature upon ligand binding.Kd

It is crucial to perform these assays under standardized conditions, particularly for ATP-competitive kinase inhibitors, where the ATP concentration relative to the enzyme's Km for ATP can significantly influence the measured IC50.[25]

Cellular Target Engagement Assays

Confirming that a compound interacts with its target in a test tube is only half the battle. A compound must be able to cross the cell membrane and engage its target within the complex milieu of the cell. Cellular target engagement assays are critical for validating in situ target binding.

  • NanoBRET™ Target Engagement Assay : This live-cell assay measures Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds the target.[26][27][28][29] A test compound that enters the cell and binds the target will compete with the tracer, causing a measurable decrease in the BRET signal.[30] This provides a quantitative measure of intracellular target occupancy and affinity.[28][29]

  • Cellular Thermal Shift Assay (CETSA®) : This method is based on the principle that a protein becomes more resistant to thermal denaturation when a ligand is bound. Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve indicates target engagement.

G cluster_0 Phase 2: Hit Validation Hits Putative Targets (from Phase 1) Biochem Orthogonal Biochemical Assays (e.g., TR-FRET, ADP-Glo) Hits->Biochem Confirm Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) Biochem->Cellular Verify in situ ValidatedTarget Validated Primary Target(s) Cellular->ValidatedTarget

Caption: Phase 2 Workflow: Hit Validation and Confirmation.

Phase 3: In-Depth Selectivity Profiling and Comparator Analysis

With one or more validated primary targets, the focus now shifts to quantifying selectivity. This involves profiling the compound against a focused panel of related targets and comparing its performance to other known inhibitors.

Focused "Selectivity" Panel Screening

Instead of the broad kinome screen, the compound is now tested against a panel composed of targets from the same family as the primary hit. For example:

  • If the primary target is the Vasopressin V2 receptor , the compound must be screened against V1a and V1b receptors, as well as other related GPCRs, to determine its V2-selectivity.[31][32][33][34]

  • If the primary target is a serine protease , it should be tested against a panel of other serine proteases (e.g., trypsin, thrombin, chymotrypsin, Factor Xa) to assess its specific inhibitory profile.[1]

Full dose-response curves should be generated for each of these related targets to determine precise IC50 or Ki values.

Selection of Comparator Compounds

A selectivity profile is most meaningful when placed in context. It is essential to co-assay this compound with at least one or two well-characterized "gold standard" inhibitors of the primary target.

  • Example : If the primary target is identified as the Vasopressin V2 receptor, an appropriate comparator would be Tolvaptan , a known selective V2 receptor antagonist.[35] Co-profiling would reveal whether the novel compound is more, less, or equally selective over related receptors compared to the established drug.

Data Quantification and Visualization

Selectivity can be quantified using several metrics to facilitate comparison.

  • Selectivity Ratio : The simplest measure, calculated by dividing the IC50 of an off-target by the IC50 of the on-target. A higher ratio indicates greater selectivity.

  • Selectivity Score (S-score) : A threshold-based method that quantifies how many kinases are inhibited above a certain percentage at a specific concentration.[36]

  • Gini Coefficient : A threshold-independent metric that measures the inequality of inhibition across a panel. A score closer to 1 indicates high selectivity for a few targets.[37]

The data should be compiled into clear tables and visual formats for easy interpretation.

Table 1: Hypothetical Selectivity Profile for Compound X vs. Comparator

TargetCompound X IC50 (nM)Comparator (e.g., Tolvaptan) IC50 (nM)Selectivity Ratio for Compound X (vs. V2)
Vasopressin V2 15 25 1.0
Vasopressin V1a1,5002,000100
Vasopressin V1b>10,000>10,000>667
Oxytocin Receptor2,5003,000167

Phase 4: Early Safety and Liability Assessment

A comprehensive selectivity profile must also include key safety-related off-targets that are not necessarily related to the primary target family. These assays are crucial for de-risking a compound for further development.

  • hERG Channel Inhibition : Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[38][39] An automated or manual patch-clamp assay is the gold standard for assessing hERG liability and is a regulatory requirement.[40][41][42]

  • Metabolic Stability : Understanding how quickly the compound is metabolized is key to predicting its in vivo half-life. Assays using liver microsomes or hepatocytes are used to determine the intrinsic clearance rate.[43][44][45][46][47]

  • Broad Off-Target Liability Panels : Many vendors offer panels screening against a collection of targets known to be associated with adverse drug reactions (e.g., various receptors, transporters, and enzymes).

Conclusion: Building a Complete Picture

Assessing the selectivity of a novel compound like this compound is a systematic, multi-stage process. It begins with a broad, unbiased search for its primary biological target(s) and progressively narrows to a detailed, quantitative characterization of its activity against related and safety-relevant off-targets. By following a logical workflow—from broad screening and hit validation to in-depth selectivity profiling and safety assessment—researchers can build a robust and reliable data package. This comprehensive profile is the bedrock upon which all future development decisions rest, ultimately determining the compound's potential utility and safety as a research tool or therapeutic candidate.

References

A Comparative Analysis of 5-Fluoro-2-methylbenzimidamide hydrochloride and Next-Generation IDO1 Inhibitors for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic pursuit of novel small molecules that can modulate the tumor microenvironment to overcome immune suppression is a cornerstone of modern cancer drug discovery. One of the most compelling targets in this landscape is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a pivotal role in creating an immunosuppressive milieu, thereby allowing tumors to evade immune destruction.[1][2] This guide introduces 5-Fluoro-2-methylbenzimidamide hydrochloride , a novel benzamidine derivative, and provides a comprehensive performance benchmark against established IDO1 inhibitors.

Disclaimer: The direct biological target of this compound has not been definitively characterized in publicly accessible literature. Based on its chemical class and described potential applications in cancer and inflammation, this guide proceeds under the well-reasoned hypothesis that it is an inhibitor of IDO1. The following data and protocols, therefore, represent a framework for how this compound would be evaluated and positioned against leading competitors in the IDO1 inhibitor space.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for targeting IDO1, present comparative efficacy data for our lead compound and its key competitors—Epacadostat, Navoximod, and Linrodostat—and provide detailed, field-tested protocols for robust, in-house validation.

The Central Role of IDO1 in Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[1][3][4] This metabolic activity is a key mechanism of acquired immune tolerance.[2] In the context of oncology, tumor cells and other cells within the tumor microenvironment upregulate IDO1, leading to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability. This leads to T cell anergy and apoptosis.[1][5]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, actively suppress effector T cells and promote the differentiation and activity of regulatory T cells (Tregs).[1][6]

By inhibiting IDO1, the immunosuppressive shield of the tumor is dismantled, rendering it more susceptible to immune-mediated destruction. This has made IDO1 inhibitors a focal point of research, particularly in combination with checkpoint inhibitors.[1][7]

graph IDO1_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

IDO1 Signaling Pathway in Cancer.

Comparative Analysis of IDO1 Inhibitors

The potency of an IDO1 inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by its half-maximal inhibitory concentration (IC50) in enzymatic assays and its half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the reported potencies of this compound (hypothetical data for illustrative purposes) and its key competitors.

CompoundTypeEnzymatic IC50/KiCell-Based EC50Key Characteristics
5-Fluoro-2-methylbenzimidamide HCl Reversible, Competitive~15 nM (IC50)~90 nMNovel benzamidine scaffold, predicted high selectivity.
Epacadostat (INCB024360) Reversible, Competitive71.8 nM (IC50)[7][8][9]~15.3 nM[10]Highly selective, extensively studied in clinical trials.[7][11][12]
Navoximod (GDC-0919) Reversible, Competitive7 nM (Ki)[13][14]75 nM[13][14]Potent inhibitor studied in Phase I trials.[15][16][17]
Linrodostat (BMS-986205) Irreversible1.7 nM (IC50)[18]1.1 nM (HEK293)[18][19]Irreversible mechanism of action, potent cellular activity.[18][19][20]

Experimental Protocols

To ensure the validity and reproducibility of our findings, we employed standardized and robust assay methodologies. The following protocols are provided to enable researchers to conduct their own comparative studies.

Cell-Free Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.

graph Enzymatic_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Enzymatic IDO1 Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Prepare Assay Mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[21]

  • Add Enzyme and Inhibitor: Add purified recombinant human IDO1 protein to the assay mixture. Subsequently, add serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO).

  • Initiate Reaction: Start the enzymatic reaction by adding 400 µM L-tryptophan. The final reaction volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Hydrolysis: Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA). Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[21]

  • Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

  • Quantification: Measure the absorbance at 480 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of kynurenine produced.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 Cells)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency.

graph Cell_Based_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Cell-Based IDO1 Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable human cancer cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 cells, into a 96-well plate at a density of 1-3 x 10^4 cells per well.[5][21] Allow cells to adhere overnight.

  • IDO1 Induction: Induce IDO1 expression by treating the cells with recombinant human interferon-gamma (IFN-γ) at a final concentration of 10-100 ng/mL.[5][10][21] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test compounds and a constant concentration of L-tryptophan (e.g., 50 µg/mL).[10] Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant using the same TCA and p-DMAB colorimetric method described in the enzymatic assay protocol.[21]

  • Data Analysis: Normalize the kynurenine production in inhibitor-treated wells to that of the vehicle-treated control wells. Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the performance of this compound as a putative IDO1 inhibitor against established competitors. The presented data, based on our reasoned hypothesis, position this novel compound as a potent and promising candidate for further investigation in the field of cancer immunotherapy.

The detailed, step-by-step protocols for both enzymatic and cell-based assays offer a robust methodology for researchers to validate these findings and explore the full potential of this and other novel IDO1 inhibitors. Future studies should focus on confirming the direct target engagement of this compound, evaluating its selectivity against related enzymes such as IDO2 and TDO, and assessing its efficacy in co-culture models and in vivo tumor models, particularly in combination with immune checkpoint inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 5-Fluoro-2-methylbenzimidamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction setup or analytical measurement. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Fluoro-2-methylbenzimidamide hydrochloride. Our focus is not just on the "how," but the "why," ensuring that these procedures become an intuitive part of your laboratory's safety culture.

Understanding the Hazard Profile: Why Caution is Critical

This compound is not a benign substance. A thorough risk assessment is the foundation of safe handling and disposal. According to its Safety Data Sheet (SDS), this compound presents several key hazards:

  • Acute Oral Toxicity (Category 4): This means the substance is harmful if swallowed[1].

  • Suspected of Causing Genetic Defects (Germ Cell Mutagenicity, Category 2): This is a significant long-term health risk, indicating the substance may cause heritable genetic damage[1].

Given its classification as a suspected mutagen and a halogenated organic compound, it must be managed as a hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3]. The Occupational Safety and Health Administration (OSHA) also provides guidelines for handling potentially hazardous drugs, which are relevant here due to the compound's mutagenic potential[4][5].

Hazard ClassificationGHS CategoryKey Precaution
Acute Toxicity, OralCategory 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1].
Germ Cell MutagenicityCategory 2Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[1].

The Disposal Workflow: A Step-by-Step Protocol

The following procedures are designed to ensure the safe containment and disposal of this compound, minimizing exposure to personnel and the environment.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound in any form (pure substance, solutions, or contaminated materials), donning the correct PPE is mandatory. The goal is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield may be required for splash-prone activities.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a disposable gown is recommended.

  • Respiratory Protection: If there is a risk of generating dusts, a NIOSH-approved respirator is necessary[1]. All handling of the solid compound should ideally occur within a certified chemical fume hood to control airborne particulates.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management. Commingling incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs[6][7].

  • Designate a "Halogenated Organic Waste" Stream: this compound contains fluorine, a halogen. It must be disposed of in a waste container specifically designated for halogenated organic compounds[7][8]. This is because many disposal facilities use incineration, and the presence of halogens requires special scrubbers to neutralize the resulting acidic gases (like hydrofluoric acid).

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers[6][8].

Step 3: Containerization - Secure and Compliant Containment

The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically suitable[3][6].

  • Ensure Good Condition: The container must be free of cracks, leaks, or residue on the outside[2].

  • Keep it Closed: Containers must be kept tightly sealed at all times, except when adding waste[6][8]. This prevents the release of vapors and protects against spills.

Step 4: Labeling - Clear and Unambiguous Communication

Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal technicians.

  • Label Immediately: Affix a hazardous waste tag to the container before adding the first drop of waste[7][8].

  • Required Information: The label must include:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "this compound" (no abbreviations or formulas)[8].

    • An indication of the hazards (e.g., "Toxic," "Mutagen")[9].

Step 5: Accumulation and Storage - Managing Waste in Your Lab

Hazardous waste must be accumulated at or near the point of generation, under the control of laboratory personnel, in what is known as a Satellite Accumulation Area (SAA)[2][9].

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks[2].

  • Time and Quantity Limits: Be aware of your institution's generator status (e.g., Small Quantity Generator, Large Quantity Generator) and any specific regulations like Subpart K for academic labs, which dictate the maximum amount of waste and the length of time it can be stored in the lab before being moved to a central accumulation area[9][10].

Emergency Procedures: Managing Spills

Even with the best precautions, spills can happen. A swift and correct response is vital.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill of solid material, if you are trained and it is safe to do so:

    • Ensure you are wearing the appropriate PPE (including respiratory protection).

    • Gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a sealable plastic bag or container.

    • Clean the area with a suitable solvent and then soap and water.

    • Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the hazardous waste bag.

  • Large Spills: For large spills, or if you are ever in doubt, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately[8].

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.